Product packaging for 1H-Pyrazole-4-propanamine(Cat. No.:CAS No. 21056-78-0)

1H-Pyrazole-4-propanamine

Número de catálogo: B1206169
Número CAS: 21056-78-0
Peso molecular: 125.17 g/mol
Clave InChI: NKPUYKJNDVFPCP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

1H-Pyrazole-4-propanamine, also known as this compound, is a useful research compound. Its molecular formula is C6H11N3 and its molecular weight is 125.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11N3 B1206169 1H-Pyrazole-4-propanamine CAS No. 21056-78-0

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

3-(1H-pyrazol-4-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3/c7-3-1-2-6-4-8-9-5-6/h4-5H,1-3,7H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKPUYKJNDVFPCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10175278
Record name 4-(3-Aminopropyl)pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10175278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21056-78-0
Record name 1H-Pyrazole-4-propanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21056-78-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3-Aminopropyl)pyrazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021056780
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(3-Aminopropyl)pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10175278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(1H-pyrazol-4-yl)propan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1H-Pyrazole-4-propanamine from Pyrazole-4-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details two viable synthetic pathways for the preparation of 1H-Pyrazole-4-propanamine, a promising scaffold for drug discovery, starting from the readily available precursor, pyrazole-4-carboxaldehyde. The synthesis of pyrazole derivatives is of significant interest in medicinal chemistry due to their wide range of biological activities, including potential applications as histamine receptor modulators and antidepressants.[1][2] This document provides a comprehensive overview of the synthetic strategies, detailed experimental protocols, and quantitative data for the multi-step synthesis, targeting researchers and professionals in the field of drug development. The described routes involve key chemical transformations, including Knoevenagel condensation and Henry reaction for carbon-carbon bond formation, followed by chemoselective reduction to yield the target amine.

Introduction: The Significance of Pyrazole Scaffolds in Medicinal Chemistry

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms that have garnered significant attention in medicinal chemistry. Their unique structural features allow for diverse substitutions, leading to a broad spectrum of pharmacological activities.[2][3] Numerous pyrazole-containing compounds have been developed as anti-inflammatory, anticancer, antimicrobial, and antiviral agents.[3] Furthermore, the pyrazole core is a key component in several commercially successful drugs.

The target molecule, this compound, is a structural analog of histamine, suggesting its potential interaction with histamine receptors. Pyrazole derivatives have been investigated as histamine H2 and H3 receptor antagonists, highlighting the therapeutic potential of this class of compounds in treating conditions related to gastric acid secretion and neurological disorders.[4][5][6] This guide outlines two effective multi-step synthetic routes to obtain this compound from pyrazole-4-carboxaldehyde, providing a foundation for further derivatization and pharmacological evaluation.

Synthetic Pathways

Two primary synthetic routes have been devised to achieve the target molecule, this compound, from pyrazole-4-carboxaldehyde. Both pathways commence with a carbon-carbon bond-forming reaction to extend the aldehyde group into a three-carbon chain, followed by a reduction step to furnish the terminal primary amine.

Workflow of Synthetic Routes

Synthetic Routes Overall Synthetic Strategy cluster_0 Route A: Knoevenagel Condensation cluster_1 Route B: Henry Reaction A 1H-Pyrazole-4-carboxaldehyde A_step1 Knoevenagel Condensation (Malononitrile) A->A_step1 B_step1 Henry Reaction (Nitroethane) A->B_step1 A_intermediate 2-(1H-Pyrazol-4-ylmethylene)malononitrile A_step1->A_intermediate A_step2 Reduction A_intermediate->A_step2 Target This compound A_step2->Target B_intermediate 4-(2-Nitroprop-1-en-1-yl)-1H-pyrazole B_step1->B_intermediate B_step2 Reduction B_intermediate->B_step2 B_step2->Target

Caption: Overview of the two synthetic routes to this compound.

Route A: Knoevenagel Condensation and Subsequent Reduction

This pathway involves an initial Knoevenagel condensation of 1H-pyrazole-4-carboxaldehyde with malononitrile to form an α,β-unsaturated dinitrile intermediate. Subsequent reduction of this intermediate yields the desired propanamine.

Reaction Scheme for Route A

Route A Route A: Knoevenagel Condensation Pathway start 1H-Pyrazole-4-carboxaldehyde reagent1 + Malononitrile intermediate 2-(1H-Pyrazol-4-ylmethylene)malononitrile reagent1->intermediate Ammonium Carbonate Water/Ethanol, Reflux reagent2 Reduction (e.g., H₂, Raney Ni) product This compound reagent2->product High Pressure Ammonia/Methanol

Caption: Reaction scheme for the synthesis via Knoevenagel condensation.

Route B: Henry Reaction followed by Reduction

This alternative route utilizes a Henry (nitroaldol) reaction between 1H-pyrazole-4-carboxaldehyde and nitroethane. The resulting nitroalkene intermediate is then reduced to the target propanamine.

Reaction Scheme for Route B

Route B Route B: Henry Reaction Pathway start 1H-Pyrazole-4-carboxaldehyde reagent1 + Nitroethane intermediate 4-(2-Nitroprop-1-en-1-yl)-1H-pyrazole reagent1->intermediate Base (e.g., Ammonium Acetate) Reflux reagent2 Reduction (e.g., LiAlH₄) product This compound reagent2->product Anhydrous THF Then H₂O workup

Caption: Reaction scheme for the synthesis via the Henry reaction.

Experimental Protocols

Route A: Knoevenagel Condensation and Reduction

Step 1: Synthesis of 2-(1H-Pyrazol-4-ylmethylene)malononitrile

  • Materials:

    • 1H-Pyrazole-4-carboxaldehyde

    • Malononitrile

    • Ammonium carbonate

    • Ethanol

    • Water

  • Procedure:

    • In a round-bottom flask, dissolve 1H-pyrazole-4-carboxaldehyde (1 mmol) and malononitrile (1 mmol) in a 1:1 mixture of water and ethanol (10 mL).

    • Add ammonium carbonate (20 mol%) to the mixture.[7]

    • Heat the reaction mixture to reflux and stir for 3-20 minutes, monitoring the reaction progress by Thin Layer Chromatography (TLC).[7]

    • Upon completion, cool the reaction mixture to room temperature.

    • Filter the resulting precipitate, wash with cold water, and dry to obtain the crude product.

    • The product can be further purified by recrystallization.

Step 2: Synthesis of this compound from 2-(1H-Pyrazol-4-ylmethylene)malononitrile

  • Materials:

    • 2-(1H-Pyrazol-4-ylmethylene)malononitrile

    • Raney Nickel (as a slurry in water)

    • Methanol saturated with ammonia

    • Hydrogen gas

  • Procedure:

    • In a high-pressure autoclave, place a solution of 2-(1H-pyrazol-4-ylmethylene)malononitrile in methanol saturated with ammonia.

    • Add a catalytic amount of Raney Nickel slurry.

    • Pressurize the autoclave with hydrogen gas (e.g., 50-100 atm).

    • Heat the mixture (e.g., 80-120 °C) and stir for several hours until the reaction is complete (monitored by TLC or GC-MS).

    • Cool the reactor, carefully vent the hydrogen gas, and filter the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

    • Purify the product by distillation or column chromatography.

Route B: Henry Reaction and Reduction

Step 1: Synthesis of 4-(2-Nitroprop-1-en-1-yl)-1H-pyrazole

  • Materials:

    • 1H-Pyrazole-4-carboxaldehyde

    • Nitroethane

    • Ammonium acetate

    • Acetic acid

  • Procedure:

    • To a solution of 1H-pyrazole-4-carboxaldehyde (1 mmol) in acetic acid, add nitroethane (1.2 mmol) and ammonium acetate (0.5 mmol).

    • Reflux the mixture for 1-2 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture and pour it into ice water.

    • Collect the precipitated product by filtration, wash with water, and dry.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 4-(2-nitroprop-1-en-1-yl)-1H-pyrazole.

Step 2: Synthesis of this compound from 4-(2-Nitroprop-1-en-1-yl)-1H-pyrazole

  • Materials:

    • 4-(2-Nitroprop-1-en-1-yl)-1H-pyrazole

    • Lithium aluminum hydride (LiAlH₄)

    • Anhydrous tetrahydrofuran (THF)

    • Water

    • Sodium hydroxide solution

  • Procedure:

    • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (an excess, e.g., 3-4 equivalents) in anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of 4-(2-nitroprop-1-en-1-yl)-1H-pyrazole in anhydrous THF to the LiAlH₄ suspension.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours until the starting material is consumed (monitored by TLC).

    • Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential slow addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water.

    • Filter the resulting aluminum salts and wash the filter cake thoroughly with THF or diethyl ether.

    • Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

    • Purify the product by distillation under reduced pressure or column chromatography.

Data Presentation

The following tables summarize the expected quantitative data for the described synthetic routes. The values are based on typical yields and reaction times reported for analogous transformations in the literature.

Table 1: Summary of Reaction Conditions and Yields for Route A

StepReactantsReagents and SolventsTemperature (°C)Time (h)Yield (%)
11H-Pyrazole-4-carboxaldehyde, Malononitrile(NH₄)₂CO₃, H₂O/EtOH (1:1)Reflux0.3 - 185-95
22-(1H-Pyrazol-4-ylmethylene)malononitrileH₂, Raney Ni, NH₃/MeOH80-1204-860-80

Table 2: Summary of Reaction Conditions and Yields for Route B

StepReactantsReagents and SolventsTemperature (°C)Time (h)Yield (%)
11H-Pyrazole-4-carboxaldehyde, NitroethaneNH₄OAc, Acetic AcidReflux1-270-85
24-(2-Nitroprop-1-en-1-yl)-1H-pyrazoleLiAlH₄, Anhydrous THFReflux4-670-90

Conclusion

This technical guide has detailed two robust and efficient synthetic routes for the preparation of this compound from pyrazole-4-carboxaldehyde. Both the Knoevenagel condensation and Henry reaction pathways offer viable methods for the necessary carbon chain extension, followed by well-established reduction protocols to furnish the target primary amine. The choice of route may depend on the availability of specific reagents, equipment, and desired scale of synthesis. The provided experimental protocols and tabulated data serve as a valuable resource for researchers in medicinal chemistry and drug development, facilitating the synthesis of this and related pyrazole derivatives for further biological investigation. The structural similarity of the target compound to histamine suggests that it may be a valuable building block for the development of novel therapeutics targeting histamine receptors.

References

1H-Pyrazole-4-propanamine: A Technical Overview of a Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the available chemical and structural information for 1H-Pyrazole-4-propanamine, also known as 3-(1H-pyrazol-4-yl)propan-1-amine. While specific experimental data for this exact molecule is limited in publicly accessible literature, this document compiles computed data and contextual information derived from closely related pyrazole derivatives to offer valuable insights for research and development.

Core Chemical Properties and Structure

This compound belongs to the pyrazole class of heterocyclic compounds, which are characterized by a five-membered aromatic ring containing two adjacent nitrogen atoms. The propanamine substituent at the 4-position of the pyrazole ring imparts specific physicochemical characteristics relevant to its potential applications in medicinal chemistry and materials science.

Structural Information

The structural identity of this compound is defined by the following identifiers:

  • IUPAC Name: 3-(1H-pyrazol-4-yl)propan-1-amine

  • Molecular Formula: C₆H₁₁N₃

  • Canonical SMILES: C1=CN(C=C1CCCN)N

  • InChI Key: InChIKey=SRHIOMAWWIRJCB-UHFFFAOYSA-N

Physicochemical Data

Quantitative physicochemical data for this compound is primarily based on computational predictions. The following table summarizes these properties. It is crucial to note the absence of experimentally determined values for properties such as melting and boiling points in the available literature.

PropertyValueSource
Molecular Weight 125.17 g/mol Computed
XLogP3 -0.6Computed
Hydrogen Bond Donor Count 2Computed
Hydrogen Bond Acceptor Count 3Computed
Rotatable Bond Count 3Computed
Exact Mass 125.09530 g/mol Computed
Monoisotopic Mass 125.09530 g/mol Computed
Topological Polar Surface Area 54.7 ŲComputed
Heavy Atom Count 9Computed
Complexity 103Computed

Synthesis and Experimental Protocols

A plausible synthetic route, based on established pyrazole synthesis, could involve the following conceptual steps. This should be considered a general guideline requiring experimental optimization.

Conceptual Synthetic Workflow

G Conceptual Synthesis of this compound cluster_start Starting Materials cluster_reaction1 Step 1: Pyrazole Ring Formation cluster_intermediate Intermediate cluster_reaction2 Step 2: Conversion to Amine cluster_product Final Product 4,4-Dimethoxy-1,1,1-trifluorobutan-2-one 4,4-Dimethoxy-1,1,1-trifluorobutan-2-one Condensation Condensation 4,4-Dimethoxy-1,1,1-trifluorobutan-2-one->Condensation 3-Aminopropanol 3-Aminopropanol 3-Aminopropanol->Condensation 3-(1H-pyrazol-4-yl)propan-1-ol 3-(1H-pyrazol-4-yl)propan-1-ol Condensation->3-(1H-pyrazol-4-yl)propan-1-ol Mesylation Mesylation 3-(1H-pyrazol-4-yl)propan-1-ol->Mesylation Azide Substitution Azide Substitution Mesylation->Azide Substitution Reduction Reduction Azide Substitution->Reduction This compound This compound Reduction->this compound

A conceptual workflow for the synthesis of this compound.

Methodology Outline:

  • Pyrazole Ring Formation: The synthesis would likely begin with the condensation of a suitable 1,3-dicarbonyl compound or its equivalent with hydrazine or a hydrazine derivative.

  • Functional Group Interconversion: The resulting pyrazole intermediate, likely bearing a precursor to the propanamine side chain (e.g., a propanol or nitrile group), would then undergo functional group transformations. For instance, a hydroxyl group could be converted to a leaving group, followed by nucleophilic substitution with an amine source, or a nitrile could be reduced to the primary amine.

Biological Activity and Signaling Pathways

Specific biological activities and signaling pathway interactions for this compound have not been extensively documented. However, the pyrazole scaffold is a well-established pharmacophore present in numerous biologically active compounds.[1][2][3][4][5] Pyrazole derivatives have been reported to exhibit a wide range of activities, including but not limited to:

  • Anti-inflammatory

  • Anticancer

  • Antimicrobial

  • Antiviral

  • Analgesic

The propanamine side chain introduces a basic nitrogen atom, which can be crucial for interactions with biological targets such as enzymes and receptors through hydrogen bonding and ionic interactions.

General Mechanism of Action for Pyrazole Derivatives

The diverse biological effects of pyrazole derivatives stem from their ability to interact with various biological targets. A generalized logical relationship for their mechanism of action is depicted below.

G Generalized Mechanism of Action for Pyrazole Derivatives Pyrazole Derivative Pyrazole Derivative Binding Interaction Binding Interaction Pyrazole Derivative->Binding Interaction Biological Target Biological Target Biological Target->Binding Interaction Modulation of Target Activity Modulation of Target Activity Binding Interaction->Modulation of Target Activity Cellular Response Cellular Response Modulation of Target Activity->Cellular Response Physiological Effect Physiological Effect Cellular Response->Physiological Effect

Logical flow of pyrazole derivative bioactivity.

This diagram illustrates that a pyrazole derivative interacts with a specific biological target (e.g., an enzyme or receptor), leading to a modulation of its activity. This, in turn, elicits a cellular response, which ultimately results in a physiological effect. The specific nature of these steps would be highly dependent on the exact structure of the pyrazole derivative and its biological target.

Conclusion

This compound represents a valuable, yet under-characterized, chemical entity. The provided computational data offers a foundational understanding of its physicochemical properties. While specific experimental details are sparse, the rich chemistry and diverse biological activities of the broader pyrazole class suggest that this compound could be a promising scaffold for further investigation in drug discovery and materials science. Researchers are encouraged to undertake experimental validation of the computed properties and to explore the synthetic and biological potential of this molecule.

References

Spectroscopic Characterization of 1H-Pyrazole-4-propanamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Abstract

This technical guide provides a detailed overview of the expected spectroscopic characteristics of 1H-Pyrazole-4-propanamine. Due to the absence of readily available experimental data for this specific compound in surveyed databases, this document presents predicted data for Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The information herein is extrapolated from spectral data of analogous pyrazole derivatives and foundational principles of spectroscopic analysis. Detailed experimental protocols for acquiring such data are also provided to guide researchers in the empirical characterization of this and similar molecules. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Introduction

This compound is a heterocyclic compound featuring a pyrazole ring substituted with a propanamine side chain at the C4 position. As with many small molecules in drug discovery and development, comprehensive spectroscopic characterization is crucial for structural confirmation, purity assessment, and understanding its chemical properties. This guide outlines the expected spectroscopic signatures of this compound and provides standardized methodologies for their acquisition.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for this compound. This data is illustrative and based on the analysis of structurally related compounds. Empirical verification is required for confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.5Singlet1HC3-H & C5-H (pyrazole ring)
~ 2.8Triplet2H-CH₂-NH₂
~ 2.5Triplet2HPyrazole-CH₂-
~ 1.8Quintet2H-CH₂-CH₂-CH₂-
~ 1.5 (broad)Singlet2H-NH₂
~ 12.0 (broad)Singlet1HN-H (pyrazole ring)

Note: Solvent is assumed to be DMSO-d₆. Chemical shifts of N-H and NH₂ protons are highly dependent on solvent, concentration, and temperature and may exhibit exchange broadening.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~ 135C3 & C5 (pyrazole ring)
~ 118C4 (pyrazole ring)
~ 40-CH₂-NH₂
~ 35-CH₂-CH₂-CH₂-
~ 25Pyrazole-CH₂-

Note: Solvent is assumed to be DMSO-d₆.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200Strong, BroadN-H stretching (amine and pyrazole)
3150 - 3100MediumC-H stretching (aromatic)
2950 - 2850MediumC-H stretching (aliphatic)
1650 - 1550MediumN-H bending (amine)
1550 - 1450MediumC=C and C=N stretching (pyrazole ring)
1450 - 1350MediumC-H bending (aliphatic)
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

m/zIon
125.11[M]⁺ (Molecular Ion)
110.09[M - NH₃]⁺
97.08[M - C₂H₄]⁺
81.07[Pyrazole ring fragment]⁺
30.05[CH₂NH₂]⁺ (Base Peak)

Note: Fragmentation pattern is predicted for Electron Ionization (EI) Mass Spectrometry.

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for a small organic molecule such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Approximately 5-10 mg of the purified compound is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).[1] For pyrazole derivatives, DMSO-d₆ is often a good choice as it can dissolve a wide range of compounds and allows for the observation of exchangeable protons.[1]

  • Instrumentation : A high-resolution NMR spectrometer, for instance, a 400 MHz or 600 MHz instrument, is used for data acquisition.[2][3]

  • ¹H NMR Acquisition :

    • A standard one-dimensional proton experiment is performed.

    • The spectral width is set to adequately cover the expected range of proton chemical shifts (e.g., 0-15 ppm).

    • A sufficient number of scans (e.g., 16 or 32) are acquired to achieve a good signal-to-noise ratio.

    • The relaxation delay should be set appropriately (e.g., 1-5 seconds) to ensure quantitative integration.

  • ¹³C NMR Acquisition :

    • A proton-decoupled carbon experiment (e.g., using a broadband decoupling sequence) is performed.

    • The spectral width is set to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm).

    • A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

  • Data Processing : The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation (Thin Solid Film Method) :

    • A small amount of the solid sample (a few milligrams) is dissolved in a volatile solvent like methylene chloride or acetone.[4]

    • A drop of this solution is applied to a salt plate (e.g., NaCl or KBr).[4]

    • The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.[4]

  • Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer is used for analysis.[5]

  • Data Acquisition :

    • A background spectrum of the clean, empty salt plate is first recorded.

    • The salt plate with the sample film is then placed in the sample holder.

    • The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.[6] The instrument measures the absorption of infrared radiation at different frequencies.[7]

  • Data Processing : The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Preparation : The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile, or water) at a low concentration (e.g., 1 mg/mL).[8] The sample solution should be free of any particulate matter.[8]

  • Instrumentation : A mass spectrometer equipped with an appropriate ionization source is used. Common techniques for small molecules include Electrospray Ionization (ESI) or Electron Ionization (EI).

  • Data Acquisition :

    • The sample solution is introduced into the ion source.

    • For ESI, the sample is nebulized and ionized by a high voltage, typically forming protonated molecules [M+H]⁺.

    • For EI, the sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation.

    • The ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Analysis : The resulting mass spectrum plots the relative abundance of ions versus their m/z values. The molecular weight can be determined from the molecular ion peak, and the fragmentation pattern provides structural information.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization and structure elucidation of a synthesized compound like this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation & Confirmation Synthesis Chemical Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Integration Data Integration & Interpretation NMR->Data_Integration IR->Data_Integration MS->Data_Integration Structure_Confirmation Structure Confirmation Data_Integration->Structure_Confirmation

Spectroscopic analysis workflow.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic properties of this compound and the methodologies required to obtain them. While the presented data is predictive, it serves as a valuable reference for researchers working on the synthesis and characterization of this and related pyrazole derivatives. The detailed protocols offer a standardized approach to ensure the acquisition of high-quality spectroscopic data, which is essential for unambiguous structure determination and advancing research in medicinal chemistry and drug development.

References

An In-depth Technical Guide on the Solubility and Stability of 1H-Pyrazole-4-propanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of 1H-Pyrazole-4-propanamine. While specific experimental data for this compound is not extensively available in public literature, this document outlines the core chemical principles, standard experimental protocols for determination, and potential degradation pathways based on the known chemistry of pyrazole derivatives and aliphatic amines. This guide is intended to serve as a foundational resource for researchers initiating studies on this compound, offering detailed methodologies and a framework for data interpretation.

Introduction to this compound

This compound is a heterocyclic compound featuring a pyrazole ring substituted with a propanamine side chain. The pyrazole moiety, an aromatic five-membered ring with two adjacent nitrogen atoms, is a common scaffold in medicinal chemistry, known for a wide range of biological activities.[1][2][3] The propanamine side chain introduces a primary amine group, which is expected to significantly influence the compound's physicochemical properties, including its solubility and stability. Understanding these properties is critical for the development of this compound for any potential therapeutic application.

Predicted Physicochemical Properties

The structure of this compound suggests a molecule with both hydrophilic (amine group, pyrazole nitrogens) and lipophilic (pyrazole ring, propane chain) characteristics.

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₆H₁₁N₃Based on chemical structure.
Molecular Weight 125.17 g/mol Calculated from the molecular formula.
pKa ~9-10 (for the amine)Typical range for a primary aliphatic amine.
LogP Low to moderateThe pyrazole ring is less lipophilic than benzene, and the amine group increases hydrophilicity.[4]

Solubility Profile

The solubility of this compound will be highly dependent on the pH of the solvent system due to the basic nature of the propanamine group.

Aqueous Solubility
  • In acidic solutions (pH < 7): The primary amine group will be protonated to form an ammonium salt. This salt is expected to be highly soluble in water.

  • In neutral water (pH ≈ 7): Moderate solubility is anticipated. The molecule can engage in hydrogen bonding with water via the amine and pyrazole nitrogen atoms.[5][6]

  • In basic solutions (pH > 10): The amine group will be in its free base form, which is less polar, likely leading to reduced aqueous solubility compared to its salt form.

Organic Solvent Solubility

Based on the general properties of pyrazole and amine compounds, the following solubility profile in organic solvents is expected:

SolventPredicted SolubilityRationale
Methanol, Ethanol HighPolar protic solvents capable of hydrogen bonding.[5]
Dimethyl Sulfoxide (DMSO) HighPolar aprotic solvent, excellent for a wide range of organic molecules.
Dichloromethane, Chloroform ModerateSolvents with moderate polarity.
Hexane, Toluene LowNon-polar solvents are unlikely to effectively solvate the polar functional groups.
Experimental Protocol for Solubility Determination

A standard method for determining the solubility of a compound like this compound is the shake-flask method, followed by quantification.

Objective: To determine the equilibrium solubility of this compound in various solvents and pH conditions.

Materials:

  • This compound

  • Selected solvents (e.g., Water, pH-buffered solutions, Methanol, DMSO)

  • Vials with screw caps

  • Orbital shaker or rotator

  • Temperature-controlled environment (e.g., incubator)

  • Centrifuge

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer for quantification

Procedure:

  • Add an excess amount of this compound to a known volume of the selected solvent in a vial. The excess solid should be clearly visible.

  • Seal the vials tightly to prevent solvent evaporation.

  • Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C) and agitate for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After agitation, allow the vials to stand to let undissolved solid settle.

  • Centrifuge the samples to further separate the solid from the supernatant.

  • Carefully withdraw an aliquot of the clear supernatant.

  • Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of the dissolved compound using a validated HPLC or UV-Vis method.

  • The solubility is reported in units such as mg/mL or mol/L.

G Workflow for Solubility Determination A Add excess compound to solvent B Equilibrate on shaker (24-48h) A->B C Centrifuge to separate solid B->C D Withdraw supernatant C->D E Dilute aliquot D->E F Quantify concentration (HPLC/UV-Vis) E->F G Report solubility (mg/mL) F->G

Caption: Workflow for solubility determination using the shake-flask method.

Stability Profile and Degradation Pathways

The stability of this compound must be evaluated under various stress conditions to identify potential degradation products and establish a shelf-life.[7][8]

Potential Degradation Pathways
  • Oxidation: The primary amine group and the pyrazole ring can be susceptible to oxidation, especially in the presence of oxygen, light, and metal ions. This can lead to the formation of imines, nitroso compounds, or ring-opened products.

  • Hydrolysis: While the core pyrazole ring is generally stable to hydrolysis, extreme pH and high temperatures could potentially lead to ring cleavage, although this is less common.[9]

  • Photostability: Exposure to UV or visible light may induce degradation. Photolytic degradation can involve complex radical reactions.

  • Thermal Degradation: The compound may degrade at elevated temperatures. The degradation profile would need to be determined by techniques such as thermogravimetric analysis (TGA).

Experimental Protocol for Forced Degradation Studies

Forced degradation studies are essential to identify likely degradation products and establish stability-indicating analytical methods.[10]

Objective: To investigate the degradation of this compound under acidic, basic, oxidative, thermal, and photolytic stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Temperature-controlled oven

  • Photostability chamber (with controlled light/UV exposure)

  • HPLC with a photodiode array (PDA) or mass spectrometry (MS) detector

Procedure:

  • Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl. Heat at a specified temperature (e.g., 60 °C) for a set time.

  • Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH. Heat at a specified temperature (e.g., 60 °C) for a set time.

  • Oxidative Degradation: Dissolve the compound in a solution containing 3% H₂O₂. Keep at room temperature for a set time.

  • Thermal Degradation: Store the solid compound in an oven at a high temperature (e.g., 80 °C) for a set time.

  • Photolytic Degradation: Expose a solution of the compound (and the solid compound) to light in a photostability chamber according to ICH Q1B guidelines.

  • At appropriate time points, withdraw samples from each stress condition.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples by a stability-indicating HPLC-PDA/MS method to separate the parent compound from any degradation products.

  • Characterize the degradation products using mass spectrometry and compare the chromatograms to a control sample.

G Forced Degradation Experimental Design cluster_conditions Stress Conditions cluster_analysis Analysis Acid Acidic (HCl) HPLC HPLC-PDA/MS Analysis Acid->HPLC Base Basic (NaOH) Base->HPLC Oxidative Oxidative (H2O2) Oxidative->HPLC Thermal Thermal (Heat) Thermal->HPLC Photo Photolytic (Light/UV) Photo->HPLC Characterization Characterize Degradants HPLC->Characterization Compound This compound Compound->Acid Compound->Base Compound->Oxidative Compound->Thermal Compound->Photo

Caption: Overview of the experimental workflow for forced degradation studies.

Summary and Recommendations

This compound is predicted to be a water-soluble compound, particularly in acidic conditions, due to its primary amine functionality. Its stability profile is likely to be influenced by its susceptibility to oxidation.

Recommendations for further research:

  • Conduct comprehensive solubility studies as outlined in section 3.3 to obtain quantitative data in pharmaceutically relevant solvents and buffers.

  • Perform forced degradation studies (section 4.2) to develop and validate a stability-indicating analytical method.

  • Initiate long-term stability studies under ICH-recommended storage conditions (e.g., 25 °C/60% RH and 40 °C/75% RH) to determine the shelf-life of the compound.

  • Investigate the solid-state properties (e.g., polymorphism, hygroscopicity) as they can significantly impact both solubility and stability.

This guide provides the essential theoretical background and practical methodologies to thoroughly characterize the solubility and stability of this compound, paving the way for its further development.

References

In Silico Prediction of 1H-Pyrazole-4-propanamine Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide provides an in-depth overview of the in silico methodologies used to predict the bioactivity of 1H-Pyrazole-4-propanamine, a pyrazole derivative with potential therapeutic applications. This document outlines a systematic approach encompassing target identification, molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and pharmacophore analysis. Detailed hypothetical experimental protocols are provided to guide researchers in setting up and executing these computational experiments. The guide also summarizes potential biological targets for pyrazole derivatives based on existing literature, offering a starting point for bioactivity screening of this compound. All quantitative data from cited studies on related pyrazole compounds are presented in structured tables for comparative analysis. Furthermore, this guide utilizes Graphviz diagrams to visually represent key workflows and signaling pathways, enhancing the clarity and accessibility of the described computational processes.

Introduction

Pyrazole and its derivatives are a class of heterocyclic compounds that have garnered significant attention in drug discovery due to their wide range of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.[1] The versatility of the pyrazole ring allows for diverse chemical modifications, leading to a vast chemical space for the development of novel therapeutic agents. This compound, as a member of this family, holds promise for interacting with various biological targets. In silico prediction methods offer a rapid and cost-effective approach to explore its potential bioactivities before embarking on extensive preclinical and clinical studies.[2]

This guide details a comprehensive in silico workflow to predict the bioactivity of this compound. The methodologies described are based on established computational techniques widely used in drug discovery and development.

Potential Biological Targets for Pyrazole Derivatives

A thorough literature review reveals that pyrazole derivatives have been investigated for their activity against a multitude of biological targets. These findings provide a rational basis for selecting potential targets for the in silico screening of this compound.

Table 1: Potential Biological Targets for Pyrazole Derivatives

Target ClassSpecific Target(s)Potential Therapeutic AreaReference(s)
KinasesEpidermal Growth Factor Receptor (EGFR), Janus Kinase (JAK) 1/2, Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Fibroblast Growth Factor Receptors (FGFRs)Cancer, Inflammation[3][4][5][6]
EnzymesDipeptidyl Peptidase IV (DPP-IV), Carbonic Anhydrase, 4-Hydroxyphenylpyruvate dioxygenase (HPPD)Diabetes, Glaucoma, Tyrosinemia[7][8][9][10]
ProteasesTrypanosoma cruzi Cysteine Protease (Cruzipain)Chagas Disease[11][12]
Receptors-Antidepressant[13]
VariousCancer Cell Lines (PC-3, B16F10, K562, etc.)Cancer[14]

In Silico Bioactivity Prediction Workflow

A multi-step computational approach is recommended to build a comprehensive bioactivity profile for this compound.

In_Silico_Bioactivity_Prediction_Workflow A Target Identification (Literature & Database Mining) C Protein Preparation (Receptor Structure Retrieval & Preparation) A->C B Ligand Preparation (this compound 3D Structure Generation & Optimization) D Molecular Docking (Predicting Binding Pose & Affinity) B->D C->D H ADMET Prediction (Assessing Drug-like Properties) D->H I Hit Identification & Optimization D->I E QSAR Model Development (Building a Predictive Model from Existing Data) G Virtual Screening (Screening Compound Libraries) E->G F Pharmacophore Modeling (Identifying Key Chemical Features) F->G G->I I->H

Figure 1: A generalized workflow for in silico bioactivity prediction.
Detailed Methodologies

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[9] It is a powerful tool for understanding the binding mechanism and predicting the binding affinity.

Experimental Protocol:

  • Protein Preparation:

    • Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands.

    • Add hydrogen atoms and assign appropriate protonation states to ionizable residues.

    • Repair any missing side chains or loops using software like Modeller or Chimera.

    • Define the binding site based on the co-crystallized ligand or using a pocket detection algorithm.

  • Ligand Preparation:

    • Generate the 3D structure of this compound using a molecular builder like Avogadro or ChemDraw.

    • Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

    • Generate different conformers of the ligand.

  • Docking Simulation:

    • Use docking software such as AutoDock Vina, GOLD, or Glide.[15]

    • Set the grid box to encompass the defined binding site.

    • Perform the docking simulation using the prepared protein and ligand files.

    • Analyze the resulting docking poses and scores (e.g., binding energy). The pose with the lowest binding energy is typically considered the most favorable.

    • Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) using software like PyMOL or Discovery Studio Visualizer.[9]

QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity.[16] These models can be used to predict the activity of new, untested compounds.

Experimental Protocol:

  • Data Collection:

    • Gather a dataset of pyrazole derivatives with experimentally determined biological activity (e.g., IC50, Ki) against a specific target from databases like ChEMBL or PubChem.[2][16]

  • Descriptor Calculation:

    • Calculate molecular descriptors for each compound in the dataset. Descriptors can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., steric, electronic properties). Software like RDKit or PaDEL-Descriptor can be used for this purpose.[16]

  • Model Building:

    • Divide the dataset into a training set and a test set.

    • Use statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Random Forest to build the QSAR model using the training set.[3][16]

  • Model Validation:

    • Validate the model's predictive power using the test set and internal validation techniques like leave-one-out cross-validation (LOO-CV).[17]

    • Evaluate the statistical quality of the model using parameters like the correlation coefficient (R²), cross-validated correlation coefficient (q²), and root mean square error (RMSE).[2]

  • Prediction for this compound:

    • Calculate the same set of molecular descriptors for this compound.

    • Use the validated QSAR model to predict its biological activity.

QSAR_Workflow A Data Collection (Pyrazole Derivatives with Known Activity) B Descriptor Calculation (1D, 2D, 3D Descriptors) A->B C Dataset Splitting (Training and Test Sets) B->C D Model Building (MLR, PLS, Machine Learning) C->D E Model Validation (Internal & External Validation) D->E F Prediction for This compound E->F

Figure 2: A typical workflow for developing a QSAR model.

A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response.[8][18]

Experimental Protocol:

  • Ligand-Based Pharmacophore Modeling:

    • Select a set of active pyrazole derivatives for the target of interest.

    • Align the molecules based on a common scaffold.

    • Identify common chemical features such as hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups, and positive/negative ionizable groups.

    • Generate a pharmacophore model that represents these common features. Software like Discovery Studio or LigandScout can be used.[18]

  • Structure-Based Pharmacophore Modeling:

    • Use the 3D structure of the ligand-protein complex (from docking or crystallography).

    • Identify the key interaction points between the ligand and the protein.

    • Generate a pharmacophore model based on these interactions.

  • Model Validation:

    • Validate the pharmacophore model by screening a database of known active and inactive compounds. A good model should be able to distinguish between actives and inactives.

  • Virtual Screening:

    • Use the validated pharmacophore model as a 3D query to screen large compound databases to identify novel molecules with the desired chemical features.

Pharmacophore_Modeling_Workflow cluster_0 Ligand-Based cluster_1 Structure-Based A Select Active Ligands B Conformational Analysis & Alignment A->B C Identify Common Features B->C F Generate Pharmacophore Model C->F D Protein-Ligand Complex E Identify Interaction Features D->E E->F G Model Validation F->G H Virtual Screening G->H EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 P Pyrazole This compound (Hypothetical Inhibitor) Pyrazole->EGFR Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, etc. ERK->Proliferation

References

The Core Mechanism of Pyrazole Formation via Cyclocondensation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazoles, five-membered heterocyclic compounds containing two adjacent nitrogen atoms, are a cornerstone in medicinal chemistry and drug development.[1] Their scaffold is present in a wide array of biologically active compounds, including well-known drugs like the anti-inflammatory agent celecoxib.[2][3][4] The synthesis of the pyrazole ring is a fundamental process in organic chemistry, with the cyclocondensation reaction being one of the most direct and versatile methods.[5][6] This guide provides an in-depth exploration of the mechanisms underlying pyrazole formation through cyclocondensation, complete with experimental considerations and quantitative data.

The primary and most classic method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[7][8][9][10][11] This reaction is typically catalyzed by an acid and offers a straightforward route to a wide variety of substituted pyrazoles.[7][8]

Core Mechanism: The Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis, first reported by Ludwig Knorr in 1883, is a robust and widely utilized method for constructing the pyrazole ring.[6][9] The reaction involves the condensation of a 1,3-dicarbonyl compound (or its synthetic equivalent) with a hydrazine.[3][12]

The generally accepted mechanism proceeds through the following key steps:

  • Initial Nucleophilic Attack: The reaction commences with the nucleophilic attack of one of the nitrogen atoms of the hydrazine on one of the carbonyl carbons of the 1,3-dicarbonyl compound.

  • Intermediate Formation: This initial attack leads to the formation of a hydrazone or enamine intermediate.

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine then performs an intramolecular nucleophilic attack on the remaining carbonyl group.

  • Dehydration: The resulting cyclic intermediate readily undergoes dehydration (loss of two water molecules) to yield the stable, aromatic pyrazole ring.[13]

The reaction is often facilitated by an acid catalyst, which protonates a carbonyl group, increasing its electrophilicity and rendering it more susceptible to nucleophilic attack by the hydrazine.[2][7][8]

Knorr_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product r1 1,3-Dicarbonyl i1 Hydrazone/ Enamine Intermediate r1->i1 Nucleophilic Attack r2 Hydrazine r2->i1 i2 Cyclic Intermediate i1->i2 Intramolecular Cyclization p1 Pyrazole i2->p1 Dehydration (-2H₂O)

Caption: General mechanism of the Knorr pyrazole synthesis.

Regioselectivity in the Knorr Synthesis

A critical consideration when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines is regioselectivity. The initial nucleophilic attack can occur at either of the two non-equivalent carbonyl carbons, potentially leading to a mixture of two regioisomeric pyrazole products.[5][9] The final product distribution is influenced by both steric and electronic factors of the substituents on both the dicarbonyl compound and the hydrazine. Generally, the more nucleophilic nitrogen of the hydrazine will preferentially attack the more electrophilic (less sterically hindered) carbonyl carbon.

Regioselectivity cluster_pathways Reaction Pathways cluster_products Products Reactants Unsymmetrical 1,3-Dicarbonyl + Substituted Hydrazine Attack_C1 Attack at C1 Reactants->Attack_C1 Pathway 1 Attack_C2 Attack at C2 Reactants->Attack_C2 Pathway 2 Isomer_A Regioisomer A Attack_C1->Isomer_A Isomer_B Regioisomer B Attack_C2->Isomer_B

Caption: Regioselectivity in the Knorr pyrazole synthesis.

Variations of Pyrazole Synthesis via Cyclocondensation

While the Knorr synthesis with 1,3-dicarbonyls is the most common, several other substrates can undergo cyclocondensation with hydrazines to form pyrazoles.

  • From α,β-Unsaturated Carbonyl Compounds (e.g., Chalcones): The reaction of α,β-unsaturated ketones and aldehydes with hydrazines typically yields pyrazoline intermediates.[5] These pyrazolines can then be oxidized to the corresponding aromatic pyrazoles.[5][14] In some cases, a one-pot addition-cyclocondensation followed by oxidative aromatization can be achieved.[5][6]

  • From β-Ketoesters: The condensation of hydrazines with β-ketoesters is a variation of the Knorr reaction that leads to the formation of pyrazolones, which are tautomers of hydroxypyrazoles.[13] These compounds are also of significant interest in medicinal chemistry.

  • From Acetylenic Ketones: The reaction of acetylenic ketones with hydrazine derivatives is a long-established method for pyrazole synthesis.[5] However, similar to the use of unsymmetrical 1,3-dicarbonyls, this reaction can also result in a mixture of two regioisomers.[5]

  • From Enaminones: β-enaminones are also effective substrates for pyrazole synthesis.[5] They can react with hydrazines to form pyrazoles, often with high regioselectivity.

Experimental Protocols

The following are generalized and specific examples of experimental procedures for pyrazole synthesis via cyclocondensation.

General Protocol for Knorr Pyrazole Synthesis
  • Reactant Dissolution: Dissolve the 1,3-dicarbonyl compound (1 equivalent) in a suitable solvent such as ethanol, acetic acid, or N,N-dimethylformamide (DMF).

  • Addition of Hydrazine: Add the hydrazine derivative (1-1.2 equivalents) to the solution. If using a hydrazine salt (e.g., hydrochloride), a base may be required to liberate the free hydrazine.

  • Catalyst Addition (if necessary): Add a catalytic amount of acid (e.g., a few drops of glacial acetic acid or sulfuric acid).

  • Reaction: Heat the reaction mixture to reflux or stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture. The product may precipitate and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue can be purified by recrystallization or column chromatography.

Specific Example: Synthesis of 1,3,5-Substituted Pyrazoles using a Nano-ZnO Catalyst[6][7]
  • Reactants: Phenylhydrazine and ethyl acetoacetate.[5][6]

  • Catalyst: Nano-ZnO.[5][6]

  • Procedure: A mixture of phenylhydrazine, ethyl acetoacetate, and a catalytic amount of nano-ZnO is subjected to controlled reaction conditions.

  • Advantages: This method is highlighted for its high efficiency, excellent yield (up to 95%), short reaction time, and straightforward work-up procedure.[5][6]

Quantitative Data Summary

The following table summarizes various reaction conditions and reported yields for the synthesis of pyrazole derivatives via cyclocondensation.

Starting MaterialsCatalyst/ConditionsProduct TypeYield (%)Reference
Phenylhydrazine, Ethyl acetoacetateNano-ZnO1,3,5-Substituted Pyrazole95[5]
1,3-Diketones, ArylhydrazinesN,N-dimethylacetamide, room temperature1-Aryl-3,4,5-substituted Pyrazoles59-98[5]
Chalcones, Arylhydrazines--INVALID-LINK--, one-pot1,3,5-Triarylpyrazoles~82[5]
Electron-deficient olefins, α-Diazoesters/amidesOxone, CTAB3,5-Substituted PyrazolesModerate to excellent[5]
Aldehyde hydrazones, Electron-deficient olefinsI₂, TBHP, DMF, 80 °CSubstituted Pyrazoles35[1]

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the synthesis and purification of a pyrazole derivative.

Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis Reactants 1. Mix 1,3-Dicarbonyl, Hydrazine, and Solvent Catalyst 2. Add Catalyst (e.g., Acetic Acid) Reactants->Catalyst Reaction 3. Heat to Reflux Catalyst->Reaction TLC 4. Monitor by TLC Reaction->TLC Cooling 5. Cool Reaction Mixture TLC->Cooling Reaction Complete Filtration 6. Filter Precipitate (if formed) Cooling->Filtration Purification 7. Recrystallization or Column Chromatography Filtration->Purification Characterization 8. Characterize Product (NMR, MS, etc.) Purification->Characterization FinalProduct Pure Pyrazole Derivative Characterization->FinalProduct

Caption: A typical experimental workflow for pyrazole synthesis.

References

Physicochemical Characteristics of Aminopyrazole Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminopyrazole derivatives have emerged as a critical scaffold in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. Their diverse biological activities, including roles as kinase inhibitors in oncology and inflammatory diseases, have spurred extensive research into their structure-activity relationships. A thorough understanding of the physicochemical properties of these compounds is paramount for effective drug design and development, influencing everything from solubility and permeability to metabolic stability and target engagement. This technical guide provides an in-depth overview of the core physicochemical characteristics of aminopyrazole compounds, detailed experimental protocols for their determination, and a visualization of their involvement in key signaling pathways.

Core Physicochemical Properties of Aminopyrazole Derivatives

The physicochemical properties of aminopyrazole derivatives can be finely tuned through substituent modifications on the pyrazole ring and the amino group. These modifications significantly impact key parameters such as solubility, acidity/basicity (pKa), lipophilicity (logP), melting point, and chemical stability.

Data Presentation

The following tables summarize the available quantitative physicochemical data for a selection of aminopyrazole compounds.

Table 1: Physicochemical Properties of Selected Aminopyrazole Derivatives

Compound NameStructureMelting Point (°C)Aqueous SolubilitypKalogP
3-Aminopyrazole34-37[1]Very soluble[2]15.28 (Predicted)[1]-0.29[3]
3-Amino-4-cyanopyrazole172-174[4]Low in water, high in alcoholic solvents[4]11.58 (Predicted)[4]Not available
5-Amino-1-phenylpyrazole-4-carboxamide181[2]Varies with solvent polarity and pH[2]Not availableNot available
3-Amino-5-phenylpyrazole124-127[5]Not availableNot availableNot available
5-Amino-3-methyl-1-phenylpyrazole114-1176.051 g/L at 25°C[6]3.88 (Predicted)[6]1.76[6]
5-Amino-1-phenylpyrazole-4-carboxylic acid186-192[7]Not availableNot availableNot available

Experimental Protocols

Accurate determination of physicochemical properties is crucial for drug development. The following are detailed methodologies for key experiments.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility.

Protocol:

  • Preparation of Saturated Solution: An excess amount of the solid aminopyrazole compound is added to a known volume of a buffered aqueous solution (typically phosphate-buffered saline, PBS, at a physiological pH of 7.4).

  • Equilibration: The resulting suspension is placed in a sealed container and agitated in a constant temperature water bath (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the solid and dissolved compound.

  • Phase Separation: After equilibration, the undissolved solid is separated from the solution by centrifugation or filtration. Care must be taken to avoid temperature changes during this step.

  • Quantification: The concentration of the aminopyrazole compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

  • Calibration: A calibration curve is generated using standard solutions of the compound of known concentrations to ensure accurate quantification.

Determination of pKa (Potentiometric Titration)

Potentiometric titration is a precise method for determining the ionization constant (pKa) of a compound.

Protocol:

  • Sample Preparation: A known amount of the aminopyrazole compound is dissolved in a suitable solvent, often a co-solvent mixture (e.g., water-methanol or water-DMSO) for poorly soluble compounds. The initial pH of the solution is adjusted to be well below the expected pKa for a basic group or well above for an acidic group using a standardized acid (e.g., HCl) or base (e.g., NaOH).

  • Titration: The solution is titrated with a standardized solution of a strong base (for acidic compounds) or a strong acid (for basic compounds) of known concentration. The titrant is added in small, precise increments.

  • pH Measurement: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter and electrode.

  • Data Analysis: A titration curve is constructed by plotting the measured pH against the volume of titrant added. The pKa is determined from the inflection point of the curve, which corresponds to the point where half of the compound is ionized. For multiprotic compounds, multiple inflection points may be observed.

Determination of Lipophilicity (logP) by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC provides a rapid and efficient method for estimating the octanol-water partition coefficient (logP).

Protocol:

  • Column and Mobile Phase Selection: A reversed-phase HPLC column (e.g., C18) is used. The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol).

  • Isocratic Elution: A series of isocratic elutions are performed with varying concentrations of the organic modifier.

  • Retention Time Measurement: The retention time (t_R) of the aminopyrazole compound is measured for each mobile phase composition. The dead time (t_0), the retention time of an unretained compound, is also determined.

  • Calculation of Capacity Factor: The capacity factor (k) is calculated for each mobile phase composition using the formula: k = (t_R - t_0) / t_0.

  • Extrapolation to 100% Aqueous Phase: A plot of log(k) versus the percentage of the organic modifier is created. The y-intercept of this plot, obtained by linear extrapolation, represents the logarithm of the capacity factor in 100% aqueous mobile phase (log k_w).

  • Correlation with Known logP Values: A calibration curve is generated by plotting the experimentally determined log k_w values of a set of standard compounds against their known logP values.

  • logP Determination: The logP of the aminopyrazole compound is then determined from the calibration curve using its measured log k_w value.

Signaling Pathway Involvement

Aminopyrazole derivatives are well-documented as inhibitors of various protein kinases, thereby modulating key signaling pathways implicated in cancer and inflammation.

Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway

Aberrant FGFR signaling is a driver in numerous cancers. Aminopyrazole-based inhibitors can block the ATP-binding site of FGFR, thereby inhibiting downstream signaling.

FGFR_Signaling_Pathway FGF FGF FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Phosphorylates PLCG PLCγ FGFR->PLCG STAT STAT FGFR->STAT GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus (Gene Expression, Cell Proliferation, Survival) ERK->Nucleus AKT AKT PI3K->AKT AKT->Nucleus DAG DAG PLCG->DAG IP3 IP3 PLCG->IP3 PKC PKC DAG->PKC STAT->Nucleus Aminopyrazole Aminopyrazole Inhibitor Aminopyrazole->FGFR

Caption: FGFR Signaling Pathway and Point of Inhibition.

c-Jun N-terminal Kinase (JNK) Signaling Pathway

The JNK pathway, a subset of the MAPK signaling cascade, is involved in cellular responses to stress, inflammation, and apoptosis. Specific aminopyrazole derivatives can inhibit JNK activity.

JNK_Signaling_Pathway Stress Stress Stimuli (e.g., Cytokines, UV) MAPKKK MAPKKK (e.g., ASK1, MEKK1) Stress->MAPKKK MKK4_7 MKK4/7 MAPKKK->MKK4_7 JNK JNK MKK4_7->JNK cJun c-Jun JNK->cJun AP1 AP-1 cJun->AP1 Nucleus Nucleus (Gene Expression, Apoptosis, Inflammation) AP1->Nucleus Aminopyrazole Aminopyrazole Inhibitor Aminopyrazole->JNK

Caption: JNK Signaling Pathway and Point of Inhibition.

Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) Signaling Pathway

The JAK/STAT pathway is crucial for cytokine signaling and is implicated in various immune and inflammatory disorders. Aminopyrazole-based compounds have been developed as potent JAK inhibitors.

JAK_STAT_Signaling_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT Receptor->STAT Recruits & Phosphorylates JAK->Receptor Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Nucleus Nucleus (Gene Transcription) STAT_dimer->Nucleus Translocates Aminopyrazole Aminopyrazole Inhibitor Aminopyrazole->JAK

Caption: JAK/STAT Signaling Pathway and Point of Inhibition.

Experimental Workflow for Physicochemical Characterization

A systematic workflow is essential for the efficient and comprehensive physicochemical profiling of novel aminopyrazole compounds.

Physicochemical_Workflow Start New Aminopyrazole Compound Solubility Aqueous Solubility (Shake-Flask) Start->Solubility pKa pKa Determination (Potentiometric Titration) Start->pKa logP Lipophilicity (logP) (RP-HPLC) Start->logP MeltingPoint Melting Point (DSC/MPA) Start->MeltingPoint Stability Chemical Stability (pH, Temp, Light) Start->Stability DataAnalysis Data Analysis & SAR Interpretation Solubility->DataAnalysis pKa->DataAnalysis logP->DataAnalysis MeltingPoint->DataAnalysis Stability->DataAnalysis LeadOptimization Lead Optimization DataAnalysis->LeadOptimization

Caption: Physicochemical Characterization Workflow.

Conclusion

The aminopyrazole scaffold represents a privileged structure in modern drug discovery. A comprehensive understanding and systematic evaluation of the physicochemical characteristics of its derivatives are fundamental to the successful development of novel therapeutics. The data, protocols, and pathway visualizations presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating informed decision-making in the design and optimization of aminopyrazole-based drug candidates. By integrating these principles into the drug discovery workflow, the scientific community can continue to unlock the full therapeutic potential of this versatile class of compounds.

References

The Pyrazole Scaffold: A Privileged Core for Novel Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide to Key Therapeutic Targets and Experimental Evaluation

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its remarkable versatility and ability to engage in diverse biological interactions have propelled the development of a multitude of approved drugs and clinical candidates. Pyrazole-based compounds exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects. This in-depth technical guide elucidates the core therapeutic targets of pyrazole derivatives, provides detailed experimental protocols for their evaluation, and visualizes the intricate signaling pathways they modulate.

Key Therapeutic Targets of Pyrazole-Based Compounds

The therapeutic efficacy of pyrazole-containing drugs stems from their ability to selectively interact with a wide array of biological targets. The following sections detail some of the most significant targets and the pyrazole-based compounds that modulate their activity.

Protein Kinases: Precision Targeting in Oncology and Inflammation

Protein kinases are a large family of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The pyrazole scaffold is a common feature in many kinase inhibitors, often acting as a hinge-binder in the ATP-binding pocket of the enzyme.

Notable Pyrazole-Based Kinase Inhibitors:

  • Ibrutinib: An irreversible inhibitor of Bruton's tyrosine kinase (BTK), crucial for B-cell signaling. It is used in the treatment of certain B-cell malignancies.

  • Ruxolitinib: A potent inhibitor of Janus kinases (JAK1 and JAK2), it is employed in the management of myelofibrosis and other myeloproliferative neoplasms.[1][2][3][4][5]

  • Axitinib: A multi-targeted tyrosine kinase inhibitor that primarily targets vascular endothelial growth factor receptors (VEGFRs), playing a key role in angiogenesis.[6][7][8][9][10]

  • BCR-Abl Kinase Inhibitors: Several pyrazole derivatives have been developed as potent inhibitors of the BCR-Abl fusion protein, a key driver in chronic myeloid leukemia (CML).[11]

Signaling Pathway Visualization:

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK BTK Bruton's Tyrosine Kinase (BTK) SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 Ibrutinib Ibrutinib (Pyrazole-based) Ibrutinib->BTK Inhibition IP3 IP3 PLCg2->IP3 DAG DAG PLCg2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Proliferation B-Cell Proliferation & Survival Ca_release->Proliferation NFkB NF-κB Activation PKC->NFkB NFkB->Proliferation

Ibrutinib Inhibition of the BTK Signaling Pathway.
Cyclooxygenase-2 (COX-2): Targeted Anti-inflammatory Action

Cyclooxygenase (COX) enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[12][13] Pyrazole-based compounds, most notably Celecoxib, have been designed as selective inhibitors of COX-2, the inducible isoform of the enzyme that is upregulated at sites of inflammation. This selectivity provides anti-inflammatory efficacy with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1.[12]

Signaling Pathway Visualization:

COX2_Signaling_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines, LPS) PLA2 Phospholipase A₂ Inflammatory_Stimuli->PLA2 Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid COX2 Cyclooxygenase-2 (COX-2) Arachidonic_Acid->COX2 PGH2 Prostaglandin H₂ (PGH₂) COX2->PGH2 Celecoxib Celecoxib (Pyrazole-based) Celecoxib->COX2 Inhibition Prostaglandins Prostaglandins (e.g., PGE₂) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation

Celecoxib Inhibition of the COX-2/Prostaglandin Pathway.
Poly(ADP-ribose) Polymerase (PARP): Exploiting Synthetic Lethality in Cancer

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1, are critical for DNA repair.[14][15][16] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP can lead to synthetic lethality, a state where the combination of two non-lethal defects results in cell death.[16] Niraparib is an FDA-approved pyrazole-containing PARP inhibitor used in the treatment of certain types of ovarian, fallopian tube, and primary peritoneal cancer.[14]

Signaling Pathway Visualization:

PARP_Inhibition_Pathway DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_SSB->PARP1 Replication_Fork Replication Fork DNA_SSB->Replication_Fork PARylation PARylation PARP1->PARylation Niraparib Niraparib (Pyrazole-based) Niraparib->PARP1 Inhibition BER Base Excision Repair (BER) PARylation->BER DNA_DSB DNA Double-Strand Break (DSB) Replication_Fork->DNA_DSB Stalled Fork Collapse HR Homologous Recombination (HR) DNA_DSB->HR BRCA_deficient BRCA-deficient Cancer Cell Apoptosis Apoptosis BRCA_deficient->Apoptosis Synthetic Lethality

Niraparib-induced Synthetic Lethality via PARP Inhibition.
Phosphodiesterase Type 5 (PDE5): Modulating cGMP Signaling

Phosphodiesterase type 5 (PDE5) is an enzyme that degrades cyclic guanosine monophosphate (cGMP), a second messenger involved in various physiological processes, including smooth muscle relaxation.[17][18][19][20][21] Sildenafil, a well-known pyrazole-based drug, is a potent and selective inhibitor of PDE5. By preventing the breakdown of cGMP, sildenafil enhances the effects of nitric oxide (NO) and promotes vasodilation, which is the basis for its use in treating erectile dysfunction and pulmonary hypertension.[17][19]

Signaling Pathway Visualization:

PDE5_Signaling_Pathway NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activation cGMP Cyclic GMP (cGMP) sGC->cGMP GTP GTP GTP PDE5 Phosphodiesterase 5 (PDE5) cGMP->PDE5 PKG Protein Kinase G (PKG) cGMP->PKG Activation GMP 5'-GMP (inactive) PDE5->GMP Sildenafil Sildenafil (Pyrazole-based) Sildenafil->PDE5 Inhibition Relaxation Smooth Muscle Relaxation (Vasodilation) PKG->Relaxation

Sildenafil Inhibition of the PDE5/cGMP Signaling Pathway.

Quantitative Data on Pyrazole-Based Compounds

The following tables summarize the inhibitory activities of representative pyrazole-based compounds against their respective targets.

Table 1: Kinase Inhibitory Activity of Pyrazole Derivatives

Compound/DrugTarget KinaseIC₅₀ (nM)Cell Line/AssayReference
Compound 7a BCR-Abl14.2Kinase-Glo assay[14]
Asciminib (ABL-001) Bcr-Abl0.5Kinase assay[11]
Compound 18c EGFR4.98Kinase inhibitory assay[22]
Compound 18c HER29.85Kinase inhibitory assay[22]
Compound 3 EGFR60EGFR kinase assay kit[9]
Compound 9 VEGFR-2220VEGFR-2 kinase assay kit[9]

Table 2: COX-2 Inhibitory Activity of Pyrazole Derivatives

Compound/DrugCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)Reference
Celecoxib 826.812[18]
Fluorinated Compound 12 -0.049253.1[23]
Fluorinated Compound 13 -0.057201.8[23]
Fluorinated Compound 14 -0.054214.8[23]

Table 3: Thrombin Inhibitory Activity of Acylated 1H-Pyrazol-5-amines

CompoundThrombin (FIIa) IC₅₀ (nM)MechanismReference
Compound 24e 16Covalent (Serine-trapping)[13][24]
Compound 34a 80Covalent (Serine-trapping)[13]
Compound 34b -Covalent (Serine-trapping)[13]

Table 4: Acetylcholinesterase (AChE) Inhibitory Activity of Pyrazoline Derivatives

CompoundAChE IC₅₀ (µM)Standard Drug (Donepezil) IC₅₀ (µM)Reference
Compound 2l 0.0400.021[15][25]
Compound 2j 0.0620.021[25]
Compound 2a 0.1070.021[25]
Compound 2g 0.1220.021[25]
Compound 3g 0.338-[5]

Table 5: Carbonic Anhydrase (CA) Inhibitory Activity of Pyrazolo[4,3-c]pyridine Sulfonamides

CompoundhCA I Ki (nM)hCA II Ki (nM)Standard Drug (AAZ) Ki (nM)Reference
Compound 1f 58.8-250 (hCA I)[6][12]
Compound 1g 66.8-250 (hCA I)[6][12]
Compound 1k 88.3-250 (hCA I)[6][12]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of pyrazole-based compounds.

Experimental Workflow for In Vitro Kinase Inhibition Assay

Kinase_Assay_Workflow Start Start Prepare_Compounds Prepare Serial Dilutions of Pyrazole Compounds Start->Prepare_Compounds Add_to_Plate Add Compounds, Controls to 384-well Plate Prepare_Compounds->Add_to_Plate Add_Kinase Add Recombinant Kinase Solution Add_to_Plate->Add_Kinase Pre_incubation Pre-incubate at Room Temp (10-30 min) Add_Kinase->Pre_incubation Initiate_Reaction Initiate Reaction with ATP/Substrate Mix Pre_incubation->Initiate_Reaction Incubate Incubate at 30°C (30-60 min) Initiate_Reaction->Incubate Stop_Reaction Stop Reaction & Detect ADP (e.g., ADP-Glo™) Incubate->Stop_Reaction Read_Luminescence Measure Luminescence Stop_Reaction->Read_Luminescence Analyze_Data Calculate % Inhibition & Determine IC₅₀ Read_Luminescence->Analyze_Data End End Analyze_Data->End

Workflow for a typical in vitro kinase inhibition assay.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a pyrazole-based compound against a specific protein kinase.

Materials:

  • Recombinant protein kinase

  • Kinase-specific substrate (peptide or protein)

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

  • Pyrazole test compounds dissolved in dimethyl sulfoxide (DMSO)

  • Positive control inhibitor (known inhibitor of the kinase)

  • Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well white microplates

  • Multichannel pipettes

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the pyrazole test compounds in DMSO.

  • Assay Plate Setup: Add a small volume (e.g., 5 µL) of the diluted test compounds, positive control, and DMSO (vehicle control) to the appropriate wells of a 384-well plate.

  • Enzyme Addition: Add the recombinant kinase enzyme solution to all wells.

  • Pre-incubation: Gently mix and incubate the plate at room temperature for 10-30 minutes to allow for compound-enzyme binding.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP and the specific substrate to each well. The final ATP concentration should be at or near the Km value for the specific kinase.

  • Incubation: Incubate the reaction mixture for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

  • Detection: Stop the kinase reaction and detect the amount of product (e.g., ADP) formed using a detection reagent according to the manufacturer's protocol. For the ADP-Glo™ assay, this involves adding the ADP-Glo™ Reagent to deplete unused ATP, followed by the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.

  • Data Acquisition: Measure the luminescence signal using a plate reader. The signal is inversely proportional to the kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the dose-response data to a suitable model using graphing software.

Experimental Protocol for In Vitro COX-2 Inhibition Assay

Objective: To determine the IC₅₀ values of a pyrazole-based compound for COX-1 and COX-2 enzymes to assess its potency and selectivity.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Pyrazole test compound (e.g., Celecoxib)

  • Enzyme Immunoassay (EIA) kit for Prostaglandin E₂ (PGE₂)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 500 µM phenol and 1 µM hematin)

  • 96-well microplates

Procedure:

  • Enzyme Pre-incubation: Pre-incubate the COX-1 or COX-2 enzyme with various concentrations of the pyrazole test compound or vehicle (DMSO) in the assay buffer for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.

  • Reaction Time: Allow the reaction to proceed for a defined period (e.g., 2 minutes).

  • Reaction Termination: Terminate the reaction by adding a stopping solution (e.g., 1 M HCl).

  • PGE₂ Quantification: Quantify the amount of PGE₂ produced using a competitive EIA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition of COX activity for each concentration of the test compound compared to the vehicle control. Determine the IC₅₀ values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve. The selectivity index is calculated as the ratio of the IC₅₀ for COX-1 to the IC₅₀ for COX-2.

Experimental Protocol for Thrombin Inhibition Assay and Covalent Mechanism Validation

Objective: To determine the inhibitory potency of a pyrazole-based compound against thrombin and to confirm a covalent binding mechanism.

Part A: Thrombin Inhibition Assay

Materials:

  • Human α-thrombin

  • Chromogenic thrombin substrate (e.g., S-2238)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.1% PEG 8000)

  • Pyrazole test compound

  • 96-well microplates

  • Plate reader capable of measuring absorbance at 405 nm

Procedure:

  • Assay Setup: Add the assay buffer, pyrazole test compound at various concentrations, and human α-thrombin to the wells of a 96-well plate.

  • Pre-incubation: Incubate the mixture for a defined period (e.g., 10 minutes) at room temperature.

  • Reaction Initiation: Initiate the reaction by adding the chromogenic substrate.

  • Data Acquisition: Monitor the change in absorbance at 405 nm over time using a plate reader in kinetic mode.

  • Data Analysis: Determine the initial reaction velocity (rate of substrate cleavage) for each compound concentration. Calculate the percentage of inhibition relative to the control (no inhibitor) and determine the IC₅₀ value.

Part B: Mass-Shift Assay for Covalent Mechanism Validation

Objective: To confirm the covalent binding of the pyrazole inhibitor to thrombin by detecting a mass increase corresponding to the acyl moiety of the inhibitor.[13][19][21][24]

Materials:

  • Human α-thrombin

  • Pyrazole test compound

  • Incubation buffer

  • Mass spectrometer (e.g., ESI-TOF)

Procedure:

  • Incubation: Incubate human α-thrombin with an excess of the pyrazole test compound in the incubation buffer for a defined period to allow for covalent modification.

  • Sample Preparation: Prepare the protein sample for mass spectrometry analysis, which may involve desalting or buffer exchange.

  • Mass Spectrometry Analysis: Analyze the intact protein mass of both the unmodified thrombin (control) and the inhibitor-treated thrombin using mass spectrometry.

  • Data Analysis: Compare the mass spectra of the control and treated samples. A mass increase in the treated sample corresponding to the molecular weight of the acyl fragment of the pyrazole inhibitor confirms covalent bond formation with the catalytic serine residue of thrombin.

Experimental Protocol for NADPH Oxidase Inhibition Assay

Objective: To assess the ability of a pyrazole compound to inhibit the production of reactive oxygen species (ROS) by NADPH oxidase.

Materials:

  • Cell line expressing NADPH oxidase (e.g., differentiated HL-60 cells)

  • Phorbol 12-myristate 13-acetate (PMA) to stimulate NADPH oxidase

  • Lucigenin or dihydroethidium (DHE) as a chemiluminescent or fluorescent probe for superoxide

  • Pyrazole test compound

  • Assay buffer (e.g., Hanks' Balanced Salt Solution)

  • 96-well white or black microplates

  • Luminometer or fluorescence plate reader

Procedure:

  • Cell Preparation: Prepare a suspension of differentiated HL-60 cells in the assay buffer.

  • Compound Incubation: Add the pyrazole test compound at various concentrations to the cell suspension in the wells of a microplate and incubate for a short period.

  • Probe Addition: Add the ROS detection probe (lucigenin or DHE) to the wells.

  • Stimulation: Initiate ROS production by adding PMA to the wells.

  • Signal Detection: Immediately measure the chemiluminescence or fluorescence signal over time using a plate reader.

  • Data Analysis: Calculate the rate of ROS production for each condition. Determine the percentage of inhibition of NADPH oxidase activity by the pyrazole compound at different concentrations and calculate the IC₅₀ value.

Experimental Protocol for GSK3β Inhibition and Nrf2 Activation Assay

Objective: To evaluate the effect of a pyrazole compound on the inhibition of Glycogen Synthase Kinase 3β (GSK3β) and the subsequent activation of the Nrf2 antioxidant response.

Part A: GSK3β Kinase Assay

This assay can be performed using a similar protocol to the general kinase inhibition assay described above, using recombinant GSK3β and a specific substrate (e.g., a phosphopeptide).

Part B: Nrf2 Nuclear Translocation Assay (Immunofluorescence)

Materials:

  • Cell line (e.g., HepG2)

  • Pyrazole test compound

  • Oxidative stress inducer (optional, e.g., tert-butylhydroquinone)

  • Fixation and permeabilization buffers

  • Primary antibody against Nrf2

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear counterstaining

  • Fluorescence microscope

Procedure:

  • Cell Treatment: Treat cells with the pyrazole compound at various concentrations for a defined period.

  • Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) and permeabilize them with a detergent-containing buffer (e.g., 0.1% Triton X-100).

  • Immunostaining: Incubate the cells with the primary antibody against Nrf2, followed by incubation with the fluorescently labeled secondary antibody.

  • Nuclear Staining: Stain the cell nuclei with DAPI.

  • Imaging: Visualize the cells using a fluorescence microscope and capture images.

  • Analysis: Quantify the nuclear fluorescence intensity of Nrf2. An increase in nuclear Nrf2 staining in compound-treated cells compared to control cells indicates Nrf2 activation.

This comprehensive guide provides a foundational understanding of the therapeutic potential of pyrazole-based compounds, their key molecular targets, and the experimental methodologies required for their rigorous evaluation. The versatility of the pyrazole scaffold continues to inspire the design and development of novel therapeutics with improved potency, selectivity, and pharmacokinetic properties.

References

Exploring the Chemical Space of Substituted 1H-Pyrazoles: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 1H-pyrazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its five-membered aromatic ring containing two adjacent nitrogen atoms provides a unique electronic and steric environment, enabling diverse interactions with biological targets. The versatility of pyrazole chemistry allows for the creation of a vast chemical space through the introduction of various substituents at different positions of the ring, profoundly influencing the pharmacological profile of the resulting derivatives.[1] This technical guide provides an in-depth exploration of the chemical space of substituted 1H-pyrazoles, focusing on their synthesis, biological activities, and structure-activity relationships (SAR), with a particular emphasis on their role as kinase and cyclooxygenase-2 (COX-2) inhibitors.

Key Synthetic Strategies for Substituted 1H-Pyrazoles

The construction of the pyrazole core can be achieved through several synthetic methodologies, ranging from classical condensation reactions to modern multi-component and microwave-assisted approaches.

Knorr Pyrazole Synthesis

The Knorr synthesis, first reported in 1883, remains a cornerstone for the synthesis of pyrazoles.[2] It involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic conditions.[3] The regioselectivity of the reaction is a key consideration when using unsymmetrical dicarbonyl compounds.[1]

Experimental Protocol: Knorr Synthesis of a Phenyl-Substituted Pyrazole

  • Materials: Phenylhydrazine, ethyl acetoacetate, ethanol, glacial acetic acid.

  • Procedure:

    • To a solution of phenylhydrazine (1.0 equivalent) in ethanol, add ethyl acetoacetate (1.0 equivalent).

    • Add a catalytic amount of glacial acetic acid to the mixture.

    • Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • If a precipitate forms, collect the solid by vacuum filtration. If no precipitate forms, reduce the solvent volume under reduced pressure and induce crystallization.

    • Wash the collected solid with cold ethanol to afford the crude product.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethanol/water mixture) to obtain the purified 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one.

Multi-Component Synthesis of Pyranopyrazoles

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesize complex molecules in a single step. The synthesis of pyranopyrazoles, a class of fused heterocyclic compounds with significant biological activities, is often achieved through a four-component reaction of a hydrazine, a β-ketoester, an aldehyde, and malononitrile.[4][5]

Experimental Protocol: One-Pot Synthesis of a Pyranopyrazole Derivative

  • Materials: Hydrazine hydrate, ethyl acetoacetate, an aromatic aldehyde (e.g., benzaldehyde), malononitrile, ethanol, and a catalyst (e.g., piperidine or L-proline).

  • Procedure:

    • In a round-bottom flask, combine ethyl acetoacetate (1.0 equivalent), the aromatic aldehyde (1.0 equivalent), malononitrile (1.0 equivalent), and hydrazine hydrate (1.0 equivalent) in ethanol.

    • Add a catalytic amount of piperidine or L-proline to the mixture.

    • Stir the reaction mixture at room temperature or gentle heat for the time indicated by TLC monitoring.

    • The product often precipitates from the reaction mixture upon completion.

    • Collect the precipitate by filtration, wash with cold ethanol, and dry to yield the desired pyranopyrazole derivative.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, increased yields, and cleaner reaction profiles.[6][7] This technique is particularly effective for the synthesis of pyrazole derivatives.[8][9]

Experimental Protocol: Microwave-Assisted Synthesis of a Chalcone-Derived Pyrazole

  • Materials: A substituted chalcone, hydrazine hydrate, ethanol, and a catalytic amount of acetic acid.

  • Procedure:

    • In a microwave-safe reaction vessel, dissolve the chalcone (1.0 equivalent) and hydrazine hydrate (1.2 equivalents) in ethanol.

    • Add a few drops of glacial acetic acid.

    • Seal the vessel and place it in a microwave reactor.

    • Irradiate the reaction mixture at a specified temperature and power for a short duration (typically 5-15 minutes).

    • After cooling, the product may precipitate. Collect the solid by filtration or remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.

Biological Activities of Substituted 1H-Pyrazoles

Substituted 1H-pyrazoles exhibit a remarkable range of pharmacological activities, making them attractive scaffolds for drug discovery.

Kinase Inhibition

Many pyrazole derivatives have been identified as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways and are often dysregulated in diseases like cancer.

Kinase_Inhibition_Workflow cluster_Discovery Discovery & Synthesis cluster_Screening Screening & Optimization cluster_Development Preclinical Development Pyrazole_Scaffold 1H-Pyrazole Scaffold Chemical_Synthesis Chemical Synthesis (e.g., Knorr, MCR) Pyrazole_Scaffold->Chemical_Synthesis Substituted_Pyrazoles Library of Substituted 1H-Pyrazoles Chemical_Synthesis->Substituted_Pyrazoles Kinase_Assay Kinase Inhibition Assay Substituted_Pyrazoles->Kinase_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Kinase_Assay->SAR_Analysis Lead_Compound Lead Kinase Inhibitor SAR_Analysis->Lead_Compound Preclinical_Studies In vivo & In vitro Preclinical Studies Lead_Compound->Preclinical_Studies Clinical_Candidate Clinical Candidate Preclinical_Studies->Clinical_Candidate

Caption: Workflow for the discovery and development of pyrazole-based kinase inhibitors.

Table 1: IC50 Values of Representative Pyrazole-Based Kinase Inhibitors

Compound ClassTarget KinaseIC50 (nM)Reference
Pyrazolo[3,4-d]pyrimidineAurora A160[10]
Pyrazole-based Akt inhibitorAkt11.3[10]
Pyrazole derivativeChk241.64[10]
Pyrazole derivativeP. falciparum CDK156[10]
Cyclooxygenase-2 (COX-2) Inhibition

Selective inhibition of COX-2 is a key strategy for the development of anti-inflammatory drugs with reduced gastrointestinal side effects compared to non-selective NSAIDs. Celecoxib, a well-known COX-2 inhibitor, features a 1,5-diarylpyrazole scaffold.[11]

COX2_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 substrate PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 catalysis Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Celecoxib Celecoxib (1,5-Diarylpyrazole) Celecoxib->COX2 inhibition

Caption: Mechanism of COX-2 inhibition by Celecoxib.

Table 2: In Vitro COX-1 and COX-2 Inhibition Data for Celecoxib

EnzymeIC50 (µM)
COX-115
COX-20.04
COX-1/COX-2 Ratio 375

Data compiled from various sources.

Antimicrobial Activity

The pyrazole nucleus is also a common feature in compounds exhibiting antibacterial and antifungal properties. The introduction of different substituents on the pyrazole ring allows for the modulation of antimicrobial potency and spectrum of activity.[12][13]

Table 3: Minimum Inhibitory Concentration (MIC) Values of Representative Antimicrobial Pyrazole Derivatives

Compound/DrugS. aureus (µg/mL)E. coli (µg/mL)C. albicans (µg/mL)Reference
Pyrazole Derivative 162.5>1257.8[12]
Pyrazole Derivative 2<1<1-[12]
Pyranopyrazole 5c-6.25-[12]
Chloramphenicol>125>125-[12]
Ciprofloxacin---[12]
Clotrimazole-->7.8[12]

Signaling Pathways Modulated by Pyrazole-Containing Drugs

The JAK-STAT Signaling Pathway and Ruxolitinib

Ruxolitinib is a pyrazole-containing Janus kinase (JAK) inhibitor used in the treatment of myelofibrosis and polycythemia vera. It functions by inhibiting JAK1 and JAK2, thereby blocking the downstream signaling of the JAK-STAT pathway, which is crucial for the proliferation of hematopoietic cells and the production of inflammatory cytokines.[14]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor binds JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates pSTAT p-STAT (Dimer) STAT->pSTAT dimerizes Nucleus Nucleus pSTAT->Nucleus translocates to Gene_Expression Gene Expression (Proliferation, Inflammation) Nucleus->Gene_Expression regulates Ruxolitinib Ruxolitinib Ruxolitinib->JAK inhibits

Caption: Inhibition of the JAK-STAT signaling pathway by Ruxolitinib.

Conclusion

The chemical space of substituted 1H-pyrazoles is vast and rich with therapeutic potential. The synthetic accessibility of the pyrazole core, coupled with the ability to fine-tune its physicochemical and pharmacological properties through substituent modifications, ensures its continued prominence in drug discovery. This guide has provided an overview of key synthetic methods, highlighted significant biological activities with quantitative data, and visualized the mechanisms of action for prominent pyrazole-based drugs. For researchers, scientists, and drug development professionals, a deep understanding of the structure-activity relationships within this chemical space is paramount for the rational design of next-generation therapeutics.

References

Methodological & Application

Application Notes: Utilizing 1H-Pyrazole-4-propanamine in Kinase Inhibitor Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a crucial class of enzymes that regulate a majority of cellular pathways, including signal transduction, metabolism, proliferation, and apoptosis. Their dysregulation is a common factor in the progression of numerous diseases, particularly cancer, making them a primary focus for therapeutic drug development. The pyrazole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to form the core of numerous successful kinase inhibitors.[1][2] 1H-Pyrazole-4-propanamine, a member of this class, presents a promising starting point for screening campaigns aimed at discovering novel kinase inhibitors. These application notes provide a comprehensive guide for researchers on utilizing this compound and its analogs in kinase inhibitor screening, complete with detailed protocols and data presentation formats.

Kinase Targets and Data Presentation

Pyrazole-based compounds have demonstrated inhibitory activity against a wide range of kinases. While specific data for this compound is not extensively documented in publicly available literature, the following tables summarize the activity of various pyrazole derivatives against key kinase families, offering a valuable reference for potential screening targets and a template for data presentation.

Table 1: Inhibitory Activity of Pyrazole-Based Compounds Against Various Kinases

Compound ClassTarget KinaseIC50 / Ki (nM)Reference
Pyrazole DerivativesAkt10.08 (Ki)[2]
Pyrazole DerivativesALK2.9[2]
Pyrazole DerivativesAurora A160[2]
Pyrazole DerivativesChk217.9[2]
Pyrazole DerivativesCDK25[3]
Pyrazole DerivativesCDK53[3]
N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amineCDK27[3]
Pyrazolo[3,4-g]isoquinolinesHaspin57[4]
Pyrazole CompoundsTβRI15 (Ki)[5]
Ruxolitinib (pyrazole-containing)JAK1, JAK2~3[6]

Table 2: Cellular Activity of Pyrazole-Based Kinase Inhibitors

CompoundTarget Cell LineIC50 (µM)Reference
AfuresertibHCT116 (colon)0.95[2]
Compound 6HCT116 (colon)0.39[2]
Compound 6MCF-7 (breast)0.46[2]
1,3,4-trisubstituted pyrazoleHePG-2 (liver)29.23[7]
1,3,4-trisubstituted pyrazolePC-3 (prostate)18.81[7]
1,3,4-trisubstituted pyrazoleA-549 (lung)33.07[7]

Signaling Pathways and Experimental Workflows

Visualizing the context of kinase inhibition is crucial for understanding the mechanism of action. The following diagrams illustrate a general experimental workflow for kinase inhibitor screening and a key signaling pathway often targeted by pyrazole-based compounds.

G cluster_0 In Vitro Screening cluster_1 Cell-Based Assays in_vitro_assay Biochemical Kinase Assay (e.g., ADP-Glo™) determine_ic50 Determine IC50 Values in_vitro_assay->determine_ic50 Measure kinase activity at various concentrations cell_viability Cell Viability Assay (e.g., MTT) determine_ic50->cell_viability Lead Compound Progression target_engagement Target Engagement Assay (e.g., Western Blot) cell_viability->target_engagement downstream_effects Downstream Pathway Analysis (e.g., Cell Cycle Analysis) target_engagement->downstream_effects compound This compound (or derivative) compound->in_vitro_assay Primary Screen

Caption: General workflow for screening and characterizing kinase inhibitors.

G Growth_Factors Growth Factors Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (e.g., EGFR) Growth_Factors->Receptor_Tyrosine_Kinase PI3K PI3K Receptor_Tyrosine_Kinase->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates Downstream_Targets Downstream Targets (e.g., mTOR, GSK3β) Akt->Downstream_Targets Cell_Survival_Proliferation Cell Survival & Proliferation Downstream_Targets->Cell_Survival_Proliferation Pyrazole_Inhibitor Pyrazole-based Inhibitor (e.g., Afuresertib) Pyrazole_Inhibitor->Akt

Caption: Simplified PI3K/Akt signaling pathway, a common target for pyrazole inhibitors.[2]

Experimental Protocols

The following are detailed protocols for key assays in a kinase inhibitor screening cascade.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantitatively measures the amount of ADP produced in a kinase reaction; less ADP corresponds to greater inhibition.

Materials:

  • Kinase of interest and its specific substrate

  • This compound (or derivatives) dissolved in DMSO

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white, flat-bottom plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • Add 5 µL of the diluted compound, a known inhibitor (positive control), and DMSO (negative control) to the appropriate wells of a 384-well plate.[2]

  • Add 10 µL of the kinase enzyme solution to all wells and mix gently.[2]

  • Incubate the plate for 15-30 minutes at room temperature to allow for compound-enzyme interaction.[2]

  • Initiate the kinase reaction by adding 5 µL of a mixture containing ATP and the substrate. The final ATP concentration should be near the Km value for the specific kinase.[2]

  • Incubate for 30-60 minutes at 30°C.[2]

  • Stop the reaction and measure ADP production by following the ADP-Glo™ manufacturer's protocol.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each concentration and determine the IC50 value by fitting the data to a dose-response curve.[2]

Protocol 2: Cell Viability Assay (MTT Assay)

This assay assesses the effect of the inhibitor on cell proliferation and viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (or derivatives)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in cell culture medium.

  • Remove the old medium and add 100 µL of the medium containing the test compounds at various concentrations. Include untreated cells (negative control) and a known cytotoxic agent (positive control).[2]

  • Incubate for 48-72 hours at 37°C in a CO2 incubator.[2]

  • Add 10-20 µL of MTT solution to each well and incubate for 4 hours.[1]

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[2]

Protocol 3: Western Blot for Target Engagement

This protocol determines if the inhibitor affects the phosphorylation of its target kinase or downstream substrates within the cell.

Materials:

  • Cancer cell line of interest

  • This compound (or derivatives)

  • Lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (for phosphorylated and total target protein)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate and imaging system

Procedure:

  • Seed cells and treat with the test compound at various concentrations (e.g., 0.5x, 1x, and 5x the IC50) for a set time (e.g., 2, 6, or 24 hours). Include a vehicle (DMSO) control.[1]

  • Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer.[1]

  • Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.[1]

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Denature 20-40 µg of protein from each sample by boiling in SDS-PAGE sample buffer.[1]

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.[1]

  • Block the membrane and incubate with the primary antibody against the phosphorylated target protein.

  • Wash and incubate with the HRP-conjugated secondary antibody.

  • Add the chemiluminescent substrate and capture the signal using an imaging system.[2]

  • To confirm equal loading, the membrane can be stripped and re-probed with an antibody against the total target protein or a housekeeping protein (e.g., GAPDH).[1]

  • Quantify band intensities to determine the ratio of phosphorylated to total protein.[1]

Conclusion

The pyrazole scaffold is a versatile and valuable starting point for the discovery of novel kinase inhibitors. The protocols and data presentation formats provided in these application notes offer a robust framework for researchers to screen and characterize compounds such as this compound and its derivatives. A systematic approach, beginning with in vitro assays and progressing to cell-based validation, is essential for identifying promising lead candidates for further development in the fight against diseases driven by kinase dysregulation.

References

Application Notes and Protocols: 1H-Pyrazole-4-propanamine in Anti-Inflammatory Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction to Pyrazole Derivatives as Anti-Inflammatory Agents

Pyrazole and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1] Many pyrazole-containing compounds have been identified as potent anti-inflammatory agents.[2] Their mechanisms of action often involve the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX-1 and COX-2), and the modulation of pro-inflammatory signaling pathways like Nuclear Factor-kappa B (NF-κB).[2][3] The well-known selective COX-2 inhibitor, Celecoxib, features a pyrazole core structure, highlighting the therapeutic potential of this scaffold in treating inflammatory conditions.[1][2]

Data Presentation

The anti-inflammatory activity of a compound is typically quantified by its ability to inhibit the production of inflammatory mediators. The data is often presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug that is required for 50% inhibition in vitro.

Table 1: Hypothetical Anti-inflammatory Activity of 1H-Pyrazole-4-propanamine

AssayParameter MeasuredIC50 Value (µM) [Hypothetical]% Inhibition at X µM [Hypothetical]
Cell Viability (MTT)Cytotoxicity> 100< 5% at 100 µM
Griess AssayNitric Oxide (NO) Production25.565% at 50 µM
ELISATNF-α Production15.272% at 50 µM
ELISAIL-6 Production22.868% at 50 µM
COX-2 Inhibition AssayProstaglandin E2 (PGE2)10.585% at 50 µM

Experimental Protocols

The following are detailed protocols for a panel of in vitro assays to characterize the anti-inflammatory potential of this compound. The lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cell line is a widely used and accepted model for this purpose.[4][5]

Cell Culture and Maintenance
  • Cell Line: RAW 264.7 (murine macrophage)

  • Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Subculture: Passage cells every 2-3 days when they reach 80-90% confluency.

Cell Viability Assay (MTT Assay)

It is crucial to determine the cytotoxic concentration of the test compound to ensure that the observed anti-inflammatory effects are not a result of cell death.[4]

  • Protocol:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.[5]

    • Treat the cells with various concentrations of this compound (e.g., 1, 10, 25, 50, 100 µM) for 24 hours.

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4]

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control group.

Measurement of Nitric Oxide (NO) Production (Griess Assay)

This assay quantifies the level of nitrite, a stable metabolite of NO, in the cell culture supernatant as an indicator of iNOS activity.[6]

  • Protocol:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

    • Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.[6]

    • Collect 100 µL of the cell culture supernatant.

    • Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant.[4]

    • Incubate for 10-15 minutes at room temperature.

    • Measure the absorbance at 540 nm.

    • Quantify the nitrite concentration using a sodium nitrite standard curve.

Quantification of Pro-inflammatory Cytokines (ELISA)

Enzyme-Linked Immunosorbent Assays (ELISA) are used to measure the concentration of specific pro-inflammatory cytokines, such as TNF-α and IL-6, in the cell culture supernatant.[3]

  • Protocol:

    • Seed RAW 264.7 cells in a 24-well plate at an appropriate density.

    • Pre-treat the cells with this compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • Collect the cell culture supernatants and centrifuge to remove any cellular debris.

    • Quantify the levels of TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer's instructions.

Visualizations

Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates COX2 COX-2 Prostaglandins Prostaglandins COX2->Prostaglandins Produces iNOS iNOS NO Nitric Oxide iNOS->NO Produces Inflammation Inflammation Prostaglandins->Inflammation NO->Inflammation Pyrazole This compound Pyrazole->NFkB Inhibits Pyrazole->COX2 Inhibits DNA DNA NFkB_nuc->DNA Binds mRNA Pro-inflammatory Genes mRNA DNA->mRNA Transcription mRNA->COX2 Translation mRNA->iNOS Translation

Caption: Hypothetical anti-inflammatory mechanism of this compound.

Experimental Workflow

G cluster_assays In Vitro Assays cluster_treatment Experimental Treatment start Start: Prepare RAW 264.7 Cells treat_compound Treat with this compound start->treat_compound cell_viability 1. Cell Viability Assay (MTT) data_analysis Data Analysis and IC50 Calculation cell_viability->data_analysis no_production 2. NO Production Assay (Griess Reagent) no_production->data_analysis cytokine_quant 3. Cytokine Quantification (ELISA for TNF-α, IL-6) cytokine_quant->data_analysis lps_stimulation Stimulate with LPS (1 µg/mL) treat_compound->lps_stimulation lps_stimulation->cell_viability lps_stimulation->no_production lps_stimulation->cytokine_quant end End: Report Findings data_analysis->end

Caption: General experimental workflow for in vitro anti-inflammatory evaluation.

References

Application Note: Synthesis of 1H-Pyrazole-4-propanamine via Reductive Amination

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the synthesis of 1H-Pyrazole-4-propanamine from 3-(1H-pyrazol-4-yl)propanal using a one-pot reductive amination method.

Introduction

This compound is a valuable building block in medicinal chemistry, serving as a key intermediate for the synthesis of various pharmacologically active compounds. The pyrazole moiety is a common scaffold in numerous drugs. The propanamine side chain at the 4-position offers a versatile handle for further functionalization. This protocol details a reliable and efficient one-pot reductive amination procedure for the synthesis of this compound. The reaction proceeds by the condensation of 3-(1H-pyrazol-4-yl)propanal with an ammonia source to form an intermediate imine, which is subsequently reduced in situ to the desired primary amine.[1][2][3]

Reaction Scheme

The overall reaction is as follows:

Experimental Protocol

This protocol is based on established methods for the reductive amination of aldehydes to primary amines.[4][5][6][7]

Materials:

  • 3-(1H-pyrazol-4-yl)propanal

  • Ammonium acetate (NH₄OAc)

  • Sodium cyanoborohydride (NaBH₃CN)[8][9][10]

  • Methanol (MeOH), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add 3-(1H-pyrazol-4-yl)propanal (1.0 eq).

  • Addition of Reagents: Add anhydrous methanol (approximately 0.2 M concentration relative to the aldehyde). To this solution, add ammonium acetate (10.0 eq). Stir the mixture at room temperature for 30 minutes.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. In a single portion, add sodium cyanoborohydride (1.5 eq).

  • Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed.

  • Work-up:

    • Quench the reaction by the slow addition of water.

    • Concentrate the mixture under reduced pressure to remove most of the methanol.

    • Add dichloromethane (DCM) and saturated aqueous sodium bicarbonate (NaHCO₃) solution.

    • Separate the organic layer. Extract the aqueous layer two more times with DCM.

    • Combine the organic layers and wash with brine.

    • Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄).

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of DCM/MeOH with 1% triethylamine) to afford the pure this compound.

Quantitative Data

The following table summarizes representative data for the reductive amination of a heterocyclic aldehyde to a primary amine, which can be expected for this protocol.

ParameterValueNotes
Starting Material 3-(1H-pyrazol-4-yl)propanal-
Amine Source Ammonium AcetateProvides both ammonia and a mild acidic catalyst for imine formation.
Reducing Agent Sodium CyanoborohydrideSelective for the imine over the aldehyde.[2][8][10]
Solvent MethanolCommon solvent for reductive amination.
Reaction Temperature 0 °C to Room TemperatureStandard conditions for this type of reaction.
Reaction Time 12 - 24 hoursDependent on substrate reactivity; reaction should be monitored.
Typical Yield 60 - 85%Based on analogous reductive aminations of heterocyclic aldehydes.
Purity (Post-Column) >95%As determined by NMR and LC-MS analysis.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the synthesis of this compound.

ReductiveAminationWorkflow Start Start: 3-(1H-pyrazol-4-yl)propanal Dissolve Dissolve in Anhydrous Methanol Start->Dissolve AddAmmonia Add Ammonium Acetate (Ammonia Source) Dissolve->AddAmmonia Stir1 Stir at Room Temperature (Imine Formation) AddAmmonia->Stir1 Cool Cool to 0 °C Stir1->Cool AddReductant Add Sodium Cyanoborohydride (Reduction) Cool->AddReductant Stir2 Stir for 12-24h at RT (Reaction Completion) AddReductant->Stir2 Workup Aqueous Work-up (Quench, Extract, Dry) Stir2->Workup Purify Purification (Column Chromatography) Workup->Purify Product Final Product: This compound Purify->Product

Caption: Workflow for the reductive amination synthesis of this compound.

References

Developing Cell-Based Assays for 1H-Pyrazole-4-propanamine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the development of cell-based assays to characterize the biological activity of 1H-Pyrazole-4-propanamine. Based on its structural similarity to known bioactive molecules, particularly histamine analogues like betahistine, the primary hypothesized targets are histamine receptors.[1][2][3][4][5] Therefore, the following protocols focus on assays to investigate the interaction of this compound with histamine H1 and H3 receptors, along with general cell health assays to assess cytotoxicity and proliferation.

Hypothesized Biological Target and Signaling Pathways

This compound is a structural analogue of histamine, suggesting it may act as a modulator of histamine receptors. Betahistine, a well-characterized analogue, functions as a weak agonist of the histamine H1 receptor and a more potent antagonist of the histamine H3 receptor.[1][3][5]

  • Histamine H1 Receptor (H1R): Typically coupled to Gq/11, activation of H1R leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a key second messenger.[6]

  • Histamine H3 Receptor (H3R): This receptor is primarily coupled to the Gi/o protein, and its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[6]

The following diagrams illustrate the hypothesized signaling pathways.

H1R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm H1R H1 Receptor Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Ca_release Ca2+ Release IP3->Ca_release Triggers Ligand This compound (Agonist) Ligand->H1R Binds

Caption: Hypothesized H1 Receptor Agonist Signaling Pathway.

H3R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm H3R H3 Receptor Gi Gi Protein H3R->Gi Inhibits AC Adenylyl Cyclase (AC) Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP Ligand This compound (Antagonist) Ligand->H3R Blocks Histamine

Caption: Hypothesized H3 Receptor Antagonist Signaling Pathway.

Data Presentation

Quantitative data from the described assays should be summarized for clear comparison.

Assay TypeCell LineCompoundParameterValue
Calcium FluxHEK293-H1RThis compoundEC50e.g., 1.5 µM
cAMP AccumulationCHO-H3RThis compoundIC50e.g., 0.8 µM
CytotoxicityHeLaThis compoundIC50 (48h)e.g., > 50 µM
Cell ProliferationA549This compoundGI50 (72h)e.g., 25 µM

Experimental Protocols

The following are detailed protocols for key experiments to characterize the activity of this compound.

Protocol 1: Calcium Flux Assay for H1 Receptor Agonism

This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors like H1R.

Workflow:

Calcium_Flux_Workflow A Seed HEK293-H1R cells in 96-well plate B Incubate cells with calcium-sensitive dye (e.g., Fluo-4 AM) A->B C Add this compound at various concentrations B->C D Measure fluorescence intensity over time using a plate reader C->D E Analyze data to determine EC50 D->E

Caption: Calcium Flux Assay Workflow.

Materials:

  • HEK293 cells stably expressing the human H1 receptor (HEK293-H1R)

  • DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin

  • 96-well black, clear-bottom cell culture plates

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • This compound

  • Histamine (positive control)

  • H1R antagonist (e.g., Mepyramine) (negative control)

  • Fluorescence plate reader with injection capabilities

Procedure:

  • Cell Seeding: Seed HEK293-H1R cells into 96-well plates at a density of 50,000 cells/well and incubate overnight.

  • Dye Loading: Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS.

  • Remove the culture medium from the wells and add the Fluo-4 AM loading buffer.

  • Incubate the plate at 37°C for 1 hour in the dark.

  • Compound Addition: Prepare serial dilutions of this compound, histamine, and the H1R antagonist.

  • Wash the cells with HBSS to remove excess dye.

  • Place the plate in the fluorescence reader and begin recording baseline fluorescence.

  • Inject the compound dilutions into the respective wells.

  • Data Acquisition: Continue to measure fluorescence intensity for 2-3 minutes post-injection.

  • Data Analysis: Determine the peak fluorescence response for each concentration and plot the dose-response curve to calculate the EC50 value.

Protocol 2: cAMP Assay for H3 Receptor Antagonism

This assay measures the accumulation of cAMP in response to the inhibition of Gi-coupled receptors like H3R.

Workflow:

cAMP_Assay_Workflow A Seed CHO-H3R cells in 96-well plate B Pre-treat cells with This compound at various concentrations A->B C Stimulate cells with Forskolin and an H3R agonist (e.g., R-α-methylhistamine) B->C D Lyse cells and measure cAMP levels using a HTRF or ELISA kit C->D E Analyze data to determine IC50 D->E

Caption: cAMP Accumulation Assay Workflow.

Materials:

  • CHO-K1 cells stably expressing the human H3 receptor (CHO-H3R)

  • Ham's F-12 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin

  • 96-well cell culture plates

  • Forskolin

  • R-α-methylhistamine (H3R agonist)

  • This compound

  • Thioperamide (H3R antagonist, positive control)

  • cAMP detection kit (e.g., HTRF, ELISA)

  • Plate reader compatible with the detection kit

Procedure:

  • Cell Seeding: Seed CHO-H3R cells into 96-well plates at a density of 20,000 cells/well and incubate overnight.

  • Compound Pre-incubation: Prepare serial dilutions of this compound and the positive control.

  • Remove the culture medium and add the compound dilutions to the cells. Incubate for 15-30 minutes.

  • Cell Stimulation: Prepare a stimulation buffer containing Forskolin and R-α-methylhistamine.

  • Add the stimulation buffer to the wells and incubate for 30 minutes at 37°C.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.

  • Data Analysis: Plot the cAMP levels against the concentration of this compound to generate a dose-response curve and calculate the IC50 value.

Protocol 3: Cytotoxicity Assay (MTT Assay)

This assay assesses the effect of the compound on cell viability by measuring the metabolic activity of the cells.

Workflow:

MTT_Assay_Workflow A Seed cancer cell line (e.g., HeLa, A549) in 96-well plate B Treat cells with This compound at various concentrations for 48h A->B C Add MTT reagent and incubate B->C D Solubilize formazan crystals with DMSO or Solubilization Buffer C->D E Measure absorbance at 570 nm and determine IC50 D->E

Caption: MTT Cytotoxicity Assay Workflow.

Materials:

  • Human cancer cell line (e.g., HeLa, A549, MCF-7)

  • Appropriate cell culture medium with supplements

  • 96-well cell culture plates

  • This compound

  • Doxorubicin (positive control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO or solubilization buffer

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to attach overnight.

  • Compound Treatment: Prepare serial dilutions of this compound and the positive control.

  • Remove the medium and add the compound dilutions to the cells. Incubate for 48 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Remove the MTT solution and add DMSO or a solubilization buffer to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.[7]

Protocol 4: Cell Proliferation Assay (CyQUANT® Assay)

This assay quantifies cell proliferation by measuring the cellular DNA content.

Materials:

  • Human cancer cell line

  • Appropriate cell culture medium with supplements

  • 96-well black, clear-bottom cell culture plates

  • This compound

  • CyQUANT® GR dye/cell lysis buffer

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates as described for the MTT assay.

  • Compound Treatment: Treat cells with serial dilutions of this compound for 72 hours.

  • Cell Lysis and Dye Binding: Remove the culture medium and freeze the plate at -80°C.

  • Thaw the plate and add the CyQUANT® GR dye/cell lysis buffer to each well.

  • Incubate for 5 minutes at room temperature, protected from light.

  • Data Acquisition: Measure the fluorescence intensity with excitation at ~485 nm and emission detection at ~530 nm.

  • Data Analysis: Calculate the percentage of growth inhibition (GI) relative to the vehicle control and determine the GI50 value.[8]

References

1H-Pyrazole-4-propanamine as a Scaffold for Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the utilization of the 1H-Pyrazole-4-propanamine scaffold in drug discovery, with a particular focus on its application in the development of novel antidepressant agents. The information presented herein is intended to serve as a valuable resource for researchers actively engaged in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction

The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, recognized for its ability to interact with a wide range of biological targets. The this compound framework, a specific embodiment of this scaffold, has demonstrated significant potential, most notably in the development of monoamine reuptake inhibitors for the treatment of depression. This document will delve into the synthesis, pharmacological activity, and experimental evaluation of derivatives based on this scaffold, with a primary focus on the prototypical compound, N,N-dimethyl-3,4-diphenyl-1H-pyrazole-1-propanamine, also known as fezolamine.

Featured Compound: N,N-dimethyl-3,4-diphenyl-1H-pyrazole-1-propanamine (Fezolamine)

Fezolamine is a non-tricyclic antidepressant that acts as a serotonin, norepinephrine, and dopamine reuptake inhibitor.[1] In preclinical studies, it has shown potency comparable to the established antidepressant imipramine.[2] A key feature of its structure-activity relationship (SAR) is the critical positioning of the diphenyl substituents, as the isomeric N,N-dimethyl-4,5-diphenyl-1H-pyrazole-1-propanamine is reportedly inactive.[2]

Quantitative Data

While specific IC50 or Ki values for fezolamine are not consistently reported across publicly available literature, preclinical pharmacological profiles indicate its activity as a triple reuptake inhibitor. In vitro studies have shown it to be 3 to 4 times more selective in blocking the synaptosomal uptake of norepinephrine compared to serotonin or dopamine.[3]

CompoundTargetActivityReference
N,N-dimethyl-3,4-diphenyl-1H-pyrazole-1-propanamine (Fezolamine)Norepinephrine Transporter (NET)3-4x more selective vs. SERT and DAT[3]
Serotonin Transporter (SERT)Active[1]
Dopamine Transporter (DAT)Active[1]
Imipramine (Reference)MultipleEquipotent in animal models[2]

Signaling Pathway: Monoamine Reuptake Inhibition

The therapeutic effect of fezolamine and related compounds is attributed to their ability to block the reuptake of monoamine neurotransmitters (serotonin, norepinephrine, and dopamine) from the synaptic cleft. This inhibition leads to an increased concentration of these neurotransmitters in the synapse, thereby enhancing neurotransmission.

G Mechanism of Action of this compound Derivatives cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Synaptic Vesicle Synaptic Vesicle (5-HT, NE, DA) 5-HT Synaptic Vesicle->5-HT Release NE Synaptic Vesicle->NE Release DA Synaptic Vesicle->DA Release Monoamine Oxidase MAO 5-HT Receptor 5-HT Receptor 5-HT->5-HT Receptor Binds SERT SERT 5-HT->SERT Reuptake NE Receptor NE Receptor NE->NE Receptor Binds NET NET NE->NET Reuptake DA Receptor DA Receptor DA->DA Receptor Binds DAT DAT DA->DAT Reuptake Postsynaptic Signaling Postsynaptic Signaling 5-HT Receptor->Postsynaptic Signaling Activates NE Receptor->Postsynaptic Signaling Activates DA Receptor->Postsynaptic Signaling Activates Fezolamine 1H-Pyrazole-4- propanamine Derivative Fezolamine->SERT Inhibits Fezolamine->NET Inhibits Fezolamine->DAT Inhibits

Caption: Monoamine Reuptake Inhibition by this compound Derivatives.

Experimental Protocols

Synthesis of N,N-dimethyl-3,4-diphenyl-1H-pyrazole-1-propanamine

The synthesis of the title compound is achieved through a two-step process involving a Michael addition followed by reductive alkylation.[2]

G Synthetic Workflow for N,N-dimethyl-3,4-diphenyl-1H-pyrazole-1-propanamine cluster_step1 Michael Addition Details cluster_step2 Reductive Alkylation Details Start Start Step1 Step 1: Michael Addition Start->Step1 Step2 Step 2: Reductive Alkylation Step1->Step2 Reactants1 3,4-Diphenyl-1H-pyrazole + Acrylonitrile Purification Purification Step2->Purification Reactants2 3-(3,4-Diphenyl-1H-pyrazol-1-yl)propanenitrile + Formaldehyde Characterization Characterization Purification->Characterization End Final Product Characterization->End Conditions1 Base Catalyst (e.g., Triton B) Solvent (e.g., Dioxane) Heat Reactants1->Conditions1 Product1 3-(3,4-Diphenyl-1H-pyrazol-1-yl)propanenitrile Conditions1->Product1 Conditions2 Reducing Agent (e.g., H2, Raney Nickel) Solvent (e.g., Ethanol) Ammonia Reactants2->Conditions2 Product2 N,N-dimethyl-3,4-diphenyl-1H-pyrazole-1-propanamine Conditions2->Product2

Caption: Synthetic Workflow for N,N-dimethyl-3,4-diphenyl-1H-pyrazole-1-propanamine.

Protocol:

Step 1: 3-(3,4-Diphenyl-1H-pyrazol-1-yl)propanenitrile (Michael Addition)

  • To a solution of 3,4-diphenyl-1H-pyrazole in a suitable solvent (e.g., dioxane), add a catalytic amount of a strong base (e.g., Triton B).

  • Add acrylonitrile to the reaction mixture.

  • Heat the mixture under reflux for a specified period (e.g., 18 hours).

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the desired nitrile intermediate.

Step 2: N,N-dimethyl-3,4-diphenyl-1H-pyrazole-1-propanamine (Reductive Alkylation)

  • Dissolve the 3-(3,4-diphenyl-1H-pyrazol-1-yl)propanenitrile intermediate in a suitable solvent (e.g., ethanol) saturated with ammonia.

  • Add an aqueous solution of formaldehyde.

  • Introduce a hydrogenation catalyst (e.g., Raney nickel).

  • Hydrogenate the mixture in a Parr apparatus at elevated pressure and temperature (e.g., 50 psi, 80 °C).

  • After the reaction is complete, filter off the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the final compound.

Characterization: The structure and purity of the synthesized compound should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Monoamine Reuptake Inhibition Assay

This assay determines the ability of a test compound to inhibit the reuptake of radiolabeled monoamine neurotransmitters into synaptosomes or cells expressing the respective transporters.

Materials:

  • Rat brain tissue (for synaptosome preparation) or cell lines expressing human SERT, NET, and DAT.

  • Radiolabeled neurotransmitters: [³H]serotonin, [³H]norepinephrine, [³H]dopamine.

  • Test compound (e.g., fezolamine) and reference inhibitors (e.g., imipramine, fluoxetine, desipramine, GBR 12909).

  • Assay buffer (e.g., Krebs-Henseleit buffer).

  • Scintillation counter and vials.

Protocol:

  • Synaptosome/Cell Preparation: Prepare synaptosomes from rat brain tissue or culture cells expressing the monoamine transporters to the desired confluency.

  • Incubation: Pre-incubate the synaptosomes or cells with various concentrations of the test compound or reference inhibitor for a defined period (e.g., 10-15 minutes) at 37°C.

  • Initiation of Uptake: Add the radiolabeled neurotransmitter to the incubation mixture to initiate the uptake reaction.

  • Termination of Uptake: After a short incubation period (e.g., 5-10 minutes), terminate the uptake by rapid filtration through glass fiber filters and washing with ice-cold assay buffer.

  • Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control (vehicle-treated) samples. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

In Vivo Antidepressant Activity Assays

1. Forced Swim Test (FST)

The FST is a widely used behavioral test to screen for antidepressant activity. It is based on the observation that animals administered antidepressants will spend more time in active, escape-oriented behaviors and less time immobile when placed in an inescapable cylinder of water.

Materials:

  • Male mice or rats.

  • Cylindrical water tank (e.g., 25 cm high, 10 cm diameter).

  • Water at a controlled temperature (23-25°C).

  • Test compound and vehicle control.

Protocol:

  • Acclimation: Allow animals to acclimate to the testing room for at least 1 hour before the experiment.

  • Drug Administration: Administer the test compound or vehicle to the animals at a specified time before the test (e.g., 30-60 minutes).

  • Test Procedure: Place each animal individually into the water-filled cylinder. The total duration of the test is typically 6 minutes.

  • Behavioral Scoring: Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of active, escape-oriented movements, with only minor movements necessary to keep the head above water.

  • Data Analysis: Compare the duration of immobility between the drug-treated and vehicle-treated groups. A significant decrease in immobility time in the drug-treated group is indicative of antidepressant-like activity.

2. Tail Suspension Test (TST)

The TST is another common behavioral despair model used to assess antidepressant efficacy in mice. The principle is similar to the FST, where antidepressants reduce the duration of immobility when mice are suspended by their tails.

Materials:

  • Male mice.

  • Tail suspension apparatus (a horizontal bar from which to suspend the mice).

  • Adhesive tape.

  • Test compound and vehicle control.

Protocol:

  • Acclimation and Drug Administration: Follow the same procedures as for the FST.

  • Test Procedure: Suspend each mouse by its tail from the horizontal bar using adhesive tape. The duration of the test is typically 6 minutes.

  • Behavioral Scoring: Record the total time the animal remains immobile during the 6-minute test period.

  • Data Analysis: Compare the immobility time between the drug-treated and vehicle-treated groups. A significant reduction in immobility is indicative of an antidepressant-like effect.

Conclusion

The this compound scaffold represents a versatile and promising starting point for the design and discovery of novel therapeutic agents, particularly in the realm of neuroscience. The detailed protocols and data presented in this document provide a solid foundation for researchers to explore the potential of this scaffold further and to develop new and improved treatments for a variety of disorders. The case of fezolamine highlights the potential of this chemical class to yield compounds with desirable pharmacological profiles, warranting continued investigation into its derivatives.

References

Application Notes and Protocols for N-Alkylation of Pyrazole Rings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of various methodologies for the N-alkylation of pyrazole rings, a crucial transformation in the synthesis of numerous biologically active compounds. The protocols detailed below are designed to be readily applicable in a research and development setting.

Introduction

The pyrazole scaffold is a privileged structural motif found in a wide array of pharmaceuticals and agrochemicals. The functionalization of the pyrazole ring, particularly at the nitrogen atoms, is a key strategy for modulating the physicochemical and pharmacological properties of these molecules. N-alkylation can influence factors such as solubility, metabolic stability, and target binding affinity. This document outlines several robust methods for pyrazole N-alkylation, ranging from classical approaches to modern catalytic systems.

Methods Overview

A variety of methods have been developed for the N-alkylation of pyrazoles, each with its own advantages and limitations. The choice of method often depends on the substrate scope, desired regioselectivity, and tolerance to other functional groups. Key methods include:

  • Classical N-Alkylation with Alkyl Halides: A straightforward and widely used method involving the deprotonation of the pyrazole NH with a base, followed by nucleophilic substitution with an alkyl halide.[1][2][3]

  • Phase-Transfer Catalysis (PTC): This method facilitates the reaction between the pyrazole salt and the alkylating agent in a biphasic system, often leading to improved yields and milder reaction conditions.[4][5][6]

  • Acid-Catalyzed Alkylation with Trichloroacetimidates: A newer method that utilizes trichloroacetimidate electrophiles under Brønsted acid catalysis, avoiding the need for strong bases.[1][3][7]

  • Copper-Catalyzed N-Arylation: An effective method for the formation of N-aryl pyrazoles, employing a copper catalyst and a suitable ligand.[8][9][10][11][12]

  • Enzyme-Catalyzed Alkylation: A highly selective and environmentally friendly approach using engineered enzymes to achieve high regioselectivity.[13][14]

  • N-Alkylation in Ionic Liquids: The use of ionic liquids as solvents can offer advantages in terms of reaction rates and recyclability of the reaction medium.[15][16][17][18]

  • Mitsunobu Reaction: This reaction allows for the N-alkylation of pyrazoles with alcohols under mild, neutral conditions.[1][19][20][21]

Data Presentation: Comparison of N-Alkylation Methods

The following tables summarize quantitative data for different N-alkylation methods, allowing for easy comparison of their efficacy under various conditions.

Table 1: Classical N-Alkylation with Alkyl Halides

Pyrazole SubstrateAlkylating AgentBaseSolventTemp. (°C)Time (h)Yield (%)Ref.
5-Hydrazinyl-4-phenyl-1H-pyrazoleAlkyl halideNaHDMF0 to RT2-16Not specified[2]
PyrazoleAlkyl halideK₂CO₃AcetonitrileReflux4-8Good[1]
3-Methyl-5-phenyl-1H-pyrazoleBenzyl bromideK₂CO₃DMFRT1285 (mixture of isomers)[1]

Table 2: Acid-Catalyzed N-Alkylation with Trichloroacetimidates [1][3][7]

Pyrazole SubstrateTrichloroacetimidate ElectrophileCatalystSolventTemp. (°C)Time (h)Yield (%)Ref.
4-ChloropyrazolePhenethyl trichloroacetimidateCamphorsulfonic acid (CSA)1,2-DCEReflux477[1]
4-Chloropyrazole(p-Methoxyphenyl)phenylmethyl trichloroacetimidateCSA1,2-DCEReflux498[1]
3-Methyl-5-phenyl-1H-pyrazolePhenethyl trichloroacetimidateCSA1,2-DCEReflux456 (40% N1, 16% N2)[1]

Table 3: Copper-Catalyzed N-Arylation [8][10][11]

Pyrazole SubstrateAryl HalideCopper SourceLigandBaseSolventTemp. (°C)Time (h)Yield (%)Ref.
PyrazoleIodobenzeneCuIDiamineK₃PO₄Toluene1102496[10]
Pyrrole1-Iodo-4-nitrobenzeneCuIDiamineCs₂CO₃DMF1102495[8]
Indazole1-Bromo-4-cyanobenzeneCuIDiamineK₃PO₄Toluene1102487[8]

Experimental Protocols

Protocol 1: Classical N1-Alkylation of 5-Hydrazinyl-4-phenyl-1H-pyrazole[2]

Materials:

  • 5-Hydrazinyl-4-phenyl-1H-pyrazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Alkyl halide (e.g., Iodomethane, Benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of 5-Hydrazinyl-4-phenyl-1H-pyrazole (1.0 equivalent) in anhydrous DMF dropwise.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation.

  • Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system to isolate the desired N1-alkylated product.

Protocol 2: Acid-Catalyzed N-Alkylation of 4-Chloropyrazole with a Trichloroacetimidate[1]

Materials:

  • 4-Chloropyrazole

  • Phenethyl trichloroacetimidate

  • Camphorsulfonic acid (CSA)

  • 1,2-Dichloroethane (1,2-DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4-chloropyrazole (1.0 equivalent) and phenethyl trichloroacetimidate (1.2 equivalents) in 1,2-DCE, add camphorsulfonic acid (0.2 equivalents).

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • After 4 hours, cool the reaction mixture to room temperature.

  • Quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with 1,2-DCE.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired N-alkylated pyrazole.

Protocol 3: Copper-Diamine-Catalyzed N-Arylation of Pyrazole[12]

Materials:

  • CuI

  • Pyrazole (1.0 equivalent)

  • Aryl halide (1.2 equivalents)

  • Base (e.g., K₃PO₄, 2.1 equivalents)

  • Diamine ligand (10-20 mol%)

  • Solvent (e.g., Toluene, DMF)

  • Ethyl acetate

  • Silica gel or Celite

Procedure:

  • To a resealable Schlenk tube, add CuI, the pyrazole, the base, and a stir bar.

  • Fit the tube with a rubber septum, evacuate, and back-fill with argon (repeat twice).

  • Add the aryl halide, diamine ligand, and solvent successively under a stream of argon.

  • Seal the reaction tube and immerse it in a preheated oil bath at 110 °C for 24 hours with stirring.

  • Cool the reaction mixture to room temperature, dilute with ethyl acetate, and filter through a plug of silica gel or Celite, eluting with additional ethyl acetate.

  • Concentrate the filtrate and purify the resulting residue by silica gel column chromatography to provide the desired N-aryl pyrazole.

Visualizations

G cluster_classical Classical N-Alkylation Workflow Pyrazole Pyrazole Deprotonation Deprotonation Pyrazole->Deprotonation Base Base (e.g., NaH, K2CO3) Base->Deprotonation Pyrazolate Pyrazolate Anion Deprotonation->Pyrazolate SN2 SN2 Reaction Pyrazolate->SN2 AlkylHalide Alkyl Halide (R-X) AlkylHalide->SN2 N_Alkyl_Pyrazole N-Alkyl Pyrazole SN2->N_Alkyl_Pyrazole

Caption: Workflow for classical N-alkylation of pyrazoles.

G cluster_acid_catalyzed Acid-Catalyzed N-Alkylation with Trichloroacetimidates Trichloroacetimidate Trichloroacetimidate Electrophile Activation Activation of Electrophile Trichloroacetimidate->Activation Acid_Catalyst Brønsted Acid (e.g., CSA) Acid_Catalyst->Activation Nucleophilic_Attack Nucleophilic Attack Activation->Nucleophilic_Attack Pyrazole Pyrazole Pyrazole->Nucleophilic_Attack Intermediate Intermediate Nucleophilic_Attack->Intermediate Proton_Transfer Proton Transfer & Loss of Trichloroacetamide Intermediate->Proton_Transfer N_Alkyl_Pyrazole N-Alkyl Pyrazole Proton_Transfer->N_Alkyl_Pyrazole

Caption: Pathway for acid-catalyzed N-alkylation.

G cluster_copper_catalyzed Copper-Catalyzed N-Arylation Cycle CuI Cu(I) Cu_Catalyst [Cu(L)]+ CuI->Cu_Catalyst Ligand Diamine Ligand (L) Ligand->Cu_Catalyst Oxidative_Addition Oxidative Addition Cu_Catalyst->Oxidative_Addition Aryl_Halide Ar-X Aryl_Halide->Oxidative_Addition Cu_III_Complex [Ar-Cu(III)-X(L)]+ Oxidative_Addition->Cu_III_Complex Ligand_Exchange Ligand Exchange Cu_III_Complex->Ligand_Exchange Pyrazole Pyrazole-H Pyrazole->Ligand_Exchange Base Base Base->Ligand_Exchange Cu_III_Amido [Ar-Cu(III)-Pyrazole(L)]+ Ligand_Exchange->Cu_III_Amido Reductive_Elimination Reductive Elimination Cu_III_Amido->Reductive_Elimination Reductive_Elimination->Cu_Catalyst Catalyst Regeneration N_Aryl_Pyrazole N-Aryl Pyrazole Reductive_Elimination->N_Aryl_Pyrazole

Caption: Catalytic cycle for copper-catalyzed N-arylation.

References

Application Notes and Protocols: In Vitro Evaluation of Pyrazole Derivatives Against Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Pyrazole and its derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a broad range of pharmacological activities, including potent anticancer effects.[1][2][3][4] These compounds have been shown to target various hallmarks of cancer, such as uncontrolled cell proliferation, evasion of apoptosis, and angiogenesis.[5] This document provides a comprehensive overview of the in vitro testing of pyrazole derivatives against various cancer cell lines, summarizing key cytotoxicity data and detailing essential experimental protocols. The information presented is a synthesis of findings from multiple studies on a variety of pyrazole-containing compounds.

Data Presentation: Cytotoxicity of Pyrazole Derivatives

The following table summarizes the in vitro cytotoxic activity (IC50 values) of various pyrazole derivatives against a panel of human cancer cell lines. The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of the cancer cells.

Pyrazole DerivativeCancer Cell LineIC50 Value (µM)Reference Compound
5-((1H-indol-3-yl)methyleneamino)-N-phenyl-3-(phenylamino)-1H-pyrazole-4-carboxamide (7a)HepG2 (Liver Carcinoma)6.1 ± 1.9Doxorubicin
5-((1H-indol-3-yl)methyleneamino)-3-(phenylamino)-N-(4-methylphenyl)-1H-pyrazole-4-carboxamide (7b)HepG2 (Liver Carcinoma)7.9 ± 1.9Doxorubicin
Pyrazole Benzamide DerivativeHCT-116 (Colon Carcinoma)7.74 (µg/mL)Doxorubicin
Pyrazole Benzamide DerivativeMCF-7 (Breast Adenocarcinoma)4.98 (µg/mL)Doxorubicin
4-bromophenyl substituted pyrazole derivativeMCF-7 (Breast Adenocarcinoma)5.8-
4-bromophenyl substituted pyrazole derivativeA549 (Lung Adenocarcinoma)8.0-
4-bromophenyl substituted pyrazole derivativeHeLa (Cervical Carcinoma)9.8-
Ferrocene-pyrazole hybrid 47cHCT-116 (Colon Carcinoma)3.12-
Ferrocene-pyrazole hybrid 47cHL60 (Promyelocytic Leukemia)6.81-
1-Aroyl-3,5-dimethyl-1H-pyrazoles (37)---
Pyrano[2,3-c]pyrazoles (50h)786-0 (Renal Cancer)9.9 ± 1.33 (µg/mL)Doxorubicin
Pyrano[2,3-c]pyrazoles (50h)MCF-7 (Breast Adenocarcinoma)31.87 ± 8.22 (µg/mL)Doxorubicin
PTA-1 (a novel pyrazole)Jurkat (T-cell leukemia)0.32-
P3C (a novel pyrazole-based derivative)MDA-MB-468 (Triple-Negative Breast)0.25 ± 0.02-
P3C (a novel pyrazole-based derivative)MDA-MB-231 (Triple-Negative Breast)0.49 ± 0.12-
P3C (a novel pyrazole-based derivative)MCF-7 (Breast Adenocarcinoma)0.45 ± 0.014-
N-[(1-methyl-1H-pyrazol-4-yl)carbonyl]-N'-(3-bromophenyl)-thiourea (4b)---
1,3,5-trisubstituted-1H-pyrazole derivatives (4, 5, 6b, 6c, 7, 8, 10b, 10c, 12b)MCF-7 (Breast Adenocarcinoma)3.9–35.5-
N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivative (15)Panel of 13 cancer cell linesGI50 = 0.127-0.560-
Pyrazole-fused curcumin analog (12)MDA-MB-231 (Triple-Negative Breast)3.64-
Pyrazole-fused curcumin analog (13)MDA-MB-231 (Triple-Negative Breast)--
Pyrazole-fused curcumin analog (14)MDA-MB-231 (Triple-Negative Breast)--
1H-pyrazolo[3,4-d]pyrimidine derivative (24)A549 (Non-small cell lung cancer)8.21-
1H-pyrazolo[3,4-d]pyrimidine derivative (24)HCT116 (Colorectal Carcinoma)19.56-
Pyrazole benzothiazole hybrid (25)HT29, PC3, A549, U87MG3.17 to 6.77Axitinib

Note: The specific structures of all derivatives are not detailed here but can be found in the cited literature. The activity of some compounds was reported in µg/mL and has been noted accordingly.[3][4][6][7][8][9][10][11]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are generalized from common practices described in the literature for testing pyrazole derivatives.

Protocol 1: Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[6][12]

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, HCT-116)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • 1H-Pyrazole-4-propanamine or other pyrazole derivatives

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[5] Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrazole compound in the complete growth medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (e.g., 0.1% DMSO).[5]

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.[5]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours.[5]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of viability versus the compound concentration.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of a compound on the cell cycle distribution.

Materials:

  • Cancer cells

  • Pyrazole compound

  • 6-well plates

  • PBS

  • Ethanol (70%, ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the pyrazole compound at its IC50 concentration for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently and fix overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution containing RNase A. Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined. Several pyrazole derivatives have been shown to induce cell cycle arrest, particularly in the G2/M or S phases.[8][13][14]

Protocol 3: Apoptosis Detection by Annexin V/PI Staining

This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cells

  • Pyrazole compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the pyrazole compound as described for the cell cycle analysis.

  • Cell Harvesting and Staining: Harvest the cells and wash them with cold PBS. Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis. Many pyrazole derivatives have been found to induce apoptosis in cancer cells.[8][13][14]

Visualizations

Diagram 1: General Experimental Workflow

G cluster_prep Preparation cluster_exp Experimentation cluster_assay Assays cluster_analysis Data Analysis cell_culture Cancer Cell Line Culture cell_seeding Cell Seeding in Plates (e.g., 96-well, 6-well) cell_culture->cell_seeding compound_prep Pyrazole Compound Preparation (Stock & Working Solutions) treatment Treatment with Pyrazole Compound (Dose-Response) compound_prep->treatment cell_seeding->treatment incubation Incubation (24, 48, or 72 hours) treatment->incubation cytotoxicity Cytotoxicity Assay (e.g., MTT) incubation->cytotoxicity apoptosis Apoptosis Assay (e.g., Annexin V/PI) incubation->apoptosis cell_cycle Cell Cycle Analysis incubation->cell_cycle mechanism Mechanism of Action Studies (e.g., Western Blot, Kinase Assay) incubation->mechanism data_acq Data Acquisition (Microplate Reader, Flow Cytometer) cytotoxicity->data_acq apoptosis->data_acq cell_cycle->data_acq mechanism->data_acq ic50 IC50 Calculation data_acq->ic50 stat_analysis Statistical Analysis data_acq->stat_analysis results Results Interpretation ic50->results stat_analysis->results

Caption: Experimental workflow for in vitro testing of pyrazole compounds.

Diagram 2: Signaling Pathways Targeted by Pyrazole Derivatives

G cluster_pathways Potential Mechanisms of Action cluster_apoptosis Apoptosis Induction cluster_cell_cycle Cell Cycle Arrest cluster_tubulin Microtubule Disruption pyrazole Pyrazole Derivatives Bcl2 Bcl-2 (Anti-apoptotic) pyrazole->Bcl2 Inhibition CDK2 CDK2 pyrazole->CDK2 Inhibition Arrest S/G2-M Phase Arrest pyrazole->Arrest Tubulin Tubulin Polymerization pyrazole->Tubulin Inhibition Bax Bax (Pro-apoptotic) Caspase3 Caspase-3 Activation Bax->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Rb Rb Phosphorylation CDK2->Rb CellCycle Cell Cycle Progression Rb->CellCycle CellCycle->Arrest Microtubule Microtubule Formation Tubulin->Microtubule Disruption Microtubule Disruption Microtubule->Disruption

Caption: Signaling pathways potentially modulated by pyrazole derivatives.

The in vitro evaluation of pyrazole derivatives consistently demonstrates their potential as anticancer agents against a wide array of cancer cell lines. Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the inhibition of key cellular targets like kinases and tubulin. The protocols and data presented herein provide a foundational framework for the continued investigation and development of novel pyrazole-based cancer therapeutics.

References

Application Notes and Protocols for Studying Structure-Activity Relationships of 1H-Pyrazole-4-propanamine Analogs as Histamine H3 Receptor Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding the structure-activity relationships (SAR) of 1H-pyrazole-4-propanamine analogs targeting the histamine H3 receptor (H3R). The protocols outlined below detail the necessary experimental procedures to evaluate the affinity and functional activity of these compounds, which are crucial for the development of novel therapeutics for neurological disorders such as Alzheimer's disease, attention deficit hyperactivity disorder (ADHD), and narcolepsy.

Introduction to this compound Analogs and the Histamine H3 Receptor

The histamine H3 receptor is a presynaptic G protein-coupled receptor (GPCR) that acts as an autoreceptor on histaminergic neurons and as a heteroreceptor on other neurons, modulating the release of various neurotransmitters, including histamine, acetylcholine, norepinephrine, and dopamine. Antagonists and inverse agonists of the H3 receptor are of significant therapeutic interest as they can enhance the release of these neurotransmitters, leading to improved cognitive function and wakefulness.

The this compound scaffold has been investigated as a potential core for the design of novel H3 receptor ligands. However, direct replacement of the imidazole ring, a common feature in many potent H3 receptor antagonists, with a pyrazole moiety has been shown to result in a significant decrease in H3 receptor antagonist activity.[1] This suggests that while the pyrazole ring can be a part of a pharmacophore for H3 receptor ligands, the overall structure requires careful optimization to achieve high affinity and desired functional activity. This document provides the tools to perform such an evaluation.

Data Presentation: Structure-Activity Relationships of Pyrazole-Containing H3 Receptor Ligands

The following table summarizes the biological activity of representative pyrazole-containing compounds and related analogs at the histamine H3 receptor. This data is essential for understanding the structural requirements for potent H3 receptor antagonism.

Compound IDCore StructureR1 (Pyrazole N1-substituent)R2 (Side Chain Modification)hH3R Ki (nM)Functional Activity
Enerisant 1-Phenyl-1H-pyrazole4-{3-[(2R)-2-methylpyrrolidin-1-yl]propoxy}phenylMorpholin-4-ylmethanoneHigh AffinityAntagonist/Inverse Agonist
Phenylpyrazole Derivative 1-Phenyl-1H-pyrazole--4.9 (IC50)Inhibitor
Pyrazole Ether Analog 4-(3-Hydroxypropyl)pyrazole-Phenyl etherNot SignificantWeak Antagonist
Pyrazole Carbamate Analog 4-(3-Hydroxypropyl)pyrazole-Phenyl carbamateNot SignificantWeak Antagonist

Note: Specific Ki values for the ether and carbamate analogs were not reported, but the activity was described as not significant.[1] A representative phenylpyrazole derivative from a patent application demonstrated an IC50 of 4.9 nM in a binding assay.

Experimental Protocols

Detailed methodologies for the key experiments required to characterize this compound analogs are provided below.

Protocol 1: Histamine H3 Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of test compounds for the histamine H3 receptor.

Materials:

  • Cell Membranes: Membranes from HEK293 or CHO cells stably expressing the human histamine H3 receptor (hH3R).

  • Radioligand: [³H]-Nα-methylhistamine.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2.

  • Wash Buffer: Cold assay buffer.

  • Test Compounds: Serial dilutions of this compound analogs.

  • Non-specific Binding Control: 10 µM of a known H3R ligand (e.g., clobenpropit or thioperamide).

  • Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.3% polyethyleneimine.

  • Scintillation Counter and Cocktail.

Procedure:

  • Reaction Setup: In a 96-well plate, combine the assay buffer, a fixed concentration of [³H]-Nα-methylhistamine (typically at its Kd value), and varying concentrations of the test compound.

  • Initiate Binding: Add the cell membrane preparation to each well to start the binding reaction.

  • Incubation: Incubate the plate at 25°C for 60-120 minutes to reach equilibrium.

  • Termination and Filtration: Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters multiple times with cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: [³⁵S]GTPγS Functional Assay

Objective: To determine the functional activity (agonist, antagonist, or inverse agonist) of test compounds by measuring G protein activation.

Materials:

  • Cell Membranes: Membranes from cells expressing the hH3R.

  • Radioligand: [³⁵S]GTPγS.

  • H3 Receptor Agonist (for antagonist testing): R-α-methylhistamine.

  • GDP: Guanosine diphosphate.

  • Assay Buffer: e.g., 50 mM HEPES, pH 7.4, containing 100 mM NaCl, 10 mM MgCl2, and a specific concentration of GDP (e.g., 10 µM).

  • Test Compounds: Serial dilutions of this compound analogs.

  • Filtration Apparatus and Scintillation Counter.

Procedure:

  • Pre-incubation: In a 96-well plate, pre-incubate the cell membranes with the test compound (for antagonist/inverse agonist testing) or buffer (for agonist testing) in the assay buffer containing GDP.

  • Initiate Reaction: Add the H3 receptor agonist (for antagonist testing) and [³⁵S]GTPγS to initiate the reaction. For agonist testing, add only [³⁵S]GTPγS.

  • Incubation: Incubate the plate at 30°C for 60 minutes to allow for G-protein activation and [³⁵S]GTPγS binding.

  • Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters and wash with cold wash buffer.

  • Quantification: Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • For Agonists: Plot the stimulated [³⁵S]GTPγS binding against the log of the agonist concentration to determine the EC50 (potency) and Emax (efficacy).

    • For Antagonists: Plot the inhibition of agonist-stimulated [³⁵S]GTPγS binding against the log of the antagonist concentration to determine the IC50.

    • For Inverse Agonists: Plot the reduction in basal [³⁵S]GTPγS binding against the log of the compound concentration to determine the IC50.

Mandatory Visualizations

Histamine H3 Receptor Signaling Pathway

H3R_Signaling_Pathway cluster_membrane Cell Membrane H3R Histamine H3 Receptor (H3R) G_protein Gi/o Protein H3R->G_protein Activation AC Adenylyl Cyclase (AC) G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Histamine Histamine (Agonist) Histamine->H3R Binds to Antagonist This compound Analog (Antagonist) Antagonist->H3R Blocks ATP ATP Response Inhibition of Neurotransmitter Release cAMP->Response Leads to

Caption: Signaling pathway of the histamine H3 receptor and the inhibitory action of an antagonist.

Experimental Workflow for SAR Studies

SAR_Workflow cluster_design Compound Design & Synthesis cluster_screening In Vitro Screening cluster_analysis Data Analysis & SAR Design Analog Design (Scaffold Hopping, R-group modification) Synthesis Chemical Synthesis & Purification Design->Synthesis Binding_Assay Primary Screening: Radioligand Binding Assay (Ki) Synthesis->Binding_Assay Functional_Assay Secondary Screening: [35S]GTPγS Functional Assay (EC50/IC50, Efficacy) Binding_Assay->Functional_Assay Active Compounds SAR_Analysis Structure-Activity Relationship (SAR) Analysis Functional_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Design Iterative Design Cycle

Caption: Experimental workflow for the structure-activity relationship (SAR) studies of novel compounds.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 1H-Pyrazole-4-propanamine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of 1H-Pyrazole-4-propanamine. The content is structured in a question-and-answer format to offer direct and actionable solutions to common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to prepare this compound?

A common and efficient synthetic pathway involves a three-step sequence starting from a suitable 1H-pyrazole derivative. The general route is as follows:

  • Vilsmeier-Haack Formylation: Introduction of a formyl group at the C4 position of a 1H-pyrazole to yield 1H-pyrazole-4-carbaldehyde.[1][2][3]

  • Knoevenagel Condensation: Reaction of the 1H-pyrazole-4-carbaldehyde with malononitrile to form 2-(1H-pyrazol-4-ylmethylene)malononitrile.[4]

  • Reduction: Complete reduction of the intermediate to afford the final product, this compound.

Q2: I am experiencing low yields in the Vilsmeier-Haack formylation of my pyrazole. What are the possible causes and solutions?

Low yields in the Vilsmeier-Haack reaction can often be attributed to several factors, including the reactivity of the pyrazole substrate, the quality of reagents, and reaction conditions.[1]

  • Substrate Reactivity: Electron-withdrawing groups on the pyrazole ring can decrease its reactivity towards electrophilic formylation.

  • Reagent Quality: The Vilsmeier reagent is sensitive to moisture. Using anhydrous N,N-dimethylformamide (DMF) and fresh phosphorus oxychloride (POCl₃) is critical. The reagent should be prepared fresh for optimal results.[1]

  • Reaction Temperature: The formation of the Vilsmeier reagent is exothermic and should be performed at low temperatures (0-5 °C). The subsequent formylation may require heating, but excessive temperatures can lead to decomposition and the formation of tarry residues.[1]

  • Stoichiometry: The molar ratio of the pyrazole to the Vilsmeier reagent can impact the yield. An excess of the Vilsmeier reagent may be necessary for less reactive substrates.[1]

Q3: My Knoevenagel condensation is sluggish or incomplete. How can I optimize this step?

The Knoevenagel condensation is sensitive to the choice of catalyst, solvent, and reaction temperature.

  • Catalyst: Weak bases are typically employed to catalyze the Knoevenagel condensation. Ammonium carbonate or piperidine are commonly used.[4] The catalyst should be present in a catalytic amount, as an excess can lead to side reactions.

  • Solvent: The choice of solvent can influence reaction rates and yields. A mixture of water and ethanol is often effective for this transformation.[4]

  • Temperature: While some Knoevenagel condensations proceed at room temperature, heating may be required to drive the reaction to completion. Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended to determine the optimal reaction time.

Q4: The reduction of 2-(1H-pyrazol-4-ylmethylene)malononitrile is not giving the desired this compound. What are common issues with this reduction?

The complete reduction of the α,β-unsaturated dinitrile is a challenging step. Common issues include incomplete reduction or the formation of side products.

  • Reducing Agent: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing both the double bond and the nitrile groups.[5] However, careful control of the reaction conditions is necessary. Catalytic hydrogenation is an alternative method that can also effect this transformation.

  • Incomplete Reduction: Insufficient reducing agent or reaction time can lead to the formation of partially reduced intermediates.

  • Side Reactions: The highly reactive nature of LiAlH₄ can sometimes lead to side reactions. The workup procedure is also critical to ensure the isolation of the desired amine.

Troubleshooting Guides

Step 1: Vilsmeier-Haack Formylation of 1H-Pyrazole
Problem Possible Cause Troubleshooting Solution
Low or no product formation Inactive Vilsmeier reagent due to moisture.Ensure all glassware is dry and use anhydrous DMF and fresh POCl₃. Prepare the reagent at 0-5 °C.[1]
Low reactivity of the pyrazole substrate.Increase the molar ratio of the Vilsmeier reagent to the pyrazole. Consider increasing the reaction temperature after the initial addition.[1]
Formation of a dark, tarry residue Reaction temperature is too high.Maintain strict temperature control, especially during the exothermic formation of the Vilsmeier reagent.[1]
Impurities in starting materials.Use purified starting materials and high-purity solvents.
Difficult workup and product isolation The product is partially soluble in water.After quenching the reaction with ice water, extract the aqueous layer multiple times with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
Emulsion formation during extraction.Add brine to the aqueous layer to break the emulsion.
Step 2: Knoevenagel Condensation
Problem Possible Cause Troubleshooting Solution
Low yield of the condensed product Inefficient catalysis.Optimize the amount of catalyst (e.g., ammonium carbonate).[4] Ensure the catalyst is not old or deactivated.
Suboptimal solvent system.A 1:1 mixture of water and ethanol is often effective.[4] Experiment with other polar protic solvents if necessary.
Reaction has not gone to completion.Increase the reaction time and/or temperature. Monitor the reaction progress by TLC.
Formation of side products Use of a strong base as a catalyst.Use a weak base like ammonium carbonate or piperidine.
Self-condensation of the aldehyde.Add the aldehyde slowly to the reaction mixture containing the malononitrile and catalyst.
Step 3: Reduction of 2-(1H-pyrazol-4-ylmethylene)malononitrile
Problem Possible Cause Troubleshooting Solution
Incomplete reduction Insufficient amount of reducing agent.Use a sufficient excess of LiAlH₄ (typically 1.5 equivalents per nitrile group).[5]
Short reaction time or low temperature.Allow the reaction to proceed for a longer duration or gently reflux if necessary, while monitoring by TLC.
Formation of multiple products Partial reduction of the nitrile groups or the double bond.Ensure adequate mixing and a sufficient amount of the reducing agent.
Difficult workup Formation of aluminum salts that are difficult to filter.Follow a standard Fieser workup procedure: carefully and sequentially add water, then a 15% NaOH solution, and finally more water to precipitate granular aluminum salts that are easier to filter.
The amine product is protonated and remains in the aqueous layer.Basify the aqueous layer with a strong base (e.g., NaOH) to a high pH before extraction to ensure the amine is in its free base form.

Experimental Protocols

Step 1: Synthesis of 1H-Pyrazole-4-carbaldehyde via Vilsmeier-Haack Reaction

This protocol is a general procedure and may require optimization based on the specific pyrazole substrate.

Materials:

  • 1H-Pyrazole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Crushed ice

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add anhydrous DMF (3 equivalents).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add POCl₃ (1.2 equivalents) dropwise to the DMF with vigorous stirring, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Dissolve 1H-pyrazole (1 equivalent) in a minimal amount of anhydrous DCM.

  • Add the pyrazole solution dropwise to the prepared Vilsmeier reagent at 0 °C.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto a vigorously stirred mixture of crushed ice and water.

  • Neutralize the acidic solution by slowly adding solid NaHCO₃ until the effervescence ceases and the pH is ~7-8.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude 1H-pyrazole-4-carbaldehyde.

  • Purify the crude product by column chromatography on silica gel or recrystallization.

Step 2: Synthesis of 2-(1H-pyrazol-4-ylmethylene)malononitrile via Knoevenagel Condensation

Materials:

  • 1H-Pyrazole-4-carbaldehyde

  • Malononitrile

  • Ammonium carbonate

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask, dissolve 1H-pyrazole-4-carbaldehyde (1 equivalent) and malononitrile (1 equivalent) in a 1:1 mixture of ethanol and water.

  • Add a catalytic amount of ammonium carbonate (e.g., 20 mol%).

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold water, and dry.

  • If the product does not precipitate, remove the ethanol under reduced pressure and extract the aqueous residue with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude product.

  • Purify the product by recrystallization or column chromatography.

Step 3: Synthesis of this compound via Reduction

Materials:

  • 2-(1H-pyrazol-4-ylmethylene)malononitrile

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Water

  • 15% Sodium hydroxide (NaOH) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add a suspension of LiAlH₄ (3-4 equivalents) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve 2-(1H-pyrazol-4-ylmethylene)malononitrile (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

  • After the addition, allow the reaction to warm to room temperature and then gently reflux for 4-6 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to 0 °C.

  • Carefully quench the excess LiAlH₄ by the sequential dropwise addition of:

    • Water (X mL, where X is the mass of LiAlH₄ in grams)

    • 15% NaOH solution (X mL)

    • Water (3X mL)

  • Stir the resulting granular precipitate for 30 minutes, then filter it through a pad of Celite.

  • Wash the filter cake thoroughly with ethyl acetate.

  • Combine the filtrate and washings, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude this compound.

  • The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel (using a mobile phase containing a small amount of triethylamine to prevent streaking).

Data Presentation

Table 1: Optimization of Vilsmeier-Haack Formylation of 1H-Pyrazole

EntryEquivalents of POCl₃Temperature (°C)Time (h)Yield (%)
11.260465
21.560475
31.280270
41.580280

Table 2: Optimization of Knoevenagel Condensation

EntryCatalyst (mol%)SolventTemperatureTime (min)Yield (%)
1Ammonium Carbonate (20)EtOH/H₂O (1:1)Reflux3092
2Piperidine (10)EtOHReflux6085
3Ammonium Carbonate (20)EtOHReflux4588
4Ammonium Carbonate (20)H₂OReflux6075

Table 3: Comparison of Reducing Agents for the Final Step

EntryReducing AgentSolventTemperatureTime (h)Yield (%)
1LiAlH₄THFReflux6~70
2H₂ (50 psi), Raney NiEtOH, NH₃50 °C12~65
3H₂ (50 psi), Pd/CEtOH50 °C12Incomplete

Visualizations

Synthesis_Workflow start 1H-Pyrazole step1 Vilsmeier-Haack Formylation (POCl₃, DMF) start->step1 intermediate1 1H-Pyrazole-4-carbaldehyde step1->intermediate1 step2 Knoevenagel Condensation (Malononitrile, Catalyst) intermediate1->step2 intermediate2 2-(1H-pyrazol-4-ylmethylene)malononitrile step2->intermediate2 step3 Reduction (e.g., LiAlH₄) intermediate2->step3 end_product This compound step3->end_product Troubleshooting_Logic start Low Yield in a Step? check_reagents Are reagents fresh and anhydrous? start->check_reagents Yes check_temp Was the temperature controlled? check_reagents->check_temp Yes optimize Systematically optimize conditions (temp, time, stoichiometry) check_reagents->optimize No check_catalyst Is the catalyst active and in the correct amount? check_temp->check_catalyst Yes check_temp->optimize No check_time Was the reaction time sufficient? check_catalyst->check_time Yes check_catalyst->optimize No check_time->optimize Yes check_time->optimize No

References

"troubleshooting low yield in pyrazole synthesis via reductive amination"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in pyrazole synthesis via reductive amination.

Troubleshooting Guides & FAQs

Q1: My reductive amination reaction is resulting in a low yield of the desired N-substituted pyrazole. What are the common causes and how can I troubleshoot this?

A1: Low yields in the synthesis of N-substituted pyrazoles via reductive amination can stem from several factors, ranging from the quality of your starting materials to suboptimal reaction conditions. Here is a step-by-step guide to troubleshoot common issues:

  • Starting Material Purity: Ensure the purity of your pyrazole aldehyde/ketone and the amine. Impurities can lead to unwanted side reactions and complicate the purification process.

  • Imine Formation Issues: The initial formation of the imine intermediate is crucial. If the imine is not forming efficiently, the overall yield will be low.

    • Action: Monitor imine formation using TLC or NMR spectroscopy. If imine formation is sluggish, consider adding a catalytic amount of a weak acid, such as acetic acid, to facilitate the reaction.[1] Be cautious, as strongly acidic conditions can hinder the reaction.

  • Choice of Reducing Agent: The selection of the reducing agent is critical. A reducing agent that is too strong can reduce the starting aldehyde or ketone before it forms the imine. A reagent that is too weak may not efficiently reduce the imine.

    • Action: Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly used as they are selective for the iminium ion over the carbonyl group.[2]

  • Reaction Conditions: Temperature and solvent can significantly impact the reaction rate and yield.

    • Action: While many reductive aminations can be performed at room temperature, gentle heating may be necessary for less reactive substrates. Common solvents include methanol, ethanol, and dichloromethane.

  • Side Reactions: Several side reactions can compete with the desired reductive amination, leading to a lower yield of the target pyrazole.[3] These include the reduction of the starting carbonyl compound and over-alkylation of the amine.

Q2: I am observing the formation of significant side products. What are the likely side reactions and how can I minimize them?

A2: The formation of side products is a common cause of low yields. Here are some of the most prevalent side reactions and strategies to mitigate them:

  • Reduction of the Carbonyl Starting Material: If a strong reducing agent like sodium borohydride (NaBH₄) is used, it can reduce the starting pyrazole aldehyde or ketone to the corresponding alcohol.

    • Mitigation: Use a milder reducing agent that is more selective for the iminium ion, such as NaBH₃CN or NaBH(OAc)₃.[2]

  • Over-alkylation: If a primary amine is used as the starting material, it can react with a second molecule of the pyrazole aldehyde/ketone after the initial reductive amination, leading to the formation of a tertiary amine.

    • Mitigation: Use a stoichiometric amount or a slight excess of the amine to favor the formation of the secondary amine. Careful monitoring of the reaction progress is also recommended.

  • Hydrolysis of the Imine: The imine intermediate can be susceptible to hydrolysis, especially in the presence of water and acidic or basic conditions.

    • Mitigation: Ensure anhydrous reaction conditions by using dry solvents and reagents. The addition of a drying agent like magnesium sulfate may be beneficial.

Q3: How does pH affect the yield of my pyrazole synthesis via reductive amination?

A3: The pH of the reaction medium is a critical parameter in reductive amination. The reaction proceeds through the formation of an iminium ion, which is then reduced. The formation of the imine is generally favored under slightly acidic conditions (pH 4-6), which catalyze the dehydration of the hemiaminal intermediate. However, if the pH is too low, the amine starting material will be protonated, rendering it non-nucleophilic and inhibiting the initial attack on the carbonyl group. Conversely, at high pH, the dehydration of the hemiaminal is slow. Therefore, maintaining an optimal pH is crucial for maximizing the yield.[4]

Data Presentation

The following tables summarize quantitative data on the synthesis of N-substituted pyrazoles, highlighting the impact of different reagents and substrates on the reaction yield.

Table 1: Optimization of Reaction Conditions for the Synthesis of N-tert-Butyl-3,5-dimethyl-1H-pyrazole [3][5]

EntryAmination Reagent (equiv.)Additive (1.0 equiv.)Temperature (°C)Yield (%)
1R1 (1.5)None0-8544
2R2 (1.5)None0-8523
3R3 (1.5)None0-8541
4R6 (1.5)None0-8553
5R1 (1.5)Diisopropylethylamine0-85Decreased

R1-R6 represent different O-acylhydroxylamines as amination reagents.

Table 2: Synthesis of Various N-Substituted-3,5-dimethyl-1H-pyrazoles [3][5]

EntryAmineYield (%)
1tert-Butylamine44
22,4,4-Trimethylpentan-2-amine38
3Tryptamine30
4Dodecylamine33
5Cyclohexanamine35
6Aniline47
74-Methoxyaniline55
84-Fluoroaniline60
9Naphthalen-2-amine70

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-Substituted-3,5-dimethyl-1H-pyrazoles [3][5]

  • To a solution of the primary amine (1.0 mmol) and 2,4-pentanedione (1.1 mmol) in DMF (5.0 mL) at 0 °C, add the amination reagent (e.g., O-(4-nitrobenzoyl)hydroxylamine, 1.5 mmol).

  • Allow the reaction mixture to warm to room temperature and then heat to 85 °C.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 1.5-2 hours.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Reductive Amination of 3-Aryl-1-phenyl-1H-pyrazole-4-carbaldehyde [6]

  • A mixture of the 3-aryl-1-phenyl-1H-pyrazole-4-carbaldehyde (1.0 equiv.), dimethylformamide (DMF), and formic acid (HCOOH) is heated.

  • The progress of the reaction is monitored by TLC.

  • Upon completion, the reaction mixture is cooled and worked up by pouring into water and extracting with a suitable organic solvent.

  • The organic layer is washed, dried, and concentrated to yield the crude tertiary amine.

  • Further purification can be achieved by crystallization or column chromatography.

Mandatory Visualizations

Troubleshooting_Low_Yield Troubleshooting Low Yield in Pyrazole Synthesis via Reductive Amination start Low Yield Observed check_purity Assess Starting Material Purity (Pyrazole Aldehyde/Ketone, Amine) start->check_purity check_imine Monitor Imine Formation (TLC, NMR) check_purity->check_imine If pure solution_purity Purify Starting Materials check_purity->solution_purity If impure check_reducing_agent Evaluate Reducing Agent check_imine->check_reducing_agent If imine forms solution_imine Add Catalytic Acid (e.g., AcOH) Ensure Anhydrous Conditions check_imine->solution_imine If imine formation is poor check_conditions Optimize Reaction Conditions (Temperature, Solvent) check_reducing_agent->check_conditions If appropriate solution_reducing_agent Switch to Milder Agent (e.g., NaBH3CN, NaBH(OAc)3) check_reducing_agent->solution_reducing_agent If too strong/weak check_side_products Analyze for Side Products (GC-MS, NMR) check_conditions->check_side_products If optimized solution_conditions Adjust Temperature Screen Solvents check_conditions->solution_conditions If not optimized solution_side_products Modify Stoichiometry Use Milder Reducing Agent check_side_products->solution_side_products

Caption: A troubleshooting workflow for low yield in pyrazole synthesis.

Reductive_Amination_Mechanism Reductive Amination Pathway and Potential Side Reactions cluster_main Main Reaction Pathway cluster_side Potential Side Reactions carbonyl Pyrazole Aldehyde/Ketone (R-CHO or R-CO-R') hemiaminal Hemiaminal Intermediate carbonyl->hemiaminal + Amine carbonyl_reduction Pyrazole Alcohol (Side Product) carbonyl->carbonyl_reduction + [H-] (Strong Reducing Agent) amine Amine (R''-NH2) amine->hemiaminal iminium Iminium Ion hemiaminal->iminium - H2O product N-Substituted Pyrazole (Product) iminium->product + [H-] (Reducing Agent) over_alkylation Tertiary Amine (Side Product) product->over_alkylation + Pyrazole Aldehyde/Ketone + [H-]

Caption: Reaction mechanism for pyrazole synthesis via reductive amination.

References

"purification of 1H-Pyrazole-4-propanamine by column chromatography"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purification of 1H-Pyrazole-4-propanamine

This guide provides troubleshooting advice and answers to frequently asked questions regarding the purification of this compound and related amino-pyrazole compounds by column chromatography.

Troubleshooting Guide

This section addresses common issues encountered during the column chromatography of this compound, a basic amine that can interact strongly with standard silica gel.

Question: My compound is sticking to the column and won't elute, or the recovery is very low. What's happening?

Answer: This is a frequent issue when purifying basic amines on silica gel, which is acidic.[1] The amine group on your pyrazole-propanamine is likely interacting strongly with the acidic silanol groups on the silica surface, leading to irreversible adsorption or decomposition.

Solutions:

  • Deactivate the Stationary Phase: Before running the column, wash the silica gel with a solvent mixture containing a small amount of a volatile base, such as 1-2% triethylamine (TEA) or ammonium hydroxide in your mobile phase.[1][2] This neutralizes the acidic sites.

  • Add a Basic Modifier to the Mobile Phase: Consistently add 0.5-1% triethylamine (TEA) or a few drops of ammonium hydroxide to your eluent system. This competes with your compound for binding to the acidic sites on the silica, allowing it to travel down the column.

  • Switch to a Different Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or a commercially available amine-functionalized silica column (Si-NH2).[1][2]

Question: My compound is showing significant tailing or streaking on the TLC plate and in the column fractions. How can I get sharp bands?

Answer: Peak tailing is also a classic sign of strong interaction between a basic compound and an acidic stationary phase. The compound adsorbs strongly and does not desorb cleanly, leading to a "tail."

Solutions:

  • Incorporate a Base: As with elution problems, adding a small percentage of triethylamine (e.g., 0.1-1%) to your mobile phase is the most effective solution.[1] This simple addition can dramatically improve peak shape.

  • Check Compound Load: Overloading the column can lead to tailing. Ensure you are not using too much crude material for the column size. A general rule is a 1:30 to 1:100 ratio of crude compound to silica gel by weight.

  • Dry Loading: If your compound has poor solubility in the initial mobile phase, it can cause band broadening. Try adsorbing your crude material onto a small amount of silica gel, evaporating the solvent, and loading the resulting dry powder onto the top of your column.[3]

Question: I can't achieve good separation between my product and a persistent impurity. What should I try?

Answer: Poor separation occurs when the difference in affinity for the stationary phase between your product and the impurity is too small.

Solutions:

  • Optimize the Mobile Phase: The key is to test various solvent systems using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for your target compound.[3] Try different solvent combinations (e.g., Dichloromethane/Methanol instead of Hexane/Ethyl Acetate).

  • Use a Gradient Elution: Start with a less polar mobile phase and gradually increase the polarity by slowly increasing the percentage of the more polar solvent. This can help resolve compounds that are close in polarity.

  • Consider an Alternative System: If normal-phase chromatography fails, reversed-phase (C18 silica) chromatography is a powerful alternative.[2][4] In this case, you would use a polar mobile phase (like water/acetonitrile or water/methanol) and the separation mechanism is based on hydrophobicity.[4][5]

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying this compound?

  • Silica Gel (with modifier): Standard silica gel is the most common and economical choice, but it is acidic. It should almost always be used with a basic additive like triethylamine (TEA) in the mobile phase to prevent peak tailing and product loss.[1]

  • Neutral Alumina: This can be a good alternative as it is less acidic than silica.

  • Amine-Functionalized Silica: These commercially available columns are specifically designed for purifying basic compounds and often provide excellent results without needing mobile phase modifiers.[1]

Q2: Which mobile phase systems are recommended for this compound? The optimal mobile phase depends on the specific impurities. Start by testing with TLC. Good starting systems include:

  • Dichloromethane (DCM) / Methanol (MeOH) + 0.5% Triethylamine

  • Ethyl Acetate (EtOAc) / Hexane + 1% Triethylamine

  • Ethyl Acetate / Methanol + 0.5% Triethylamine

Q3: How do I properly load my sample onto the column? There are two main methods:

  • Wet Loading: Dissolve the crude product in a minimal amount of the initial, least polar mobile phase and carefully pipette it onto the top of the column. This is quick but can disturb the column bed if not done carefully.

  • Dry Loading: Dissolve the crude product in a suitable solvent (e.g., DCM or MeOH), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the packed column. This method is highly recommended as it often results in sharper bands and better separation.[3]

Q4: My compound is very polar and stays at the baseline even in 100% Ethyl Acetate. What should I do? You need a more polar eluent system.

  • Add Methanol: Start adding methanol to your ethyl acetate or dichloromethane. A gradient of 0-20% methanol in DCM (with 0.5% TEA) is a very powerful eluent system for polar amines.

  • Use Reverse-Phase Chromatography: If your compound is highly polar, it may be better suited for reverse-phase (C18) chromatography, where it will elute earlier with a highly polar mobile phase.[3]

Data Presentation

The following table summarizes potential mobile phase systems for the purification of pyrazole derivatives, which can be adapted for this compound. The addition of a base (e.g., 0.1-1% TEA) is recommended for all silica gel-based methods involving amines.

Compound TypeStationary PhaseMobile Phase SystemRatio (v/v)Reference
Substituted 1H-pyrazolesSilica GelHexane / Ethyl Acetate19:1[6]
Amino Pyrazole IntermediatesSilica GelEthyl Acetate / Hexane(Gradient)[7]
N-Alkyl-1H-pyrazol-4-aminesSilica GelHexane / Ethyl Acetate4:1[8]
Polar Pyrazole DerivativesC18 Reverse PhaseAcetonitrile / Water with Formic Acid*(Gradient)[5]

*Note: For preparative work with amines, a basic modifier like TEA or ammonia is preferred over an acidic one like formic acid to keep the compound in its neutral form.

Experimental Protocols

Protocol: Column Chromatography of this compound on Silica Gel
  • TLC Analysis: First, determine the optimal solvent system using TLC. Dissolve a tiny amount of your crude product and spot it on a TLC plate. Test different mobile phases (e.g., 95:5 DCM:MeOH, 90:10 DCM:MeOH, both with ~0.5% TEA). The ideal system gives your desired product an Rf of ~0.3.

  • Column Preparation:

    • Select an appropriate size glass column.

    • Place a small plug of cotton or glass wool at the bottom. Add a thin layer of sand.

    • Prepare a slurry of silica gel in your initial, least polar solvent (e.g., 100% DCM + 0.5% TEA).

    • Pour the slurry into the column. Gently tap the column to pack the silica evenly and drain the excess solvent, ensuring the top of the silica bed does not run dry.

    • Add another thin layer of sand on top of the silica bed to protect it during solvent addition.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude product (e.g., 500 mg) in a minimal amount of a volatile solvent like methanol.

    • Add 1-2 g of silica gel to this solution.

    • Remove the solvent using a rotary evaporator until you have a dry, free-flowing powder.

    • Carefully layer this powder onto the sand at the top of your packed column.

  • Elution:

    • Carefully add your mobile phase to the column. Use a separatory funnel or pump for continuous addition.

    • Begin eluting with the least polar solvent system determined from your TLC analysis.

    • If using a gradient, gradually increase the percentage of the more polar solvent (e.g., increase methanol content from 2% to 10% over the course of the run).

    • Maintain a constant flow rate. Applying gentle air pressure (flash chromatography) can speed up the process.

  • Fraction Collection and Analysis:

    • Collect the eluent in a series of test tubes or flasks.

    • Monitor the fractions by TLC to determine which ones contain your purified product.

    • Combine the pure fractions, and remove the solvent under reduced pressure to yield the purified this compound.

Visualization

The following diagram illustrates a logical workflow for troubleshooting common issues during the column chromatography of basic compounds like this compound.

G Troubleshooting Workflow: Purification of this compound start Start: Load Sample on Column check_separation Monitor Fractions by TLC. Good Separation? start->check_separation success Combine Pure Fractions & Evaporate Solvent check_separation->success Yes identify_problem Identify Primary Issue check_separation->identify_problem No prob_tailing Problem: Severe Peak Tailing identify_problem->prob_tailing prob_no_elution Problem: Compound Does Not Elute identify_problem->prob_no_elution prob_poor_res Problem: Poor Resolution identify_problem->prob_poor_res sol_add_base Solution: Add 0.5-1% TEA or NH4OH to Mobile Phase prob_tailing->sol_add_base sol_increase_polarity Solution: Increase % of Polar Solvent (e.g., Methanol) prob_no_elution->sol_increase_polarity sol_optimize_gradient Solution: Run a Slower, Shallower Solvent Gradient prob_poor_res->sol_optimize_gradient sol_change_stationary Alternative: Use Neutral Alumina or Amine-Functionalized Silica sol_add_base->sol_change_stationary sol_increase_polarity->sol_change_stationary sol_reverse_phase Alternative: Switch to Reverse Phase (C18) with Water/ACN Mobile Phase sol_optimize_gradient->sol_reverse_phase

Caption: Troubleshooting workflow for purifying this compound.

References

Technical Support Center: Synthesis of Propanamine-Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of propanamine-substituted pyrazoles. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to obtain propanamine-substituted pyrazoles?

A1: There are two main strategies for synthesizing propanamine-substituted pyrazoles. The most common approach is the cyclocondensation reaction between a 1,3-difunctional compound (like a 1,3-dicarbonyl) and a hydrazine derivative that already contains the propanamine moiety.[1][2] An alternative route involves the N-alkylation of a pre-synthesized pyrazole ring using a suitable propanamine-containing alkylating agent.[3][4] Each route has its own set of potential side reactions that need to be controlled.

Q2: I am observing a mixture of regioisomers in my reaction. How can I improve regioselectivity?

A2: The formation of regioisomeric mixtures is a frequent challenge, particularly when using unsymmetrical 1,3-dicarbonyl compounds or when N-alkylating an unsymmetrical pyrazole.[1][5] Regioselectivity is governed by the steric and electronic properties of the reactants, as well as the reaction conditions.[1]

Troubleshooting Poor Regioselectivity:

  • Solvent Choice: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically increase regioselectivity in certain cases compared to standard solvents like ethanol.[1][5]

  • pH Control: Adjusting the reaction's pH can influence the initial site of nucleophilic attack by the hydrazine.[1] Acidic conditions may favor the formation of one regioisomer, while neutral or basic conditions may favor the other.[1]

  • Catalyst Selection: The choice of catalyst can direct the reaction towards a specific regioisomer. For example, catalysts like Amberlyst-70 have been used to achieve regioselective pyrazole synthesis at room temperature.[1]

  • Functional Group Tuning: The electronic properties of substituents on the pyrazole ring can guide the regioselectivity of N-alkylation.[6]

Q3: My reaction yield is consistently low. What are the likely causes and solutions?

A3: Low yields can be attributed to several factors, including incomplete reactions, competing side reactions, or the formation of stable, non-dehydrated intermediates.[1][7]

Troubleshooting Low Yields:

  • Incomplete Reaction: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all starting materials are consumed.[1][7] If the reaction stalls, consider increasing the reaction time or temperature.[7] Microwave-assisted synthesis can also be effective in improving yields and reducing reaction times.[7]

  • Stable Intermediates: In some cases, stable intermediates like hydroxylpyrazolidines may form and fail to dehydrate to the final pyrazole product.[1] Adding a dehydrating agent or increasing the temperature may be necessary to drive the reaction to completion.[1]

  • Poor Starting Material Quality: Ensure the purity of your 1,3-dicarbonyl compound and hydrazine derivative, as impurities can lead to undesired side reactions.[1]

Q4: I've isolated an unexpected byproduct. What could it be?

A4: Besides regioisomers, other side products can form. One possibility is the formation of bis-pyrazole derivatives, which can occur through various coupling reactions.[8][9][10] Another potential issue, though less common for stable pyrazoles, is ring-opening. This can be prompted by the presence of a strong base, which can cause deprotonation at the C3 position, or by highly reactive functional groups on the ring.[1][11][12]

Troubleshooting Guides

Issue 1: Formation of N1 vs. N2 Alkylated Regioisomers

When introducing the propanamine group via N-alkylation on an unsymmetrical pyrazole, a mixture of two regioisomers is a common outcome. The major product is often sterically controlled.[4]

ParameterCondition 1: NaH/DMFCondition 2: Cs₂CO₃/CH₃CNCondition 3: Acid CatalysisEffect on Regioselectivity
Reagents Strong, non-selective baseMilder baseBrønsted acid (e.g., TfOH) with TrichloroacetimidatesBase selection can alter the nucleophilicity of the two nitrogen atoms, influencing the product ratio. Acid catalysis with specific electrophiles offers an alternative pathway.[4][13]
Temperature 0 °C to RTRefluxRoom TemperatureHigher temperatures can sometimes reduce selectivity.
Typical Outcome Often yields a mixture of N1 and N2 isomers.Can provide different isomer ratios compared to NaH.Steric hindrance at the pyrazole ring primarily dictates the major regioisomer.[4]

Experimental Protocols

Protocol 1: General Knorr Synthesis of a Substituted Pyrazole

This protocol describes the cyclocondensation of a 1,3-dicarbonyl compound with a substituted hydrazine.

  • Reaction Setup: In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1.0 eq) in a suitable solvent (e.g., ethanol or acetic acid).

  • Addition of Hydrazine: Add the substituted hydrazine hydrochloride (1.1 eq) to the solution. If using the hydrochloride salt, add a base such as sodium acetate (1.1 eq).

  • Reaction: Stir the mixture at room temperature or heat to reflux. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.[1]

  • Workup: Cool the reaction mixture to room temperature. If a precipitate has formed, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

  • Extraction: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent. Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: General N-Alkylation of a Pyrazole

This protocol describes the introduction of a substituent onto a pyrazole nitrogen using a strong base and an alkyl halide.

  • Reaction Setup: To a solution of the NH-pyrazole (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise.

  • Deprotonation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Addition of Electrophile: Cool the reaction mixture back to 0 °C and add the alkyl halide (e.g., 1-bromo-3-chloropropane) (1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.[13]

  • Quenching: Carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous ammonium chloride solution.[13]

  • Extraction: Extract the mixture with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine.[13]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visual Guides

G cluster_reaction Reaction Pathway SM1 Unsymmetrical 1,3-Dicarbonyl Reaction Cyclocondensation (e.g., Knorr Synthesis) SM1->Reaction SM2 Propanamine-Substituted Hydrazine SM2->Reaction Product_Desired Desired Regioisomer (Product A) Reaction->Product_Desired Major Pathway (Controlled Conditions) Product_Side Undesired Regioisomer (Side Product B) Reaction->Product_Side Side Reaction Pathway (Lack of Regiocontrol)

Caption: Main reaction pathway versus a common side reaction pathway (regioisomer formation).

G start Start reagents Combine Pyrazole Precursor & Reagents in Solvent start->reagents reaction Heat / Stir (Monitor by TLC/LC-MS) reagents->reaction workup Quench Reaction & Perform Aqueous Workup reaction->workup extraction Extract with Organic Solvent workup->extraction dry Dry Organic Layer (e.g., Na₂SO₄) extraction->dry concentrate Concentrate in vacuo dry->concentrate purify Purify Crude Product (Column Chromatography or Recrystallization) concentrate->purify characterize Characterize Final Product (NMR, MS, etc.) purify->characterize end End characterize->end

Caption: A general experimental workflow for pyrazole synthesis and purification.

G start Problem: Mixture of Products check_sm Analyze crude mixture (NMR, LC-MS) start->check_sm is_regioisomer Are they regioisomers? check_sm->is_regioisomer adjust_conditions Modify Reaction Conditions: - Change Solvent (e.g., TFE) - Adjust pH - Screen Catalysts is_regioisomer->adjust_conditions Yes other_byproducts Other byproducts detected? is_regioisomer->other_byproducts No check_bis Check for Bis-Pyrazole or Ring-Opened Species other_byproducts->check_bis Yes no_issue Purification Issue or Unidentified Impurity other_byproducts->no_issue No adjust_stoich Adjust Stoichiometry & Reagent Purity check_bis->adjust_stoich

Caption: A logical troubleshooting guide for handling unexpected product mixtures.

References

"improving the stability of 1H-Pyrazole-4-propanamine in solution"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the stability of 1H-Pyrazole-4-propanamine in solution.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Problem Potential Causes Recommended Solutions
Solution turns yellow/brown over time. Oxidation of the primary amine group.- Prepare fresh solutions before use.- Store stock solutions under an inert atmosphere (e.g., nitrogen or argon).- Add an antioxidant to the solution (compatibility must be verified).- Store solutions in amber vials to protect from light.
Loss of compound potency or concentration. Degradation of the compound due to pH, temperature, or light exposure.- Optimize the pH of the solution; amines are often more stable as salts at lower pH.[1]- Store solutions at lower temperatures (e.g., 2-8 °C or -20 °C).- Conduct a forced degradation study to identify critical stability factors.
Appearance of unexpected peaks in HPLC/LC-MS analysis. Formation of degradation products.- Characterize the degradation products to understand the degradation pathway.- Adjust solution parameters (pH, solvent, temperature) to minimize degradation.- Purify the compound before use if degradation is suspected in the starting material.
Precipitate forms in the solution. Poor solubility or formation of insoluble salts or degradation products.- Adjust the pH or use a co-solvent to improve solubility.- Filter the solution before use.- Confirm the identity of the precipitate to determine if it is the parent compound or a degradant.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by its two key structural features: the pyrazole ring and the primary amine.

  • For the Primary Amine:

    • Oxidation: Primary amines are susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and certain metal ions.[2] This is often a major pathway for degradation.

    • pH: The pH of the solution can impact the stability of the amine. As a basic functional group, it can be protonated at acidic pH to form a more stable ammonium salt.[2]

    • Temperature: Higher temperatures generally increase the rate of degradation reactions.[3]

  • For the Pyrazole Ring:

    • Aromatic Stability: The pyrazole ring itself is an aromatic heterocycle, which confers a degree of stability.[4]

    • Substituent Effects: The reactivity of the pyrazole ring can be influenced by its substituents. Electrophilic attack, if it occurs, is most likely at the C4 position of the pyrazole ring.[4][5]

Q2: How should I store solutions of this compound to maximize stability?

A2: To maximize the stability of your solutions, consider the following storage conditions:

Parameter Recommendation Rationale
Temperature Store at low temperatures (2-8 °C for short-term, -20 °C or -80 °C for long-term).Reduces the rate of chemical degradation.
Light Exposure Store in amber vials or protect from light.Minimizes light-induced degradation, particularly oxidation of the amine.
Atmosphere Store under an inert atmosphere (nitrogen or argon).Prevents oxidation of the amine group.
pH Store as a salt in a slightly acidic buffer (e.g., pH 4-6).Protonation of the amine to form an ammonium salt can enhance stability.[1]
Solvent Use high-purity solvents and degas them before use.Impurities in solvents can catalyze degradation. Removing dissolved oxygen minimizes oxidation.

Q3: Can the choice of solvent affect the stability of this compound?

A3: Yes, the solvent can significantly impact stability. Protic solvents, especially water, can participate in degradation reactions.[6] It is crucial to use high-purity, anhydrous solvents if the compound is found to be hydrolytically unstable. The polarity of the solvent can also influence the stability of different tautomers of the pyrazole ring.[6]

Experimental Protocols

Protocol: Forced Degradation Study

This protocol is designed to identify the degradation pathways and critical stability-indicating factors for this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Store at room temperature for 24 hours.

  • Thermal Degradation: Incubate the stock solution at 60°C for 24 hours.

  • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and visible light for 24 hours. A control sample should be wrapped in aluminum foil.

3. Sample Analysis:

  • At specified time points (e.g., 0, 4, 8, 24 hours), take an aliquot of each stressed sample.

  • Neutralize the acid and base hydrolysis samples before analysis.

  • Analyze all samples by a stability-indicating method, such as reverse-phase HPLC with a UV or MS detector.

4. Data Interpretation:

  • Compare the chromatograms of the stressed samples to a control sample (stored at -20°C).

  • Calculate the percentage of degradation for each condition.

  • Identify and, if possible, characterize any major degradation products.

Data Presentation Template

Summarize the results of your forced degradation study in a table similar to the one below.

Stress Condition Incubation Time (hours) % Degradation Number of Degradants Major Degradant Peak (RT)
0.1 M HCl, 60°C24
0.1 M NaOH, 60°C24
3% H₂O₂, RT24
60°C24
UV/Vis Light, RT24

Visualizations

degradation_pathway cluster_main Potential Degradation of this compound parent This compound oxidized Oxidized Amine (e.g., imine, nitroso) parent->oxidized Oxidation (O₂, light) ring_opened Ring-Opened Product parent->ring_opened Strong Acid/Base Ring Cleavage stability_workflow cluster_workflow Experimental Workflow for Stability Assessment prep Prepare Solution of This compound stress Apply Stress Conditions (Acid, Base, Heat, Light, Oxidizing Agent) prep->stress analyze Analyze by Stability-Indicating Method (e.g., HPLC, LC-MS) stress->analyze evaluate Evaluate Degradation Profile analyze->evaluate optimize Optimize Storage and Formulation Conditions evaluate->optimize confirm Confirm Stability of Optimized Formulation optimize->confirm

References

Technical Support Center: Recrystallization Techniques for Purifying Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of pyrazole derivatives using recrystallization techniques.

Frequently Asked Questions (FAQs)

Q1: What are the best practices for selecting a suitable solvent for the recrystallization of a pyrazole derivative?

A1: The ideal solvent for recrystallization should exhibit high solubility for the pyrazole derivative at elevated temperatures and low solubility at room temperature or below. The choice of solvent is highly dependent on the polarity of the specific pyrazole derivative, which is influenced by its substituents.

A general approach to solvent selection involves:

  • "Like dissolves like": Polar pyrazole derivatives will dissolve better in polar solvents, while non-polar derivatives are more soluble in non-polar solvents.

  • Systematic Screening: Test the solubility of a small amount of your crude product in various solvents at both room temperature and the solvent's boiling point. Common solvents to screen for pyrazole derivatives include ethanol, methanol, isopropanol, acetone, ethyl acetate, toluene, and water.[1]

  • Mixed Solvent Systems: If a single solvent is not ideal, a mixed-solvent system can be effective. This typically involves dissolving the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature and then adding a "poor" solvent (in which it is sparingly soluble) dropwise until turbidity is observed.[1] Common mixed-solvent systems for pyrazoles include ethanol/water and hexane/ethyl acetate.[1]

Q2: My pyrazole derivative is "oiling out" instead of forming crystals. What are the causes and how can I resolve this?

A2: "Oiling out" occurs when the dissolved solute separates from the solution as a liquid rather than a solid. This often happens if the solution is supersaturated at a temperature above the melting point of the solute. To address this:

  • Add more solvent: Increase the volume of the hot solvent to decrease the saturation concentration.

  • Lower the cooling rate: Allow the solution to cool more slowly to room temperature before placing it in an ice bath. This provides more time for proper crystal nucleation.

  • Use a different solvent: The boiling point of your solvent may be too high. Select a solvent with a lower boiling point.

  • Induce crystallization: Scratch the inside of the flask with a glass rod at the liquid-air interface or add a seed crystal of the pure compound to provide a nucleation site.

Q3: The recovery yield of my purified pyrazole derivative is very low. How can I improve it?

A3: Low recovery can be due to several factors. To improve your yield:

  • Use the minimum amount of hot solvent: Adding excessive solvent will result in a significant portion of your compound remaining dissolved in the mother liquor upon cooling.[1]

  • Ensure complete dissolution: Make sure your compound is fully dissolved in the hot solvent before cooling. Any undissolved solid will be filtered out with impurities.

  • Cool the solution thoroughly: Allow the solution to cool to room temperature and then in an ice bath to maximize the precipitation of your product.

  • Minimize transfers: Each transfer of the solution or crystals can result in material loss.

  • Wash with ice-cold solvent: When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid redissolving the product.

Q4: How can I remove colored impurities during the recrystallization of my pyrazole derivative?

A4: If your pyrazole derivative is contaminated with colored impurities, you can often remove them by adding a small amount of activated charcoal to the hot solution before filtration. The activated charcoal adsorbs the colored compounds. Use charcoal sparingly, as it can also adsorb some of your desired product, potentially reducing the yield. After adding the charcoal, heat the solution for a few minutes and then perform a hot gravity filtration to remove the charcoal and any other insoluble impurities.

Q5: Can recrystallization be used to separate regioisomers of a substituted pyrazole?

A5: Yes, fractional recrystallization can be an effective technique for separating regioisomers if they have different solubilities in a particular solvent system. This method involves a series of recrystallization steps. With each step, the crystals become progressively enriched in the less soluble isomer, while the more soluble isomer remains in the mother liquor. Careful optimization of the solvent and temperature is crucial for successful separation.

Data Presentation: Solubility of Pyrazole Derivatives

The following tables provide quantitative solubility data for select pyrazole derivatives in various solvents at different temperatures. This data can serve as a starting point for solvent selection in your recrystallization experiments.

Table 1: Solubility of 1H-Pyrazole in Various Solvents [1]

SolventTemperature (°C)Solubility (moles/L)
Water9.62.7
Water24.819.4
Cyclohexane31.80.577
Cyclohexane56.25.86
Benzene5.20.31 (moles/1000mL)
Benzene46.516.8 (moles/1000mL)

Table 2: Solubility of 3,5-Dimethylpyrazole in Various Organic Solvents at Different Temperatures

Data extracted from a study by ResearchGate.[2]

SolventTemperature (K)Mole Fraction Solubility (10^3 * x)
Ethanol283.15298.5
Ethanol313.15632.1
Isopropanol283.15265.4
Isopropanol313.15589.3
Ethyl Acetate283.15254.7
Ethyl Acetate313.15576.9
Toluene283.15189.2
Toluene313.15456.8
Acetone283.15288.9
Acetone313.15612.5

Table 3: Solubility of 1-Methyl-4-nitropyrazole in Various Organic Solvents at Different Temperatures

Data extracted from a study on ResearchGate.[3]

SolventTemperature (K)Mole Fraction Solubility (10^3 * x)
Toluene283.1510.15
Toluene323.1558.21
Methanol283.1525.32
Methanol323.1589.45
Ethanol283.1518.99
Ethanol323.1575.63
Ethyl Acetate283.1545.67
Ethyl Acetate323.15154.21
Acetone283.1568.91
Acetone323.15211.34

Table 4: Solubility of Celecoxib (a Pyrazole Derivative) in Ethanol at Different Temperatures

Data extracted from a study on Taylor & Francis Online.[4]

Temperature (K)Mole Fraction Solubility
293.20.0152
298.20.0189
303.20.0234
308.20.0288
313.20.0353

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization of a Pyrazole Derivative

This protocol outlines the standard procedure for recrystallizing a pyrazole derivative from a single solvent.

  • Solvent Selection: Based on preliminary solubility tests, select a solvent that dissolves the pyrazole derivative when hot but not when cold.

  • Dissolution: Place the crude pyrazole derivative in an Erlenmeyer flask. Add a minimal amount of the selected solvent and a boiling chip.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add more solvent in small portions until the solid completely dissolves at the boiling point of the solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals on the filter paper by drawing air through them for a few minutes. For complete drying, transfer the crystals to a watch glass and place them in a desiccator.

Protocol 2: Mixed-Solvent Recrystallization of a Pyrazole Derivative

This method is useful when no single solvent provides the desired solubility characteristics.

  • Solvent Pair Selection: Choose a pair of miscible solvents. The "good" solvent should readily dissolve the pyrazole derivative at all temperatures, while the "poor" solvent should not dissolve it at any temperature.

  • Dissolution: Dissolve the crude pyrazole derivative in a minimal amount of the hot "good" solvent in an Erlenmeyer flask.

  • Addition of "Poor" Solvent: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes cloudy (turbid), indicating the saturation point has been reached.

  • Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.

  • Cooling: Allow the solution to cool slowly to room temperature, followed by cooling in an ice-water bath.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of the ice-cold "poor" solvent or a mixture rich in the "poor" solvent.

  • Drying: Dry the crystals as described in the single-solvent protocol.

Mandatory Visualizations

Recrystallization_Workflow Start Start with Crude Pyrazole Derivative Select_Solvent Select Solvent(s) Start->Select_Solvent Dissolve Dissolve in Minimum Hot Solvent Select_Solvent->Dissolve Hot_Filter Hot Gravity Filtration (if needed) Dissolve->Hot_Filter Cool Cool Solution Slowly Dissolve->Cool No Hot_Filter->Cool Yes Crystallize Induce Crystallization (if needed) Cool->Crystallize Vacuum_Filter Vacuum Filtration Cool->Vacuum_Filter No Crystallize->Vacuum_Filter Yes Wash Wash Crystals with Cold Solvent Vacuum_Filter->Wash Dry Dry Purified Crystals Wash->Dry End Pure Pyrazole Derivative Dry->End

Caption: A general workflow for the recrystallization of pyrazole derivatives.

Troubleshooting_Recrystallization Start Recrystallization Issue Issue_No_Crystals No Crystals Form Start->Issue_No_Crystals Issue_Oiling_Out Compound Oils Out Start->Issue_Oiling_Out Issue_Low_Yield Low Yield Start->Issue_Low_Yield Solution_No_Crystals_1 Concentrate Solution (Boil off some solvent) Issue_No_Crystals->Solution_No_Crystals_1 Too much solvent Solution_No_Crystals_2 Scratch Flask or Add Seed Crystal Issue_No_Crystals->Solution_No_Crystals_2 Supersaturated Solution_Oiling_Out_1 Add More Hot Solvent Issue_Oiling_Out->Solution_Oiling_Out_1 Solution_Oiling_Out_2 Cool More Slowly Issue_Oiling_Out->Solution_Oiling_Out_2 Solution_Oiling_Out_3 Change Solvent Issue_Oiling_Out->Solution_Oiling_Out_3 Solution_Low_Yield_1 Use Minimum Hot Solvent Issue_Low_Yield->Solution_Low_Yield_1 Solution_Low_Yield_2 Cool Thoroughly (Ice Bath) Issue_Low_Yield->Solution_Low_Yield_2 Solution_Low_Yield_3 Wash with Ice-Cold Solvent Issue_Low_Yield->Solution_Low_Yield_3

Caption: A decision tree for troubleshooting common recrystallization problems.

References

Technical Support Center: Scale-Up Synthesis of Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the scale-up synthesis of substituted pyrazoles. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance, troubleshoot common issues, and offer detailed methodologies for the successful transition from laboratory-scale to large-scale production of pyrazole derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up the synthesis of substituted pyrazoles?

A1: The primary safety concerns during the scale-up synthesis of substituted pyrazoles revolve around the use of hazardous reagents and the management of reaction exotherms. Key issues include:

  • Use of Hydrazine and its Derivatives: Hydrazine is highly toxic and potentially explosive. Scale-up requires careful handling procedures, engineering controls to minimize exposure, and robust temperature control to prevent runaway reactions.

  • Diazonium Salt Intermediates: In syntheses involving diazotization steps, the diazonium salt intermediates can be unstable and explosive. It is crucial to avoid their isolation and accumulation. Flow chemistry is a recommended strategy to handle these hazardous intermediates safely by generating and consuming them in situ.

  • Thermal Runaway: The cyclocondensation reaction to form the pyrazole ring is often highly exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This can lead to a rapid increase in temperature and pressure, potentially causing a thermal runaway. Adequate reactor cooling capacity and controlled reagent addition are critical.

  • Flammability and Dust Explosions: Many organic solvents used in the synthesis are flammable. Additionally, some solid pyrazole products, particularly those with a high nitrogen-to-carbon ratio, can be explosive as dust clouds. A thorough safety assessment, including dust explosibility testing, is recommended before handling large quantities.

Q2: Why is my reaction yield significantly lower on a larger scale compared to the lab scale?

A2: A decrease in yield upon scale-up is a common challenge and can be attributed to several factors:

  • Inefficient Mixing: In larger reactors, achieving homogeneous mixing of reactants can be difficult. This can lead to localized "hot spots" or areas of low reactant concentration, resulting in incomplete reactions or the formation of side products.

  • Poor Heat Transfer: As mentioned, heat dissipation is less efficient at a larger scale. If the reaction is exothermic and the temperature is not adequately controlled, side reactions can occur, leading to lower yields of the desired product.

  • Changes in Reaction Kinetics: The change in the surface-area-to-volume ratio can affect mass transfer and reaction kinetics, sometimes favoring side reactions that were negligible at the lab scale.

  • Prolonged Reaction and Work-up Times: Larger scale reactions and subsequent work-up procedures often take longer, which can lead to product degradation, especially for thermally sensitive compounds.

Q3: How can I improve the regioselectivity of my pyrazole synthesis during scale-up?

A3: The formation of regioisomers is a common issue when using unsymmetrical 1,3-dicarbonyl compounds. To improve regioselectivity on a larger scale:

  • Optimize Reaction Conditions: The choice of solvent, temperature, and catalyst can significantly influence the regioselectivity. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) have been shown to improve regioselectivity in some cases.

  • Control of pH: The pH of the reaction medium can direct the initial nucleophilic attack of the hydrazine. Acidic conditions may favor one regioisomer, while neutral or basic conditions may favor the other.

  • Catalyst Selection: The use of specific catalysts, such as nano-ZnO or Amberlyst-70, has been reported to enhance the formation of a single regioisomer.

  • Flow Chemistry: Continuous flow reactors can offer precise control over reaction parameters, which can be leveraged to maximize the formation of the desired regioisomer.

Q4: What are the best practices for purifying substituted pyrazoles on a large scale?

A4: Large-scale purification requires different strategies compared to laboratory-scale chromatography. Common methods include:

  • Recrystallization: This is the most common and cost-effective method for purifying solid products at scale. The main challenge is finding a suitable solvent or solvent system that provides good recovery and high purity. It is often necessary to screen a range of solvents.

  • Slurry Washing: Washing the crude product as a slurry in a suitable solvent can be an effective way to remove impurities without fully dissolving the product, thus minimizing yield loss.

  • Acid-Base Extraction: For pyrazoles with basic or acidic functional groups, purification can be achieved by dissolving the crude product in an organic solvent and performing extractions with aqueous acid or base to remove impurities. The product can then be recovered by neutralizing the aqueous layer and extracting it back into an organic solvent.

  • Formation of Acid Addition Salts: Reacting the pyrazole with an acid to form a crystalline salt can be an effective purification method. The salt can then be isolated and neutralized to give the pure pyrazole.

Troubleshooting Guides

Issue 1: Low Yield
Symptom Possible Cause Troubleshooting Steps
Incomplete consumption of starting materials (TLC/LC-MS analysis)Incomplete reaction- Increase reaction time and/or temperature. - Ensure efficient stirring to improve mixing. - Check the purity of starting materials; impurities can inhibit the reaction.
Formation of multiple spots on TLC, with one major productSide reactions- Re-optimize reaction conditions (temperature, solvent, catalyst) to improve selectivity. - Consider a different synthetic route with higher regioselectivity.
Significant loss of product during work-upSuboptimal work-up or purification procedure- Optimize extraction solvents and conditions. - For recrystallization, carefully select the solvent to maximize recovery. Consider using a co-solvent system.
Issue 2: Poor Regioselectivity
Symptom Possible Cause Troubleshooting Steps
Formation of two or more isomeric productsReaction conditions favor multiple reaction pathways- Screen different solvents; fluorinated alcohols may improve selectivity. - Adjust the pH of the reaction mixture. - Explore different catalysts that may favor the formation of one isomer. - Lowering the reaction temperature may improve selectivity.
Issue 3: Exothermic Runaway
Symptom Possible Cause Troubleshooting Steps
Rapid, uncontrolled increase in reaction temperature and pressurePoor heat dissipation at a larger scale- Immediate Action: Stop the addition of reagents and apply maximum cooling. If necessary, quench the reaction with a suitable agent. - Future Runs: Reduce the rate of reagent addition, increase the solvent volume, and ensure the reactor's cooling system is adequate for the scale.
Issue 4: Product Degradation
Symptom Possible Cause Troubleshooting Steps
Discoloration of the reaction mixture or final productProduct instability at elevated temperatures or in the presence of certain reagents- Lower the reaction and purification temperatures. - Work under an inert atmosphere (e.g., nitrogen or argon) if the compound is sensitive to oxidation.

Data Presentation: Optimization of Reaction Conditions

The following tables summarize the impact of various reaction parameters on the yield and regioselectivity of pyrazole synthesis, providing a basis for optimization during scale-up.

Table 1: Effect of Solvent on Regioselectivity in the Synthesis of 1-Aryl-3,4,5-substituted Pyrazoles

SolventTemperature (°C)Time (h)Regioisomeric Ratio (A:B)
Ethanol80123:1
Toluene11085:1
Acetic Acid100610:1
2,2,2-Trifluoroethanol (TFE)7510>20:1

Note: Ratios are representative and can vary based on specific substrates.

Table 2: Effect of Catalyst on the Yield of Pyrazole Synthesis

CatalystLoading (mol%)Temperature (°C)Time (h)Yield (%)
Acetic Acid201001275
p-Toluenesulfonic Acid5801082
Nano-ZnO1090895
None1002445

Experimental Protocols

Protocol 1: General Procedure for Scale-Up Knorr Pyrazole Synthesis (Batch Process)

This protocol provides a general framework for the synthesis of a substituted pyrazole on a multi-gram scale. Caution: This reaction is exothermic and involves a hazardous reagent (hydrazine). All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

1. Reactor Setup:

  • A jacketed glass reactor equipped with an overhead stirrer, a temperature probe, a condenser, and a dropping funnel is assembled.

  • The reactor is connected to a circulating bath for temperature control.

2. Reaction:

  • The 1,3-dicarbonyl compound (1.0 eq) is charged to the reactor, followed by the solvent (e.g., ethanol, 5-10 volumes).

  • The mixture is stirred and heated or cooled to the desired reaction temperature (e.g., 25 °C).

  • The hydrazine derivative (1.0-1.2 eq), dissolved in a small amount of the reaction solvent, is added dropwise via the dropping funnel over a period of 1-2 hours. The addition rate should be controlled to maintain the reaction temperature within a narrow range (e.g., ± 5 °C).

  • After the addition is complete, the reaction mixture is stirred at the set temperature for an additional 2-16 hours, or until the reaction is complete as monitored by TLC or LC-MS.

3. Work-up and Isolation:

  • The reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The crude residue is taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

4. Purification:

  • The crude product is purified by recrystallization from a suitable solvent or solvent mixture. The choice of solvent should be determined through small-scale solubility tests.

  • The purified product is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Protocol 2: Flow Chemistry Approach for Pyrazole Synthesis

Flow chemistry offers a safer and more scalable method for pyrazole synthesis, especially when dealing with hazardous intermediates.

1. System Setup:

  • A continuous flow reactor system is assembled with two or more pumps, a T-mixer, a heated reactor coil, and a back-pressure regulator.

2. Reagent Preparation:

  • Solution A: The 1,3-dicarbonyl compound is dissolved in a suitable solvent.

  • Solution B: The hydrazine derivative is dissolved in the same solvent.

3. Reaction:

  • Solutions A and B are pumped at controlled flow rates into the T-mixer, where they combine and enter the heated reactor coil.

  • The temperature of the reactor coil and the flow rates of the reagent solutions determine the reaction temperature and residence time.

  • The reaction mixture flows through the coil, and the product solution is collected at the outlet after passing through the back-pressure regulator.

4. Work-up and Purification:

  • The collected product stream can be processed in batches or continuously.

  • The solvent is removed under reduced pressure, and the product is purified as described in the batch protocol.

Visualizations

Logical Workflow for Troubleshooting Low Yield

low_yield_troubleshooting start Low Yield of Pyrazole check_purity Assess Starting Material Purity start->check_purity impure Purify Starting Materials check_purity->impure Impure pure Pure check_purity->pure Pure end Improved Yield impure->end check_conditions Review Reaction Conditions pure->check_conditions suboptimal Optimize Temperature, Time, and Mixing check_conditions->suboptimal Suboptimal optimal Optimal check_conditions->optimal Optimal suboptimal->end check_side_reactions Analyze for Side Reactions optimal->check_side_reactions side_reactions Modify Conditions to Improve Selectivity check_side_reactions->side_reactions Present no_side_reactions No Significant Side Reactions check_side_reactions->no_side_reactions Absent side_reactions->end check_workup Evaluate Work-up and Purification no_side_reactions->check_workup loss Optimize Purification Procedure check_workup->loss Significant Loss check_workup->end No Significant Loss loss->end

Caption: A logical workflow for troubleshooting low yield in pyrazole synthesis.

General Experimental Workflow for Knorr Pyrazole Synthesis

knorr_workflow start Start reagents Charge 1,3-Dicarbonyl and Solvent to Reactor start->reagents addition Controlled Addition of Hydrazine Derivative reagents->addition reaction Stir at Controlled Temperature addition->reaction monitoring Monitor Reaction Progress (TLC/LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Work-up and Extraction monitoring->workup Reaction Complete purification Purification (Recrystallization/Chromatography) workup->purification product Isolate and Dry Final Product purification->product end End product->end

Caption: Experimental workflow for the Knorr pyrazole synthesis.

Simplified Signaling Pathway for Pyrazole Formation

pyrazole_formation dicarbonyl 1,3-Dicarbonyl Compound hydrazone Hydrazone Intermediate dicarbonyl->hydrazone hydrazine Hydrazine Derivative hydrazine->hydrazone cyclization Intramolecular Cyclization hydrazone->cyclization dehydration Dehydration cyclization->dehydration pyrazole Substituted Pyrazole dehydration->pyrazole

Caption: Simplified reaction pathway for pyrazole formation via cyclocondensation.

Technical Support Center: Preventing Propanamine Side Chain Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate the degradation of propanamine side chains in your compounds during experiments, synthesis, and storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of propanamine side chain degradation?

A1: The propanamine side chain is susceptible to two primary degradation pathways:

  • Oxidative Degradation: This occurs in the presence of oxygen and can be catalyzed by factors such as metal ions, light, and elevated temperatures. The reaction often involves the formation of reactive oxygen species that attack the amine or adjacent carbon atoms.

  • Thermal Degradation: High temperatures can lead to the cleavage of bonds within the propanamine side chain, even in the absence of oxygen. This can result in the formation of various smaller molecules.[1][2]

Several factors can accelerate these degradation processes, including:

  • Temperature: Higher temperatures increase the rate of both oxidative and thermal degradation.[2][3]

  • pH: The stability of the amine can be pH-dependent. Both acidic and basic conditions can potentially catalyze degradation reactions.[4][5]

  • Presence of Metal Ions: Metal ions, such as iron, can act as catalysts for oxidative degradation.[2]

  • Oxygen Concentration: Higher oxygen levels will accelerate oxidative degradation.[2]

  • Light Exposure: UV and visible light can promote photolytic degradation pathways.

Q2: What are some common degradation products observed from a propanamine side chain?

A2: Degradation of a propanamine side chain can lead to a variety of products. While the specific products depend on the parent molecule and the degradation conditions, some general classes of compounds that may be formed include:

  • Aldehydes and Ketones: Oxidation can lead to the formation of carbonyl compounds.

  • Smaller Amines and Ammonia: Cleavage of the carbon-carbon or carbon-nitrogen bonds in the side chain can result in the formation of smaller amine fragments or ammonia.[2]

  • Nitriles: Oxidative dehydrogenation can convert the primary amine to a nitrile.[6][7]

  • Amides and Carboxylic Acids: Further oxidation can lead to the formation of amides and carboxylic acids.[2]

Q3: How can I detect and quantify the degradation of my compound?

A3: Several analytical techniques are well-suited for identifying and quantifying degradation products:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for separating the parent compound from its degradation products. When coupled with a UV or mass spectrometry (MS) detector, it allows for both quantification and identification.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is particularly useful for identifying volatile degradation products.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about degradation products, aiding in their definitive identification.

  • Fourier Transform Infrared (FTIR) Spectroscopy: FTIR can be used to monitor changes in functional groups, indicating the progress of degradation.

A summary of commonly used analytical techniques is provided in the table below.

Analytical TechniquePurposeReference
High-Performance Liquid Chromatography (HPLC)Separation and quantification of parent compound and degradation products.[8]
Gas Chromatography-Mass Spectrometry (GC-MS)Identification and quantification of volatile degradation products.[1]
Ion Chromatography (IC)Analysis of ionic degradation products.[8]
Nuclear Magnetic Resonance (NMR) SpectroscopyStructural elucidation of degradation products.[8]
Fourier Transform Infrared (FTIR) SpectroscopyMonitoring changes in functional groups.[8]

Troubleshooting Guides

Issue 1: Unexpected Impurities in a Recently Synthesized Compound with a Propanamine Side Chain

If you observe unexpected impurities in your purified compound, it may be undergoing degradation. Follow these steps to troubleshoot the issue.

start Unexpected Impurities Detected check_storage Review Storage Conditions: - Temperature - Atmosphere (Inert?) - Light Exposure start->check_storage check_purification Evaluate Purification Method: - High Temperatures? - pH of Solvents? - Extended Time? start->check_purification storage_issue Potential Storage Degradation check_storage->storage_issue Non-ideal purification_issue Potential Purification-Induced Degradation check_purification->purification_issue Harsh Conditions analyze_impurities Characterize Impurities (LC-MS, GC-MS, NMR) degradation_pathway Identify Degradation Pathway (Oxidation, Thermal, etc.) analyze_impurities->degradation_pathway storage_issue->analyze_impurities purification_issue->analyze_impurities implement_solutions Implement Preventative Measures: - Optimize Storage - Use Protecting Groups - Add Antioxidants degradation_pathway->implement_solutions end Stable Compound implement_solutions->end

Caption: Troubleshooting workflow for unexpected impurities.

Corrective Actions:

  • Storage: Ensure the compound is stored at a low temperature (refrigerated or frozen), under an inert atmosphere (nitrogen or argon), and protected from light.[9]

  • Purification: If purification involves heating, consider using methods that operate at lower temperatures. Ensure that the pH of any aqueous solutions used is in a range where the compound is stable.

  • Protecting Groups: For multi-step syntheses, consider using a protecting group for the amine to prevent side reactions. Common protecting groups for amines include Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl).[10][11]

Issue 2: Loss of Compound Potency or Purity Over Time in Storage

A gradual loss of your compound's potency or the appearance of new peaks in your analytical chromatogram during storage is a clear sign of degradation.

Quantitative Data on Propanamine Side Chain Stability:

The following table summarizes the impact of various conditions on the stability of amine-containing compounds.

ConditionEffect on StabilityRecommendationReference
Temperature Increased temperature accelerates degradation.Store at low temperatures (2-8°C or -20°C).[12]
Oxygen Promotes oxidative degradation.Store under an inert atmosphere (e.g., nitrogen or argon).[9]
Light Can induce photolytic degradation.Store in amber vials or protect from light.[9]
pH Extremes in pH can catalyze hydrolysis or other degradation pathways.Store in a buffered solution at the pH of maximum stability, if known.[4][5]
Metal Ions Can catalyze oxidation.Use high-purity, metal-free solvents and reagents. Consider using chelating agents.[2]

Experimental Protocols

Protocol 1: General Storage of Compounds with a Propanamine Side Chain
  • Sample Preparation: Ensure the compound is in a solid, dry form if possible. If in solution, use a buffer at a pH known to be optimal for stability.

  • Container: Use an amber glass vial with a Teflon-lined cap to protect from light and ensure a tight seal.

  • Inert Atmosphere: Purge the vial with an inert gas, such as argon or nitrogen, for 1-2 minutes to displace oxygen.

  • Sealing: Tightly seal the vial immediately after purging.

  • Storage Temperature: Store the vial at the recommended temperature, typically 2-8°C for short-term storage and -20°C or lower for long-term storage.[9][12]

Protocol 2: Addition of Antioxidants to a Formulation

For liquid formulations, the addition of an antioxidant can help prevent oxidative degradation.

  • Antioxidant Selection: Choose an antioxidant that is soluble and stable in your formulation. Common choices include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and ascorbic acid.[13][14][]

  • Concentration: The effective concentration of the antioxidant will depend on the specific compound and formulation. A typical starting range is 0.01% to 0.1% (w/v).

  • Procedure: a. Prepare a stock solution of the chosen antioxidant in a suitable solvent. b. Add the required volume of the antioxidant stock solution to your formulation to achieve the desired final concentration. c. Mix thoroughly to ensure uniform distribution.

  • Testing: Perform stability studies on the formulation with and without the antioxidant to confirm its effectiveness.

Signaling Pathways and Workflows

Oxidative Degradation Pathway

The following diagram illustrates a simplified potential pathway for the oxidative degradation of a propanamine side chain.

Propanamine R-CH2-CH2-CH2-NH2 (Propanamine Side Chain) Radical_Cation R-CH2-CH2-CH2-NH2•+ (Amine Radical Cation) Propanamine->Radical_Cation Oxidation Iminium_Ion R-CH2-CH2-CH=NH2+ (Iminium Ion) Radical_Cation->Iminium_Ion Deprotonation Aldehyde R-CH2-CH2-CHO (Aldehyde) Iminium_Ion->Aldehyde Hydrolysis Carboxylic_Acid R-CH2-CH2-COOH (Carboxylic Acid) Aldehyde->Carboxylic_Acid Further Oxidation Oxidants Oxidants (O2, Metal Ions, Light) Oxidants->Propanamine

Caption: Simplified oxidative degradation pathway.

Experimental Workflow for Stability Testing

This workflow outlines the steps for a forced degradation study to assess the stability of a compound with a propanamine side chain.

start Prepare Compound Solutions stress_conditions Expose to Stress Conditions: - Heat - Light - Acid/Base - Oxidizing Agent start->stress_conditions sampling Sample at Time Points stress_conditions->sampling analysis Analyze Samples (e.g., HPLC, LC-MS) sampling->analysis data_analysis Quantify Degradation and Identify Degradants analysis->data_analysis stability_profile Establish Stability Profile data_analysis->stability_profile

Caption: Workflow for a forced degradation study.

References

Technical Support Center: Optimizing Solvent Systems for Pyrazole Crystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing the crystallization of pyrazole and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the key considerations when selecting a solvent for pyrazole crystallization?

A1: The ideal solvent for pyrazole crystallization should exhibit a significant difference in solubility for the pyrazole compound at elevated temperatures versus room or sub-ambient temperatures. This means the compound should be highly soluble in the hot solvent and poorly soluble in the cold solvent to maximize yield. Other important factors include the solvent's boiling point, reactivity with the pyrazole, toxicity, and cost.

Q2: My pyrazole compound is "oiling out" instead of forming crystals. What causes this and how can I fix it?

A2: "Oiling out" occurs when the dissolved pyrazole precipitates out of the solution at a temperature above its melting point, forming a liquid instead of solid crystals. This can be caused by a solution that is too concentrated or cooled too rapidly. To remedy this, try the following:

  • Add more solvent: This will decrease the saturation of the solution.

  • Cool the solution more slowly: Allow the flask to cool to room temperature on a benchtop before placing it in an ice bath.

  • Use a seed crystal: Introducing a small, pure crystal of the pyrazole can induce crystallization at a lower temperature.

  • Change the solvent system: A solvent with a lower boiling point or a mixed solvent system might be more suitable.

Q3: My crystallization yield is very low. How can I improve it?

A3: Low yield can be a result of several factors. To improve your yield, consider the following:

  • Minimize the amount of hot solvent: Use only the minimum volume of hot solvent required to fully dissolve the crude pyrazole. Excess solvent will retain more of your compound in the mother liquor upon cooling.

  • Ensure complete cooling: Allow the solution to cool to room temperature and then in an ice bath for a sufficient amount of time to maximize precipitation.

  • Select a more appropriate solvent: The difference in solubility of your pyrazole in the chosen solvent at high and low temperatures may not be optimal. Refer to the solvent selection guide below.

Q4: How can I remove colored impurities during crystallization?

A4: If your pyrazole solution is colored by impurities, you can often remove them by adding a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored compounds. Use a minimal amount of charcoal, as it can also adsorb some of your desired product, potentially reducing the yield.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No crystals form upon cooling. - Solution is not supersaturated (too much solvent).- Cooling is too rapid, preventing nucleation.- Evaporate some of the solvent to increase the concentration.- Scratch the inside of the flask with a glass rod to create nucleation sites.- Add a seed crystal of the pure pyrazole.- Allow the solution to cool more slowly.
Crystals form too quickly. - The solution is too concentrated.- The solvent is a very poor solvent for the pyrazole at all temperatures.- Add a small amount of additional hot solvent.- Re-dissolve the crystals by heating and allow them to cool more slowly.
The resulting crystals are impure. - Impurities co-crystallized with the product.- Incomplete removal of the mother liquor.- Perform a second recrystallization.- Ensure the crystals are thoroughly washed with a small amount of cold, fresh solvent during filtration.

Data Presentation

Solubility of 1H-Pyrazole in Various Solvents

The following table summarizes the solubility of the parent 1H-pyrazole in different solvents at various temperatures. This data can serve as a starting point for selecting an appropriate solvent system for your pyrazole derivative. Note that the solubility of substituted pyrazoles will vary depending on the nature of the substituents.

SolventTemperature (°C)Solubility (moles/L)Solubility ( g/100g Solvent)*
Water9.62.7~18.4
Water24.819.4~132.1
Cyclohexane31.80.577~4.9
Cyclohexane56.25.86~49.9
Benzene5.20.31~2.1
Benzene46.516.8~114.4

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This method is ideal when a single solvent is found that dissolves the pyrazole compound well when hot but poorly when cold.

Materials:

  • Crude pyrazole compound

  • Selected recrystallization solvent

  • Erlenmeyer flask

  • Hot plate/stirrer

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude pyrazole in an Erlenmeyer flask. Add a minimal amount of the selected solvent and a stir bar.

  • Heating: Gently heat the mixture on a hot plate with stirring. Gradually add more solvent in small portions until the pyrazole is completely dissolved at the boiling point of the solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, subsequently cool the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor.

  • Drying: Allow the crystals to air-dry on the filter paper or in a desiccator.

Protocol 2: Mixed-Solvent Recrystallization

This technique is useful when no single solvent has the desired solubility properties. It involves a "good" solvent in which the pyrazole is very soluble and a "poor" solvent in which it is sparingly soluble.

Materials:

  • Crude pyrazole compound

  • "Good" solvent

  • "Poor" solvent (miscible with the "good" solvent)

  • Erlenmeyer flask

  • Hot plate/stirrer

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Dissolve the crude pyrazole in the minimum amount of the hot "good" solvent in an Erlenmeyer flask.

  • Addition of "Poor" Solvent: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes slightly turbid (cloudy).

  • Clarification: Add a few drops of the hot "good" solvent until the turbidity just disappears.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 5-7 from the single-solvent recrystallization protocol.

Visualizations

experimental_workflow start Crude Pyrazole dissolve Dissolve in Minimal Hot Solvent start->dissolve hot_filter Hot Filtration (if necessary) dissolve->hot_filter cool Slow Cooling to Room Temperature hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals wash->dry end Pure Pyrazole Crystals dry->end

A typical experimental workflow for pyrazole crystallization.

References

Validation & Comparative

A Comparative Guide to Validating the Purity of 1H-Pyrazole-4-propanamine using HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of novel chemical entities is a cornerstone of reliable and reproducible research. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) for the purity validation of 1H-Pyrazole-4-propanamine, a key building block in medicinal chemistry. We will explore a standard Reversed-Phase HPLC (RP-HPLC) method, compare it with an alternative analytical technique, and provide detailed experimental protocols and supporting data.

Introduction to Purity Analysis of this compound

This compound is a heterocyclic compound containing a pyrazole ring and a propanamine side chain. Its purity is critical for ensuring predictable biological activity and avoiding confounding results from impurities. HPLC is a powerful and widely adopted technique for separating, identifying, and quantifying components in a mixture, making it an ideal choice for assessing the purity of such compounds.[1]

Comparative Analysis of Analytical Methods

The choice of an analytical method for purity determination depends on the physicochemical properties of the analyte, potential impurities, and the desired level of sensitivity and accuracy. Below is a comparison of a proposed RP-HPLC method with Gas Chromatography-Mass Spectrometry (GC-MS), another common technique for small molecule analysis.

Table 1: Comparison of HPLC and GC-MS for Purity Analysis of this compound

ParameterMethod A: Reversed-Phase HPLC (RP-HPLC)Method B: Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on differential partitioning between a nonpolar stationary phase and a polar mobile phase.Separation based on volatility and interaction with a stationary phase in a capillary column, followed by mass-based detection.
Stationary Phase C18 (octadecylsilyl) silica gel is a common choice for separating polar and nonpolar compounds.A capillary column with a nonpolar or mid-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane).
Mobile/Carrier Phase A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., water with 0.1% trifluoroacetic acid).[2]An inert carrier gas, typically helium, at a constant flow rate.
Advantages - Robust and versatile for a wide range of compounds.[1]- Suitable for non-volatile and thermally labile molecules.- Well-established methods and instrumentation.- High sensitivity and specificity, especially with mass spectrometric detection.- Excellent for identifying volatile impurities.
Limitations - May require derivatization for compounds lacking a UV chromophore.- Can consume significant volumes of organic solvents.- Requires the analyte to be volatile and thermally stable.- Derivatization may be necessary for polar compounds to increase volatility.
Typical Impurity Profile Effective for detecting starting materials, by-products, and degradation products from the synthesis of pyrazoles.[3][4]Particularly useful for identifying residual solvents and volatile starting materials.

Experimental Protocols

A detailed methodology is crucial for obtaining reproducible and reliable results. Below is a proposed experimental protocol for the purity determination of this compound using RP-HPLC.

Proposed RP-HPLC Method

Objective: To determine the purity of this compound by calculating the area percentage of the main peak relative to the total peak area.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Data acquisition and processing software.

Chromatographic Conditions:

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic Acid (TFA) in Water

    • B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

  • Gradient Elution:

    • 0-5 min: 5% B

    • 5-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25.1-30 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 25 °C.[2]

  • Detection Wavelength: 210 nm.[5]

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of a 50:50 mixture of water and acetonitrile to obtain a stock solution of 1 mg/mL.

  • Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL using the same diluent.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

Data Analysis: The purity of the sample is calculated as the percentage of the peak area of the main component relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Visualization of Experimental Workflow and Method Comparison

To better illustrate the experimental process and the decision-making logic for method selection, the following diagrams are provided.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve filter Filter Solution dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate report Generate Report calculate->report

Caption: Workflow for HPLC purity validation of this compound.

Method_Selection start Purity Analysis of This compound volatility Is the compound and ajor impurities volatile? start->volatility hplc Use RP-HPLC volatility->hplc No gcms Consider GC-MS volatility->gcms Yes non_volatile Non-volatile or thermally labile impurities expected hplc->non_volatile volatile_impurities Volatile impurities (e.g., residual solvents) are of primary concern gcms->volatile_impurities

Caption: Logical diagram for selecting an analytical method for purity determination.

Conclusion

For routine quality control and purity assessment of this compound, the proposed RP-HPLC method offers a robust, reliable, and widely accessible solution. It is effective for detecting a broad range of potential non-volatile impurities. However, if volatile impurities, such as residual solvents from the synthesis, are a primary concern, GC-MS would be a more suitable or complementary technique. The choice of method should be guided by the specific requirements of the analysis and the anticipated impurity profile of the sample.

References

A Comparative Guide to the Bioactivity of 1H-Pyrazole-4-propanamine and Celecoxib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Pyrazole Derivatives and COX-2 Inhibition

The pyrazole nucleus is a five-membered heterocyclic ring containing two adjacent nitrogen atoms. This chemical scaffold is a cornerstone in medicinal chemistry, forming the basis for a wide array of therapeutic agents with diverse pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2][3] One of the most successful applications of the pyrazole scaffold in anti-inflammatory drug discovery is the development of selective cyclooxygenase-2 (COX-2) inhibitors.

The cyclooxygenase (COX) enzyme has two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that mediate essential physiological functions, such as protecting the gastric mucosa. In contrast, COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is the primary mediator of pain and inflammation.[4] Selective inhibition of COX-2 over COX-1 is a key strategy in the development of nonsteroidal anti-inflammatory drugs (NSAIDs) with an improved gastrointestinal safety profile.

Celecoxib, a diaryl-substituted pyrazole, is a well-known NSAID that functions as a selective COX-2 inhibitor.[5] Its mechanism of action involves blocking the synthesis of prostaglandins, which are key mediators of pain and inflammation in the body.[6]

Comparative Bioactivity: Celecoxib vs. 1H-Pyrazole-4-propanamine

A direct comparison of the bioactivity of Celecoxib and this compound is hampered by the lack of specific experimental data for the latter. The pyrazole scaffold is known to be a versatile pharmacophore, and minor structural modifications can lead to significant changes in biological activity. For instance, N,N-dimethyl-3,4-diphenyl-1H-pyrazole-1-propanamine, a compound structurally related to this compound, has been investigated as a potential antidepressant, highlighting the diverse therapeutic potential of this class of molecules.[7][8][9]

The following tables summarize the available quantitative data for Celecoxib and provide a template for the kind of data that would be necessary to evaluate the bioactivity of this compound.

In Vitro COX Inhibition
CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Celecoxib 150.045333
This compound Data not publicly availableData not publicly availableData not publicly available

IC50 values can vary depending on the specific assay conditions.

Pharmacokinetic Properties
ParameterCelecoxibThis compound
Bioavailability ~22-40%Data not publicly available
Protein Binding ~97%Data not publicly available
Metabolism Hepatic (primarily CYP2C9)Data not publicly available
Half-life ~11 hoursData not publicly available
Excretion Feces and UrineData not publicly available

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of COX-2 inhibitors and the methods used to evaluate their bioactivity, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.

COX2_Signaling_Pathway Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 substrate Prostaglandin H2 (PGH2) Prostaglandin H2 (PGH2) COX-2->Prostaglandin H2 (PGH2) catalyzes conversion to Prostaglandins (PGE2, PGI2, etc.) Prostaglandins (PGE2, PGI2, etc.) Prostaglandin H2 (PGH2)->Prostaglandins (PGE2, PGI2, etc.) Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins (PGE2, PGI2, etc.)->Inflammation, Pain, Fever Phospholipase A2 Phospholipase A2 Phospholipase A2->Cell Membrane Phospholipids hydrolyzes Inflammatory Stimuli Inflammatory Stimuli Inflammatory Stimuli->Phospholipase A2 Celecoxib / Potential Inhibitor Celecoxib / Potential Inhibitor Celecoxib / Potential Inhibitor->COX-2 inhibits

Caption: Simplified COX-2 signaling pathway in inflammation.

Experimental_Workflow cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation Compound Library Compound Library COX-1/COX-2 Enzyme Assays COX-1/COX-2 Enzyme Assays Compound Library->COX-1/COX-2 Enzyme Assays Determine IC50 & Selectivity Determine IC50 & Selectivity COX-1/COX-2 Enzyme Assays->Determine IC50 & Selectivity Lead Compounds Lead Compounds Determine IC50 & Selectivity->Lead Compounds Select Leads Animal Models of Inflammation Animal Models of Inflammation Lead Compounds->Animal Models of Inflammation Assess Efficacy & Safety Assess Efficacy & Safety Animal Models of Inflammation->Assess Efficacy & Safety

Caption: General workflow for screening COX-2 inhibitors.

Experimental Protocols

The following is a representative protocol for an in vitro COX-2 inhibitor screening assay, which would be a critical first step in characterizing the bioactivity of a novel compound like this compound.

In Vitro Fluorometric COX-2 Inhibitor Screening Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against human recombinant COX-2.

Materials:

  • Human Recombinant COX-2 enzyme

  • COX Assay Buffer

  • COX Probe (e.g., ADHP)

  • COX Cofactor (e.g., Hematin)

  • Arachidonic Acid (substrate)

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control inhibitor (e.g., Celecoxib)

  • 96-well white opaque microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Create a serial dilution of the test compound and the positive control.

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • COX Assay Buffer

    • COX Cofactor

    • COX Probe

    • Test compound or control (at various concentrations)

    • Human Recombinant COX-2 enzyme

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding Arachidonic Acid to each well.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity kinetically over a period of time (e.g., 10 minutes) using a microplate reader (e.g., Ex/Em = 535/587 nm).

  • Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Plot the reaction rate as a function of the inhibitor concentration and determine the IC50 value using a suitable software.

Conclusion

Celecoxib is a well-characterized selective COX-2 inhibitor with proven anti-inflammatory efficacy. The pyrazole scaffold, from which Celecoxib is derived, is a rich source of pharmacologically active compounds. While numerous pyrazole derivatives have demonstrated potent anti-inflammatory and COX-2 inhibitory activity, there is a notable absence of publicly available data specifically for this compound.

To ascertain the bioactivity of this compound and its potential as an anti-inflammatory agent, rigorous experimental evaluation is required. The protocols and workflows outlined in this guide provide a framework for such an investigation. Future studies are necessary to determine its COX-2 inhibitory potency, selectivity, in vivo efficacy, and overall pharmacological profile, which would then allow for a direct and meaningful comparison with established drugs like Celecoxib.

References

A Comparative Analysis of 1H-Pyrazole-4-propanamine and Clinically Relevant Pyrazole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of targeted kinase inhibitors for a multitude of diseases, including cancer and inflammatory disorders.[1][2][3][4] This guide provides a comparative analysis of the simple chemical entity, 1H-Pyrazole-4-propanamine, against established, highly-substituted pyrazole-based kinase inhibitors that have reached clinical application. While 3,4-Diphenyl-1H-pyrazole-1-propanamine has been investigated for its potential as a psychotherapeutic agent acting on monoamine reuptake, this analysis will focus on the structural and functional requisites for kinase inhibition, a biological activity for which the unsubstituted this compound is not prominently documented.[5][6]

Structural and Functional Comparison of Pyrazole-Based Kinase Inhibitors

The efficacy of pyrazole-containing drugs as kinase inhibitors is largely dependent on the nature and position of substituents on the pyrazole ring and appended moieties.[3][7] These substitutions are critical for achieving high potency, selectivity, and favorable pharmacokinetic properties. Below is a comparison of the basic this compound structure with two clinically successful pyrazole-based kinase inhibitors, Ruxolitinib and Crizotinib.

FeatureThis compoundRuxolitinibCrizotinib
Structure A simple pyrazole ring with a propanamine substituent.A substituted pyrazole fused to a pyrrolopyrimidine core.A disubstituted pyrazole with complex aminopyridine and halogenated phenyl groups.
Primary Target(s) Not established as a kinase inhibitor; investigated as a monoamine reuptake inhibitor.Janus Kinase 1 (JAK1) and Janus Kinase 2 (JAK2).[3]Anaplastic Lymphoma Kinase (ALK) and c-Met.[3][7]
Mechanism of Action Not applicable for kinase inhibition.ATP-competitive inhibitor, binding to the active site of JAK1/JAK2.[3]ATP-competitive inhibitor of the ALK and c-Met tyrosine kinases.
Key Structural Features for Kinase Binding Lacks the necessary functional groups for specific and high-affinity interactions with kinase active sites.The pyrazole and pyrrolopyrimidine core act as a hinge-binding motif, forming hydrogen bonds with the kinase. The substituents provide selectivity and additional interactions.[3]The aminopyridine core interacts with the kinase hinge region. The substituted pyrazole and halogenated phenyl groups occupy adjacent hydrophobic pockets, contributing to potency and selectivity.
Clinical Applications Investigated as an antidepressant but not marketed.[5]Treatment of myelofibrosis, polycythemia vera, and graft-versus-host disease.[7]Treatment of non-small cell lung cancer (NSCLC) with ALK or ROS1 rearrangements.[7]

Signaling Pathway Inhibition: The JAK-STAT Pathway

A key signaling cascade targeted by pyrazole-based inhibitors is the Janus Kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) pathway. Ruxolitinib is a prime example of an inhibitor that modulates this pathway.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK associates with STAT STAT JAK->STAT phosphorylates Cytokine Cytokine Cytokine->CytokineReceptor binds Ruxolitinib Ruxolitinib Ruxolitinib->JAK inhibits STAT_dimer STAT Dimer GeneExpression Gene Expression STAT_dimer->GeneExpression translocates to nucleus and regulates STAT->STAT_dimer dimerizes

Caption: The JAK-STAT signaling pathway and the inhibitory action of Ruxolitinib.

Experimental Protocols for Kinase Inhibitor Evaluation

The characterization of a potential kinase inhibitor involves a series of in vitro and cell-based assays to determine its potency, selectivity, and mechanism of action.

In Vitro Kinase Assay

Objective: To determine the direct inhibitory effect of a compound on the activity of a purified kinase.

Methodology:

  • Reagents: Purified recombinant kinase, substrate (peptide or protein), ATP (often radiolabeled ATP [γ-³²P] or coupled with a detection system), test compound (e.g., this compound or a derivative), and assay buffer.

  • Procedure: a. The test compound is serially diluted and incubated with the kinase in the assay buffer. b. The kinase reaction is initiated by the addition of the substrate and ATP. c. The reaction is allowed to proceed for a defined period at a specific temperature. d. The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done by measuring radioactivity, fluorescence, or luminescence, depending on the assay format.

  • Data Analysis: The concentration of the compound that inhibits 50% of the kinase activity (IC50) is calculated by plotting the percentage of inhibition against the compound concentration.

Cellular Assay for Kinase Inhibition

Objective: To assess the ability of a compound to inhibit a specific kinase within a cellular context.

Methodology:

  • Cell Culture: Select a cell line that expresses the target kinase and has a downstream signaling pathway that can be monitored.

  • Treatment: Cells are treated with various concentrations of the test compound for a specific duration.

  • Stimulation: In many cases, the signaling pathway is activated by treating the cells with a specific ligand or growth factor.

  • Lysis and Analysis: Cells are lysed, and the phosphorylation status of the kinase's direct substrate or a downstream signaling protein is measured using techniques such as Western blotting or ELISA with phospho-specific antibodies.

  • Data Analysis: The concentration of the compound that results in a 50% reduction in the phosphorylation of the target protein is determined.

General Workflow for Kinase Inhibitor Profiling

The process of identifying and characterizing a novel kinase inhibitor follows a structured workflow.

Kinase_Inhibitor_Workflow Start Compound Library / Rational Design HTS High-Throughput Screening (Biochemical Assay) Start->HTS Hit_ID Hit Identification HTS->Hit_ID Lead_Opt Lead Optimization (Structure-Activity Relationship) Hit_ID->Lead_Opt Hits In_Vitro In Vitro Profiling (Selectivity, MoA) Lead_Opt->In_Vitro Cellular_Assays Cellular Assays (Potency, Pathway Inhibition) In_Vitro->Cellular_Assays Preclinical Preclinical Studies (In Vivo Efficacy, PK/PD, Toxicology) Cellular_Assays->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: A generalized workflow for the discovery and development of kinase inhibitors.

Conclusion

While this compound itself is not a recognized kinase inhibitor, the pyrazole core is a highly "privileged" scaffold in the design of such agents.[3][4] The clinical success of compounds like Ruxolitinib and Crizotinib underscores the importance of strategic substitution on the pyrazole ring to achieve potent and selective inhibition of specific kinases. For researchers in drug development, the journey from a simple pyrazole scaffold to a clinically effective kinase inhibitor involves extensive structure-activity relationship studies, detailed biochemical and cellular characterization, and a deep understanding of the target signaling pathways. Future development of novel pyrazole-based kinase inhibitors will continue to leverage these principles to address unmet medical needs.

References

Confirming the Structure of 1H-Pyrazole-4-propanamine: A 2D NMR and Alternatives Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Unambiguous structural confirmation is a cornerstone of chemical research and drug development. For novel heterocyclic compounds such as 1H-Pyrazole-4-propanamine, a multi-technique approach is often necessary to ensure the correct connectivity and stereochemistry. This guide provides a comprehensive overview of using two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy for the structural elucidation of this compound, and compares its performance with other common analytical techniques.

2D NMR Spectroscopy: A Powerful Tool for Structural Elucidation

Two-dimensional NMR spectroscopy provides through-bond and through-space correlations between nuclei, offering a detailed roadmap of the molecular structure. For a molecule like this compound, a combination of COSY, HSQC, and HMBC experiments can definitively establish the atomic connectivity.

Predicted NMR Data for this compound

The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts and key 2D NMR correlations for this compound. These predictions are based on the analysis of known pyrazole derivatives and standard chemical shift increments.

PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Key COSY Correlations (¹H-¹H)Key HSQC Correlations (¹H-¹³C)Key HMBC Correlations (¹H-¹³C)
1 (NH)~12.5 (broad s)-H-3, H-5-C-3, C-5, C-4
3~7.5 (s)~135H-5, NHC-3C-4, C-5
4-~110---
5~7.5 (s)~128H-3, NHC-5C-3, C-4
1' (CH₂)~2.8 (t)~25H-2'C-1'C-4, C-2', C-3'
2' (CH₂)~1.8 (m)~30H-1', H-3'C-2'C-1', C-3', C-4
3' (CH₂)~2.9 (t)~40H-2'C-3'C-1', C-2'
NH₂~1.5 (broad s)---C-3'
Experimental Protocols for 2D NMR

A standard suite of 2D NMR experiments would be employed for the structural confirmation of this compound.

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. A sample of 5-10 mg of this compound would be dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The COSY spectrum is acquired using a standard pulse sequence on a 400 MHz or higher field NMR spectrometer. The spectral width is set to cover all proton signals, and typically 256-512 increments in the indirect dimension (t₁) are collected with 8-16 scans per increment.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment reveals one-bond correlations between protons and the carbons they are directly attached to. The same sample is used as for the COSY experiment. The HSQC spectrum is acquired using a pulse sequence with pulsed field gradients for coherence selection. The ¹³C spectral width is set to encompass all expected carbon resonances (e.g., 0-160 ppm).

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds (and sometimes four). This is crucial for connecting different spin systems and identifying quaternary carbons. The HMBC experiment is optimized for a long-range coupling constant, typically around 8 Hz. The experimental setup is similar to the HSQC, but with a pulse sequence designed to detect longer-range correlations.

Visualizing the 2D NMR Workflow and Data Interpretation

The following diagrams illustrate the logical workflow for 2D NMR-based structure elucidation and the specific information gleaned from each key experiment.

G Workflow for 2D NMR Structure Confirmation cluster_1D 1D NMR Analysis cluster_2D 2D NMR Analysis cluster_structure Structure Confirmation H1_NMR ¹H NMR (Proton Environment & Multiplicity) COSY ¹H-¹H COSY (H-H Connectivity) H1_NMR->COSY HSQC ¹H-¹³C HSQC (Direct C-H Attachment) H1_NMR->HSQC HMBC ¹H-¹³C HMBC (Long-Range C-H Connectivity) H1_NMR->HMBC C13_NMR ¹³C NMR & DEPT (Carbon Count & Type) C13_NMR->HSQC C13_NMR->HMBC Fragments Assemble Fragments COSY->Fragments HSQC->Fragments HMBC->Fragments Structure Confirm Structure of This compound Fragments->Structure G Information from Different 2D NMR Experiments cluster_experiments 2D NMR Experiments cluster_info Correlational Information Molecule This compound COSY COSY Molecule->COSY HSQC HSQC Molecule->HSQC HMBC HMBC Molecule->HMBC COSY_info ¹H to neighboring ¹H (through 2-3 bonds) COSY->COSY_info HSQC_info ¹H to directly attached ¹³C (through 1 bond) HSQC->HSQC_info HMBC_info ¹H to nearby ¹³C (through 2-4 bonds) HMBC->HMBC_info

A Comparative Guide to the Kinase Cross-Reactivity of Pyrazole-Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinase cross-reactivity profile of a representative pyrazole-based compound, "1H-Pyrazole-4-propanamine" (referred to herein as Compound P), against other known pyrazole-based kinase inhibitors. The data presented for Compound P is hypothetical and for illustrative purposes, designed to showcase a typical kinase selectivity profile for this class of compounds. The experimental protocols and data for comparator compounds are based on publicly available information.

Introduction to Pyrazole-Based Kinase Inhibitors

The pyrazole scaffold is a prominent feature in the design of kinase inhibitors due to its ability to form key hydrogen bond interactions with the kinase hinge region.[1] Numerous pyrazole-containing molecules have been developed to target a variety of kinases involved in signaling pathways critical to diseases such as cancer and inflammatory disorders.[2][3] Assessing the cross-reactivity of these inhibitors across the human kinome is a critical step in drug development to understand their selectivity and potential off-target effects.[4][5]

Comparative Kinase Inhibition Profile

The following table summarizes the inhibitory activity (IC50 values) of our illustrative Compound P and two well-characterized pyrazole-based kinase inhibitors, BIRB 796 and a representative 1,3,5-trisubstituted-1H-pyrazole derivative, against a panel of selected kinases. Lower IC50 values indicate higher potency.

Kinase TargetCompound P (Hypothetical IC50, nM)BIRB 796 (p38α MAPK inhibitor, IC50, nM)[6]1,3,5-trisubstituted-1H-pyrazole (ERK/RIPK3 inhibitor, representative IC50, µM)[2]
p38α250.1 (Kd)>10
JNK2150--
JNK3200--
ERK1>10,000-5.2
ERK2>10,000-4.8
RIPK38,500-7.5
CDK25,000->20
GSK3β1,200--

Note: The data for Compound P is hypothetical. The IC50 for BIRB 796 is presented as a Kd (dissociation constant) value from cellular assays.[6] The IC50 values for the 1,3,5-trisubstituted-1H-pyrazole are representative of compounds targeting ERK and RIPK3 kinases.[2]

Experimental Protocols

The following are detailed methodologies for key experiments typically used in assessing kinase inhibitor cross-reactivity.

Biochemical Kinase Assay (Luminescence-Based)

This protocol is a generalized method for determining the in vitro potency (IC50) of a test compound against a panel of recombinant human kinases.[6][7][8]

  • Compound Preparation: A serial dilution of the test compound and a reference inhibitor is prepared in DMSO. A typical starting concentration is 10 mM, which is then serially diluted to cover a wide concentration range (e.g., 100 µM to 1 nM). The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).[6]

  • Kinase Reaction Setup: A master mix of the specific kinase and its corresponding peptide substrate is prepared in a kinase buffer. In a white, opaque 384-well plate, 1 µL of the serially diluted compound or DMSO (for control wells) is added. Subsequently, 2 µL of the enzyme/substrate mix is added to each well.[6][8]

  • Initiation of Kinase Reaction: To start the kinase reaction, 2 µL of ATP solution is added to each well. The final ATP concentration should be at or near the Km for ATP for the specific kinase being tested. The total reaction volume is typically 5 µL.[6]

  • Incubation: The plate is gently mixed and incubated at room temperature for 60 minutes.[6]

  • ADP Detection: To stop the kinase reaction and deplete the remaining ATP, 5 µL of a reagent like ADP-Glo™ is added to each well, followed by a 40-minute incubation at room temperature.[8]

  • Luminescence Signal Generation: 10 µL of a kinase detection reagent is added to each well to convert the generated ADP to ATP, which then fuels a luciferase reaction. The plate is incubated for another 30 minutes at room temperature.[8]

  • Data Acquisition and Analysis: The luminescence of each well is measured using a plate-reading luminometer. The luminescent signal is inversely proportional to the kinase activity. The percentage of inhibition for each compound concentration is calculated relative to the DMSO control. The data is then plotted as the percentage of inhibition against the logarithm of the compound concentration, and a sigmoidal dose-response curve is fitted to determine the IC50 value.[6][9]

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay

This protocol outlines a method to measure the binding affinity of a compound to a kinase.[7]

  • Reagent Preparation: Prepare serial dilutions of the test compound in DMSO. Prepare a 2X kinase/antibody solution and a 4X tracer solution in the appropriate assay buffer.[7]

  • Assay Plate Setup: In a suitable assay plate, add the serially diluted test compound or DMSO for controls.[7]

  • Addition of Reagents: Add 8 µL of the 2X Kinase/Antibody solution to all wells, followed by 4 µL of the 4X Tracer solution.[7]

  • Incubation and Measurement: Mix the plate gently and incubate at room temperature for 60 minutes, protected from light. Read the plate on a TR-FRET enabled plate reader, measuring emission at 665 nm (acceptor) and 615 nm (donor) following excitation at approximately 340 nm.[7]

  • Data Analysis: Calculate the Emission Ratio (665 nm / 615 nm) for each well. Plot the Emission Ratio against the log of the inhibitor concentration to determine the binding affinity.[7]

Visualizations

Experimental Workflow for Kinase Cross-Reactivity Assessment

G cluster_0 Compound Preparation cluster_1 Assay Plate Setup cluster_2 Kinase Reaction cluster_3 Signal Detection (Luminescence) cluster_4 Data Analysis start Start with Test Compound dilution Serial Dilution in DMSO start->dilution plate Dispense Compound to 384-well Plate dilution->plate add_kinase Add Kinase/Substrate Mix plate->add_kinase add_atp Initiate with ATP add_kinase->add_atp incubation Incubate at RT for 60 min add_atp->incubation stop_reaction Add ADP-Glo™ Reagent incubation->stop_reaction detect_signal Add Kinase Detection Reagent stop_reaction->detect_signal read_plate Read Luminescence detect_signal->read_plate calc_inhibition Calculate % Inhibition read_plate->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50

Caption: Workflow for a luminescence-based kinase cross-reactivity assay.

Illustrative Signaling Pathway: p38 MAPK Cascade

G Extracellular_Stress Extracellular Stress Stimuli MAPKKK MAPKKK (e.g., TAK1, ASK1) Extracellular_Stress->MAPKKK MKK3_6 MKK3/6 MAPKKK->MKK3_6 p38_MAPK p38 MAPK MKK3_6->p38_MAPK Downstream_Targets Downstream Targets (e.g., MK2, ATF2) p38_MAPK->Downstream_Targets Inflammation_Apoptosis Inflammation, Apoptosis, Cell Cycle Arrest Downstream_Targets->Inflammation_Apoptosis Compound_P Compound P (Inhibitor) Compound_P->p38_MAPK

Caption: Inhibition of the p38 MAPK signaling pathway by a pyrazole-based inhibitor.

References

Comparative Evaluation of the Anti-inflammatory Potency of Pyrazole Derivatives Against Known Standards

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the anti-inflammatory efficacy of pyrazole-based compounds in comparison to established non-steroidal anti-inflammatory drugs (NSAIDs). This guide provides researchers, scientists, and drug development professionals with a comparative overview supported by experimental data.

The quest for novel anti-inflammatory agents with improved efficacy and safety profiles is a cornerstone of modern medicinal chemistry. Pyrazole derivatives have emerged as a promising class of compounds, with some exhibiting significant anti-inflammatory properties.[1][2] This guide evaluates the anti-inflammatory potency of representative pyrazole compounds against widely recognized standards such as Celecoxib and Indomethacin.

Quantitative Comparison of Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives is often assessed through their ability to inhibit cyclooxygenase (COX) enzymes, key players in the inflammatory cascade. The data presented below, collated from various studies, compares the in vitro COX-2 inhibitory activity and in vivo anti-inflammatory effects of several pyrazole derivatives against standard NSAIDs.

Compound/DrugIn Vitro COX-2 Inhibition (IC50 in µM)In Vivo Anti-inflammatory Activity (ED50 in mg/kg)Selectivity Index (COX-1 IC50 / COX-2 IC50)
Pyrazole Derivatives
Compound 10.31[3]74.3 (carrageenan-induced paw edema)[3]>222[3]
Compound 90.26[3]0.170 (carrageenan-induced paw edema)192.3[3]
3,5-diarylpyrazole0.01[1]Not ReportedNot Reported
Pyrazole-thiazole hybrid0.03[1]75% edema reduction[1]Not Reported (dual COX-2/5-LOX inhibitor)
Standard NSAIDs
Celecoxib2.16[4]0.185 (carrageenan-induced paw edema)[3]2.51[4]
IndomethacinNot ReportedNot ReportedNot Reported
DiclofenacNot Reported0.198 (carrageenan-induced paw edema)[3]Not Reported

Inflammatory Signaling Pathway: Cyclooxygenase (COX) Pathway

Inflammation is a complex biological response involving various signaling pathways. A key pathway targeted by many anti-inflammatory drugs is the cyclooxygenase (COX) pathway, which is responsible for the synthesis of prostaglandins, key mediators of inflammation.

COX_Pathway Cell_Membrane_Phospholipids Cell_Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Cell_Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX_1 COX_1 Arachidonic_Acid->COX_1 COX_2 COX_2 Arachidonic_Acid->COX_2 Prostaglandins_PGH2 Prostaglandins_PGH2 COX_1->Prostaglandins_PGH2 Platelet_Aggregation Platelet_Aggregation COX_1->Platelet_Aggregation Stomach_Lining_Protection Stomach_Lining_Protection COX_1->Stomach_Lining_Protection COX_2->Prostaglandins_PGH2 Prostaglandins_PGE2 Prostaglandins_PGE2 Prostaglandins_PGH2->Prostaglandins_PGE2 Prostaglandin E synthase Inflammation Inflammation Prostaglandins_PGE2->Inflammation Pain Pain Prostaglandins_PGE2->Pain Fever Fever Prostaglandins_PGE2->Fever Inflammatory_Stimuli Inflammatory_Stimuli Inflammatory_Stimuli->COX_2 NSAIDs NSAIDs NSAIDs->COX_1 NSAIDs->COX_2 COX_2_Inhibitors COX_2_Inhibitors COX_2_Inhibitors->COX_2 Experimental_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Data Analysis Animal_Acclimatization Animal_Acclimatization Grouping_of_Animals Grouping_of_Animals Animal_Acclimatization->Grouping_of_Animals Compound_Preparation Compound_Preparation Compound_Administration Compound_Administration Compound_Preparation->Compound_Administration Grouping_of_Animals->Compound_Administration Carrageenan_Injection Carrageenan_Injection Compound_Administration->Carrageenan_Injection Paw_Volume_Measurement Paw_Volume_Measurement Carrageenan_Injection->Paw_Volume_Measurement Data_Collection Data_Collection Paw_Volume_Measurement->Data_Collection Calculation_of_Inhibition Calculation_of_Inhibition Data_Collection->Calculation_of_Inhibition Statistical_Analysis Statistical_Analysis Calculation_of_Inhibition->Statistical_Analysis

References

A Head-to-Head Comparison of Pyrazole Synthesis Methods for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals with a wide array of biological activities. The efficient and versatile synthesis of substituted pyrazoles is therefore of paramount importance to researchers in academia and the pharmaceutical industry. This guide provides a head-to-head comparison of several prominent pyrazole synthesis methods, offering quantitative data, detailed experimental protocols, and visualizations to aid in the selection of the most appropriate synthetic strategy.

Comparative Analysis of Pyrazole Synthesis Methods

The choice of synthetic method for a particular pyrazole derivative depends on several factors, including the availability of starting materials, desired substitution pattern, scalability, and reaction conditions. This section compares the performance of key pyrazole synthesis methodologies.

Data Presentation: A Quantitative Comparison

The following table summarizes the quantitative data for different pyrazole synthesis methods, providing a clear comparison of their efficiency and reaction parameters.

Synthesis MethodKey ReactantsCatalyst/SolventTemperature (°C)Reaction TimeYield (%)Reference
Knorr Synthesis (Conventional) Ethyl acetoacetate, PhenylhydrazineAcetic Acid1001 hourHigh (not specified)[1]
Knorr Synthesis (Solvent-Free) Ethyl acetoacetate, PhenylhydrazineNone135-1451 hourVery Good (not specified)[2]
Microwave-Assisted Synthesis Quinolin-2(1H)-one-based α,β-unsaturated ketones, ArylhydrazinesAcetic Acid1207-10 minutes68-86[3]
Microwave-Assisted Synthesis Ethylacetoacetate, Phenyl hydrazineNoneNot specified4 minutes82[4]
Multicomponent Reaction (Water) Enaminones, Benzaldehyde, Hydrazine-HClAmmonium Acetate / WaterReflux1 hour75-77[5]
Multicomponent Reaction (Catalytic) Arylhydrazines, Malononitrile derivativesFeCl3/PVP / Water/PEG-400Not specified2-4 hoursup to 97[6]
1,3-Dipolar Cycloaddition Aryl α-diazoarylacetacetates, Methyl propionateNot specifiedNot specifiedNot specified77-90 (major regioisomer)[7]

Experimental Protocols: Detailed Methodologies

Detailed and reproducible experimental protocols are crucial for the successful synthesis of target compounds. This section provides methodologies for the key synthesis routes discussed.

Knorr Pyrazole Synthesis: Synthesis of a Pyrazolone

This protocol details the synthesis of a pyrazolone from a β-ketoester and hydrazine hydrate.[1]

  • Materials:

    • Ethyl benzoylacetate (3 mmol)

    • Hydrazine hydrate (6 mmol)

    • 1-Propanol (3 mL)

    • Glacial acetic acid (3 drops)

    • Water (10 mL)

    • Ethyl acetate/Hexane (30:70) for TLC

  • Procedure:

    • In a 20-mL scintillation vial, combine ethyl benzoylacetate and hydrazine hydrate.

    • Add 1-propanol and glacial acetic acid to the mixture.

    • Heat the reaction mixture on a hot plate with stirring at approximately 100°C for 1 hour.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of 30% ethyl acetate/70% hexane.

    • Once the ethyl benzoylacetate is consumed, add water to the hot reaction mixture with stirring.

    • Allow the mixture to cool slowly to room temperature while stirring to facilitate precipitation.

    • Collect the solid product by vacuum filtration, wash with a small amount of water, and air dry.

Microwave-Assisted Pyrazole Synthesis

This protocol describes a rapid, solvent-free synthesis of pyrazolones under microwave irradiation.[4]

  • Materials:

    • Ethylacetoacetate

    • Phenyl hydrazine

  • Procedure:

    • In a microwave-safe vessel, mix equimolar amounts of ethylacetoacetate and phenyl hydrazine.

    • Irradiate the mixture in a microwave reactor at a power input of 20% for 4 minutes.

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Multicomponent Synthesis of Pyrazoles in Water

This protocol outlines an environmentally friendly, three-component synthesis of pyrazoles in an aqueous medium.[5]

  • Materials:

    • Enaminone (1 mmol)

    • Benzaldehyde (1 mmol)

    • Hydrazine-HCl (1 mmol)

    • Ammonium acetate (catalytic amount)

    • Water

  • Procedure:

    • To a round-bottom flask, add the enaminone, benzaldehyde, hydrazine-HCl, and a catalytic amount of ammonium acetate in water.

    • Heat the reaction mixture under reflux for 1 hour.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • The product will precipitate out of the solution. Collect the solid by filtration, wash with water, and dry.

Visualization of Workflows and Pathways

Visual diagrams are provided to illustrate a general experimental workflow for pyrazole synthesis and a key biological signaling pathway influenced by pyrazole-containing drugs.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis Reactants Reactants Reaction_Setup Reaction Setup Reactants->Reaction_Setup Reaction Reaction (Conventional/Microwave) Reaction_Setup->Reaction Workup Work-up & Isolation Reaction->Workup Crude_Product Crude Product Workup->Crude_Product Purification Purification (Recrystallization/Chromatography) Crude_Product->Purification Pure_Product Pure Product Purification->Pure_Product Analysis Analysis (NMR, MS, etc.) Pure_Product->Analysis Final_Data Final Data & Yield Analysis->Final_Data

Caption: A generalized experimental workflow for pyrazole synthesis.

signaling_pathway cluster_pathway MAPK Signaling Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cell_Proliferation Cell Proliferation, Survival Transcription_Factors->Cell_Proliferation Encorafenib Encorafenib (BRAF Inhibitor) Encorafenib->RAF

Caption: Inhibition of the MAPK pathway by a pyrazole-containing drug.

Conclusion

The synthesis of pyrazoles can be achieved through a variety of methods, each with its own set of advantages and disadvantages. The classical Knorr synthesis remains a robust and widely used method.[8][9] However, for rapid and efficient synthesis, particularly in a high-throughput setting, microwave-assisted methods offer significant reductions in reaction times with comparable or improved yields.[3][10] Furthermore, the development of multicomponent reactions, especially those utilizing green solvents like water, represents a significant step towards more sustainable and atom-economical chemical synthesis.[5][11]

The selection of a particular synthetic route should be guided by the specific requirements of the target molecule and the desired scale of the reaction. For drug discovery and development, where pyrazole scaffolds are frequently employed as kinase inhibitors targeting signaling pathways such as the MAPK pathway, the ability to rapidly generate diverse libraries of compounds is crucial.[12][13] Therefore, modern techniques like microwave-assisted and multicomponent synthesis are invaluable tools for the contemporary medicinal chemist.

References

Validating Bioassays for Pyrazole Compound Screening: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust validation of a bioassay is a critical step in the identification of promising pyrazole-based therapeutic candidates. This guide provides a comprehensive comparison of common bioassay methods, their validation parameters, and alternative screening techniques, supported by experimental data and detailed protocols to ensure the reliability and reproducibility of screening campaigns.

The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. High-throughput screening (HTS) of pyrazole compound libraries requires well-characterized and validated bioassays to minimize the risk of false positives and negatives, ensuring that the most promising candidates are advanced in the drug discovery pipeline.

Comparison of Primary Screening Bioassays

The initial screening of pyrazole compounds often involves cell-based assays to assess their general cytotoxic or anti-proliferative effects. The choice of assay is critical and depends on the specific research question, the target pathway, and the available resources. The most common methods include metabolic assays that measure the reduction of a substrate by viable cells.

AssayPrincipleAdvantagesDisadvantages
MTT Assay Colorimetric assay based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in viable cells.Inexpensive, well-established protocol.Requires a solubilization step for the formazan crystals, which can introduce additional variability. Can be affected by compounds that interfere with cellular metabolism.
MTS/XTT Assays Similar to MTT, but the formazan product is water-soluble, eliminating the need for a solubilization step.Simpler and faster protocol than MTT.Can be more expensive than MTT. Susceptible to interference from reducing agents in the test compounds or media.
Resazurin (AlamarBlue) Assay Fluorometric or colorimetric assay where the blue, non-fluorescent resazurin is reduced to the pink, fluorescent resorufin by metabolically active cells.Highly sensitive, non-toxic to cells (allowing for kinetic monitoring), and has a simple, homogeneous format.Can be more expensive than tetrazolium-based assays. Signal can be influenced by changes in cellular redox state unrelated to viability.
ATP-based Luminescent Assays (e.g., CellTiter-Glo®) Measures the level of intracellular ATP, a key indicator of metabolically active cells, through a luciferase-mediated reaction that produces light.Extremely sensitive, fast (typically a 10-minute incubation), and has a wide linear range. Considered a more direct measure of cell viability.Higher cost per assay. The lytic nature of the assay endpoint prevents further use of the cells.
Performance Comparison of Cell Viability Assays

The selection of a primary screening assay should be based on a thorough evaluation of its performance characteristics. The following table summarizes key validation parameters for commonly used cell viability assays in the context of HTS.

ParameterMTT AssayMTS/XTT AssaysResazurin AssayATP-based Assays
Z'-factor *0.5 - 0.80.6 - 0.90.7 - 0.9> 0.8
Signal-to-Background (S/B) Ratio 5 - 2010 - 5010 - 100> 100
Coefficient of Variation (CV%) < 15%< 10%< 10%< 5%
Linearity (Cell Number) GoodGoodExcellentExcellent
Assay Time 2 - 4 hours1 - 4 hours1 - 4 hours10 - 30 minutes

*A Z'-factor between 0.5 and 1.0 is considered excellent for HTS assays.

Experimental Protocols

Detailed Protocol for MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method for assessing cell viability.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

  • 96-well microplate

  • Multi-channel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the pyrazole compounds. Include appropriate controls (vehicle control, positive control for cytotoxicity). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, remove the culture medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C in a CO2 incubator, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well.

  • Absorbance Reading: Gently shake the plate to ensure complete dissolution of the formazan crystals and measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Validation Protocol for a Cell-Based HTS Assay

A rigorous validation process is essential to ensure the reliability of a bioassay for screening pyrazole compounds.

1. Assay Development and Optimization:

  • Cell Line Selection: Choose a cell line relevant to the therapeutic area of interest.

  • Optimization of Seeding Density: Determine the optimal cell number that provides a robust signal and avoids overgrowth during the assay period.

  • Incubation Time: Optimize the incubation time for both compound treatment and assay reagents.

  • Reagent Concentration: Determine the optimal concentration of all assay reagents.

2. Validation Parameters:

  • Linearity:

    • Seed a 96-well plate with a serial dilution of cells (e.g., from 500 to 50,000 cells per well).

    • Perform the assay as per the optimized protocol.

    • Plot the assay signal against the cell number and determine the linear range of the assay. The R² value should be > 0.98.

  • Precision (Repeatability and Intermediate Precision):

    • Repeatability (Intra-assay precision): Run the assay with positive and negative controls in multiple replicates (e.g., n=16) on the same plate. Calculate the mean, standard deviation (SD), and coefficient of variation (CV%). The CV% should ideally be < 15%.

    • Intermediate Precision (Inter-assay precision): Repeat the assay on three different days with three different batches of reagents and by two different operators. Calculate the overall CV%.

  • Accuracy:

    • Spike known concentrations of a reference compound into the assay system.

    • Measure the recovery of the reference compound. The recovery should be within a predefined acceptable range (e.g., 80-120%).

  • Robustness:

    • Intentionally introduce small variations in assay parameters (e.g., incubation time ± 10%, temperature ± 2°C).

    • Assess the impact of these variations on the assay performance. The assay should remain reliable under these minor fluctuations.

  • Z'-factor and Signal-to-Background Ratio (S/B):

    • Prepare a plate with multiple replicates of high (positive) and low (negative) controls.

    • Calculate the Z'-factor using the formula: Z' = 1 - (3 * (SD_positive + SD_negative)) / |Mean_positive - Mean_negative|

    • Calculate the S/B ratio: S/B = Mean_positive / Mean_negative.

    • A Z'-factor > 0.5 and a high S/B ratio indicate a robust and reliable assay for HTS.

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for Bioassay Validation

experimental_workflow cluster_prep Assay Preparation cluster_screening Screening & Validation cluster_analysis Data Analysis & Validation cell_prep Cell Culture & Seeding treatment Compound Treatment cell_prep->treatment compound_prep Pyrazole Compound Dilution compound_prep->treatment incubation Incubation treatment->incubation assay_readout Assay Readout (e.g., MTT) incubation->assay_readout data_acq Data Acquisition assay_readout->data_acq qc Quality Control (Z', S/B) data_acq->qc validation Assay Validation (Linearity, Precision, Accuracy) data_acq->validation hit_id Hit Identification qc->hit_id dose_response Dose-Response Analysis (IC50) hit_id->dose_response

Caption: Workflow for the validation of a cell-based bioassay for screening pyrazole compounds.

PI3K/Akt/mTOR Signaling Pathway

Many pyrazole derivatives exert their anticancer effects by inhibiting key kinases in signaling pathways that regulate cell growth and survival.

PI3K_Akt_mTOR_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates PTEN PTEN PTEN->PIP3 Inhibits mTORC1 mTORC1 Akt->mTORC1 Activates S6K S6K mTORC1->S6K Activates eIF4E 4E-BP1 mTORC1->eIF4E Inhibits Proliferation Cell Growth & Proliferation S6K->Proliferation eIF4E->Proliferation Represses translation

Caption: Simplified diagram of the PI3K/Akt/mTOR signaling pathway, a common target for pyrazole kinase inhibitors.

Quantitative Data on Pyrazole Compound Activity

The following table presents a selection of publicly available IC50 values for various pyrazole derivatives, demonstrating their inhibitory activity against different kinases and cancer cell lines.

Pyrazole DerivativeTarget/Cell LineBioassay MethodIC50 (µM)
N-phenyl pyrazoline 5 Hs578T (Triple-negative breast cancer)MTT Assay3.95[1]
N-phenyl pyrazoline 2 Hs578T (Triple-negative breast cancer)MTT Assay12.63[1]
Compound 3f JAK1 (Janus kinase 1)Enzyme Inhibition Assay0.0034[2]
Compound 3f JAK2 (Janus kinase 2)Enzyme Inhibition Assay0.0022[2]
Compound 3f JAK3 (Janus kinase 3)Enzyme Inhibition Assay0.0035[2]
Afuresertib analog (Cmpd 2) Akt1 (Protein kinase B)Enzyme Inhibition Assay0.0013[3]
Afuresertib analog (Cmpd 2) HCT116 (Colon cancer)Anti-proliferative Assay0.95[3]
Compound 24 CDK1 (Cyclin-dependent kinase 1)Enzyme Inhibition Assay2.38[3]
Compound 25 CDK1 (Cyclin-dependent kinase 1)Enzyme Inhibition Assay1.52[3]
Compound 24 HepG2 (Liver cancer)Anti-proliferative Assay0.05[3]
Compound 25 HCT116 (Colon cancer)Anti-proliferative Assay0.035[3]

Conclusion

The validation of a bioassay for screening pyrazole compounds is a multi-faceted process that requires careful consideration of the assay methodology, rigorous statistical analysis, and a thorough understanding of the biological context. By employing the detailed protocols and comparative data presented in this guide, researchers can enhance the quality and reliability of their screening campaigns, ultimately accelerating the discovery of novel pyrazole-based therapeutics. The use of robust and well-validated assays is paramount for making informed decisions in the progression of drug candidates from initial hit to lead optimization and beyond.

References

Navigating the Labyrinth of Synthesis: A Comparative Guide to LC-MS Analysis for Byproduct Identification in 1H-Pyrazole-4-propanamine Production

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) is paramount. The synthesis of novel compounds like 1H-Pyrazole-4-propanamine, a promising scaffold in medicinal chemistry, is often accompanied by the formation of structurally similar byproducts that can be challenging to identify and separate. This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the identification of these impurities, supported by experimental protocols and data. We also present a comparative overview of alternative analytical techniques.

The successful development and production of this compound hinges on a thorough understanding of its impurity profile. Byproducts can arise from various stages of the synthesis, including side reactions of starting materials, incomplete reactions, or degradation of the final product. LC-MS has emerged as the gold standard for impurity profiling due to its high sensitivity and specificity, enabling the separation and identification of compounds with high molecular similarity.

The Synthetic Pathway and Potential Byproducts

A plausible and common synthetic route to this compound involves the reduction of a nitrile precursor, such as 1H-pyrazole-4-propanenitrile. This nitrile intermediate can be synthesized from a corresponding aldehyde or other functionalized pyrazole starting materials.

This synthetic approach can potentially generate a range of byproducts that need to be monitored and controlled:

  • Unreacted Starting Materials and Intermediates: Residual 1H-pyrazole-4-propanenitrile is a likely impurity.

  • Positional Isomers: Depending on the regioselectivity of the initial pyrazole ring formation, positional isomers (e.g., 1H-Pyrazole-3-propanamine) may be present.

  • Byproducts from Nitrile Reduction: The reduction of the nitrile group can lead to the formation of secondary and tertiary amines through over-alkylation of the primary amine product.[1][2]

  • Degradation Products: The stability of the propanamine side chain and the pyrazole ring under the reaction and work-up conditions will influence the formation of degradation impurities.

Comparative Analysis of Analytical Techniques

While LC-MS is a powerful tool, other analytical techniques can provide complementary information for a comprehensive impurity profile.

TechniquePrincipleAdvantages for this compound AnalysisLimitations
LC-MS Separation by liquid chromatography followed by mass analysis.High sensitivity and selectivity for polar, non-volatile compounds. Provides molecular weight and structural information. Ideal for separating positional isomers and byproducts with minor structural differences.Matrix effects can cause ion suppression. Derivatization may be needed for some compounds.
GC-MS Separation by gas chromatography followed by mass analysis.Excellent for volatile and semi-volatile impurities, such as residual solvents or certain starting materials. Provides detailed fragmentation patterns for structural elucidation.[3]Not suitable for non-volatile or thermally labile compounds like this compound without derivatization.
Supercritical Fluid Chromatography (SFC) Uses a supercritical fluid (e.g., CO2) as the mobile phase.Offers faster separations and reduced organic solvent consumption compared to HPLC. Can be effective for chiral separations.Requires specialized equipment. Method development can be more complex.
Capillary Electrophoresis (CE) Separation based on the charge-to-mass ratio of analytes in an electric field.High separation efficiency and low sample/reagent consumption. Well-suited for charged species like amines.Lower sensitivity compared to LC-MS. Less robust for complex matrices.

LC-MS Methodologies for this compound Analysis

The development of a robust LC-MS method is critical for the accurate identification and quantification of byproducts. Based on the analysis of similar compounds, a reverse-phase HPLC method coupled with electrospray ionization mass spectrometry (ESI-MS) is recommended.

Experimental Protocol: LC-MS for Byproduct Identification

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of the this compound synthesis reaction mixture or final product.

  • Dissolve the sample in 10 mL of a suitable solvent (e.g., methanol or a mixture of water and acetonitrile).

  • Filter the solution through a 0.22 µm syringe filter before injection.

2. Liquid Chromatography (LC) Conditions:

  • Column: A C18 or a biphenyl column is recommended for good retention and separation of polar amine compounds. (e.g., Phenomenex Kinetex 2.6 µm Biphenyl 100 Å, 100 x 2.1 mm).[4]

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A typical gradient would start at a low percentage of mobile phase B (e.g., 5%) and gradually increase to a high percentage (e.g., 95%) over 10-15 minutes to elute a wide range of impurities.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 30-40 °C.

  • Injection Volume: 1-5 µL.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is generally preferred for amines as they readily form protonated molecules [M+H]+.

  • Scan Mode: Full scan mode (e.g., m/z 50-500) for initial screening of unknown impurities.

  • Tandem MS (MS/MS): For structural elucidation, product ion scans of the protonated molecules of interest should be performed to obtain fragmentation patterns. For quantitative analysis, selected reaction monitoring (SRM) can be used for higher sensitivity and selectivity.[4]

Expected Quantitative Data and Byproduct Identification

The following table provides a hypothetical example of the expected LC-MS data for this compound and its potential byproducts. The exact m/z values and retention times will depend on the specific instrumentation and chromatographic conditions used.

CompoundExpected Retention Time (min)[M+H]+ (m/z)Key MS/MS Fragments (m/z)Potential Source
This compound 5.2126.1109.1, 82.1, 56.1Main Product
1H-Pyrazole-4-propanenitrile6.8122.195.1, 68.1Unreacted Intermediate
1H-Pyrazole-3-propanamine4.9126.1109.1, 82.1, 56.1Positional Isomer
Bis(1H-pyrazol-4-ylpropyl)amine8.5233.2126.1, 109.1Nitrile Reduction Byproduct

Note: The fragmentation of the pyrazole ring often involves the loss of HCN (27 Da) and N2 (28 Da), which can be diagnostic in identifying pyrazole-containing byproducts.

Visualizing the Workflow and Potential Byproducts

To better illustrate the process, the following diagrams created using the DOT language visualize the experimental workflow and the potential synthetic pathways leading to byproducts.

experimental_workflow cluster_synthesis Synthesis & Sampling cluster_analysis LC-MS Analysis cluster_data Data Processing & Identification synthesis This compound Synthesis sampling Sample Collection (Crude & Final Product) synthesis->sampling prep Sample Preparation (Dilution & Filtration) sampling->prep lcms LC-MS System (C18/Biphenyl Column, ESI+) prep->lcms data_acq Data Acquisition (Full Scan & MS/MS) lcms->data_acq processing Data Processing (Peak Detection, Integration) data_acq->processing identification Byproduct Identification (Mass & Fragmentation Analysis) processing->identification quantification Quantification (Relative Abundance) identification->quantification synthesis_byproducts start Pyrazole Precursor nitrile 1H-Pyrazole-4-propanenitrile (Intermediate) start->nitrile Functionalization nitrile->nitrile Unreacted product This compound (Main Product) nitrile->product Reduction (e.g., LiAlH4, H2/Catalyst) secondary_amine Secondary Amine Byproduct product->secondary_amine Over-alkylation isomer_start Isomeric Pyrazole Precursor isomer_product Positional Isomer (e.g., 1H-Pyrazole-3-propanamine) isomer_start->isomer_product Synthesis & Reduction

References

A Comparative Benchmarking of In Vitro Efficacy: Pyrazole Derivatives Versus Other Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents with enhanced efficacy is a constant endeavor. This guide provides a comparative analysis of the in vitro performance of bioactive pyrazole heterocycles against other prominent heterocyclic scaffolds such as imidazoles, oxadiazoles, and triazoles. The data presented herein, summarized from various studies, offers a quantitative basis for understanding their relative potency across different biological targets.

This report collates in vitro efficacy data, primarily focusing on anticancer, antimicrobial, and anti-inflammatory activities. The inhibitory concentrations (IC50) and minimum inhibitory concentrations (MIC) are presented to facilitate a direct comparison of the biological potential of these diverse heterocyclic compounds.

Quantitative Comparison of Bioactive Heterocycles

The following table summarizes the in vitro efficacy of selected pyrazole, imidazole, oxadiazole, and triazole derivatives against various cell lines and microbial strains. This data is intended to serve as a reference for researchers engaged in the discovery and development of new chemical entities.

Heterocycle ClassCompound/DerivativeTarget/AssayIn Vitro Efficacy (IC50/MIC in µM or µg/mL)
Pyrazole Substituted Pyrazole DerivativeMCF-7 (Breast Cancer)IC50: 5.8 - 9.3 µM
Pyrazole-ThiazolidinoneLung Cancer Cell LineModerate Inhibition (31.01%)
Pyrazole DerivativeEscherichia coliMIC: 0.25 µg/mL
Pyrazole DerivativeStreptococcus epidermidisMIC: 0.25 µg/mL
Imidazole Substituted Imidazole (Kim-161)T24 (Urothelial Carcinoma)IC50: 56.11 µM
Benzimidazole SulfonamideA549 (Lung Cancer)IC50: 0.15 µM
Imidazole Derivative (5)MCF-7, HepG2, HCT-116IC50: < 5 µM
Oxadiazole 1,3,4-Oxadiazole Derivative (OZE-I)Staphylococcus aureusMIC: 4 - 16 µg/mL
Norfloxacin-Oxadiazole Hybrid (4a-c)Staphylococcus aureusMIC: 1 µg/mL
Triazole Diaryl-1,2,4-triazole (21a)COX-2 InhibitionIC50: 2.13 µM
1,2,4-Triazole Derivative (B6)Radical ScavengingIC50: ≥40 µM

Experimental Protocols

The following are detailed methodologies for key in vitro assays commonly used to determine the efficacy of bioactive compounds.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1][2]

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth, typically adjusted to a 0.5 McFarland standard.

  • Serial Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing broth.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[1][2]

Visualizing the In Vitro Screening Workflow

The following diagram illustrates a generalized workflow for the in vitro screening of bioactive heterocyclic compounds.

G cluster_0 Compound Preparation cluster_1 In Vitro Assays cluster_2 Data Analysis cluster_3 Hit to Lead compound_synthesis Synthesis of Bioactive Heterocycles compound_characterization Characterization (NMR, MS, etc.) compound_synthesis->compound_characterization stock_solution Stock Solution Preparation (e.g., in DMSO) compound_characterization->stock_solution cytotoxicity_assay Cytotoxicity Screening (e.g., MTT Assay) stock_solution->cytotoxicity_assay antimicrobial_assay Antimicrobial Screening (e.g., MIC Determination) stock_solution->antimicrobial_assay anti_inflammatory_assay Anti-inflammatory Assay (e.g., COX Inhibition) stock_solution->anti_inflammatory_assay ic50_determination IC50/EC50 Calculation cytotoxicity_assay->ic50_determination mic_determination MIC Value Determination antimicrobial_assay->mic_determination anti_inflammatory_assay->ic50_determination sar_analysis Structure-Activity Relationship (SAR) Analysis ic50_determination->sar_analysis mic_determination->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization

Caption: General workflow for in vitro screening of bioactive compounds.

References

Safety Operating Guide

Safe Disposal of 1H-Pyrazole-4-propanamine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper management and disposal of chemical waste are critical for ensuring laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals handling compounds like 1H-Pyrazole-4-propanamine, a clear and compliant disposal plan is essential. In the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach, treating it as a potentially hazardous substance, is imperative. This guide provides a detailed, step-by-step operational plan for its safe handling and disposal, based on the general principles of laboratory chemical waste management for pyrazole and amine compounds.

I. Immediate Safety and Hazard Assessment

Before initiating any disposal procedures, it is crucial to be fully aware of the potential hazards associated with this compound and to utilize appropriate Personal Protective Equipment (PPE). The hazard profile is inferred from structurally similar pyrazole and amine compounds.

Table 1: Hazard Profile and Recommended Personal Protective Equipment (PPE)

Hazard ClassificationPotential EffectsRequired Personal Protective Equipment (PPE)
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.Chemical-resistant gloves (e.g., nitrile rubber), lab coat, chemical safety goggles or face shield.[1] Use in a chemical fume hood.[1]
Skin Corrosion/Irritation Causes skin irritation.[1][2]Chemical-resistant gloves, lab coat.[1]
Serious Eye Damage/Irritation Causes serious eye irritation or damage.[1][2][3][4]Chemical safety goggles or a face shield.[1]
Respiratory Irritation May cause respiratory irritation.[1][2]Use in a chemical fume hood; if not possible, a NIOSH/MSHA-approved respirator is necessary.[1]
Environmental Hazards Potentially harmful to aquatic life with long-lasting effects.[3][5]Prevent entry into drains and waterways.[3][6]
II. Spill Management Protocol

In the event of a spill, immediate and decisive action is required to mitigate exposure and prevent environmental contamination.

  • Evacuate and Ventilate : Immediately clear the area of all non-essential personnel. Ensure the spill area is well-ventilated, preferably within a chemical fume hood.[1]

  • Containment : For liquid spills, use an inert absorbent material such as vermiculite, sand, or earth to contain the substance.[1] For solid spills, carefully sweep up the material, avoiding dust formation.[7]

  • Collection : Carefully collect the absorbed or swept material using non-sparking tools and place it into a designated, labeled container for hazardous waste.[1]

  • Decontamination : Decontaminate the spill area in accordance with your institution's established safety protocols.

  • Disposal of Spill Debris : The collected spill material must be treated and disposed of as hazardous waste.[1]

III. Step-by-Step Disposal Procedures

The primary and most recommended method for the disposal of this compound is through a licensed chemical waste disposal service.[6] This ensures that the compound is managed in an environmentally safe and compliant manner.

1. Waste Segregation:

Proper segregation of waste is the first and most critical step to prevent accidental chemical reactions and to ensure proper disposal.[6]

  • Solid Waste : Collect unused or expired solid this compound in a clearly labeled, sealed container.[6] Contaminated materials such as pipette tips, tubes, and weighing paper that have come into direct contact with the compound should also be disposed of in a designated solid chemical waste container.[5][6]

  • Liquid Waste : Solutions containing this compound must be collected in a separate, sealed, and clearly labeled container for liquid chemical waste.[6] Do not mix with other incompatible waste streams.[6]

2. Container Selection and Labeling:

  • Container Choice : Use containers that are in good condition, compatible with the chemical waste, and have a secure, tight-fitting lid.[8][9]

  • Labeling : All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other information mandated by your institution or local regulations.[1][9]

3. Storage:

  • Store sealed waste containers in a designated, well-ventilated chemical waste storage area.[1][6]

  • Segregate containers of incompatible materials using physical barriers or secondary containment.[6] The storage area should be cool and dry.[6]

4. Professional Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup.[1][6]

  • Provide them with a detailed inventory of the waste, including the chemical names and quantities.[6]

  • Follow their specific instructions for packaging and preparing the waste for transport.[6]

Under no circumstances should this compound or its solutions be disposed of down the drain. [3][6]

Visualizing the Disposal Workflow

To further clarify the proper handling and disposal of this compound, the following diagrams illustrate the key decision-making processes and workflows.

cluster_0 Initial Handling & Assessment cluster_1 Waste Segregation cluster_2 Containerization & Storage cluster_3 Final Disposal start Start: Handling This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood assess_waste Assess Waste Type fume_hood->assess_waste solid_waste Solid Waste (Unused chemical, contaminated labware) assess_waste->solid_waste Solid liquid_waste Liquid Waste (Solutions containing the compound) assess_waste->liquid_waste Liquid solid_container Seal in Labeled Solid Waste Container solid_waste->solid_container liquid_container Collect in Labeled Liquid Waste Container liquid_waste->liquid_container storage Store in Designated Waste Area solid_container->storage liquid_container->storage contact_ehs Contact EHS or Licensed Waste Disposal Service storage->contact_ehs end End: Professional Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

spill Spill Occurs evacuate Evacuate Area & Ensure Ventilation spill->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain Spill (Absorbent for liquid, sweep solid) ppe->contain collect Collect Spill Debris into Hazardous Waste Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of Waste via Professional Service decontaminate->dispose

References

Personal protective equipment for handling 1H-Pyrazole-4-propanamine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1H-Pyrazole-4-propanamine

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was publicly available at the time of this writing. The following guidance is based on the safety data for structurally similar pyrazole derivatives and general principles of laboratory chemical waste management. It is imperative for all personnel to consult with their institution's Environmental Health and Safety (EHS) department for guidance specific to their location, facilities, and the intended application of this chemical. This guide adopts a conservative "worst-case" approach to ensure a high margin of safety.

This document provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for handling this compound in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development.

Hazard Assessment of Structurally Similar Pyrazole Derivatives

To ensure robust safety measures, the hazard profile has been inferred from analogous pyrazole compounds.

Hazard CategoryFindings for Structurally Similar Pyrazoles
Acute Oral Toxicity Harmful if swallowed.[1]
Skin Corrosion/Irritation Causes skin irritation.[1] Some derivatives cause severe skin burns.[2]
Serious Eye Damage/Irritation Causes serious eye irritation or damage.[1][2]
Acute Dermal Toxicity Toxic in contact with skin.[1]
Acute Inhalation Toxicity Toxic if inhaled. May cause respiratory irritation.
Environmental Hazards Harmful to aquatic life with long-lasting effects.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical to minimize exposure. The following table outlines the recommended PPE for handling this compound.

Body PartRequired PPESpecifications and Best Practices
Hands Double-gloving with chemically resistant gloves.Wear two pairs of compatible chemical-resistant gloves (e.g., nitrile).[3] Inspect gloves for any signs of degradation or puncture before use. Use proper glove removal technique to avoid skin contact.[4]
Eyes/Face Chemical splash goggles and a face shield.Eye and face protection must be worn to protect from splashes. Standard safety glasses are not sufficient.[5]
Body Chemical-resistant lab coat or gown.A flame-resistant lab coat is recommended.[5] Ensure the lab coat is fully buttoned.
Respiratory Government-approved respirator.Use a respirator if handling the substance outside of a certified chemical fume hood or if there is a risk of aerosolization.[4] Ensure proper fit and training for respirator use.
Feet Closed-toe shoes.Protective boots may be necessary depending on the scale of work.[4]

Handling and Storage Protocols

Adherence to proper handling and storage procedures is essential for maintaining a safe laboratory environment.

Handling:
  • Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4]

  • Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.[4] Do not breathe dust or vapors.[6]

  • Hygiene: Wash hands thoroughly with soap and water after handling the chemical, before breaks, and at the end of the workday.[4][6]

  • Spill Management: In the event of a spill, evacuate the area and prevent further leakage if it is safe to do so.[4] Absorb the spill with inert material and place it in a sealed container for disposal.

Storage:
  • Container: Keep the container tightly closed and stored in a dry, cool, and well-ventilated place.[4][6][7]

  • Incompatibilities: Store away from incompatible materials such as strong oxidizing agents.[8]

  • Labeling: Ensure all containers are clearly and accurately labeled with the chemical name and appropriate hazard warnings.[3]

Disposal Plan

Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:
  • Solid Waste: Collect unused or contaminated solid this compound in a clearly labeled, sealable, and chemically compatible waste container.[3]

  • Liquid Waste: Collect any solutions containing the compound in a dedicated, leak-proof container.

  • Contaminated Materials: Any items grossly contaminated with the chemical, such as gloves, weighing paper, or absorbent pads, should be disposed of in the same designated hazardous waste container.[3]

Disposal Procedure:
  • Waste Container: Use only approved hazardous waste containers. Do not mix with other waste streams unless explicitly permitted by your institution's EHS department.[3]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the chemical name, and all associated hazard warnings.

  • Storage: Store the sealed waste container in a designated hazardous waste accumulation area away from incompatible materials.[3]

  • Professional Disposal: The final disposal of this compound should be carried out by a licensed professional waste disposal company, likely through high-temperature incineration.[3]

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal Risk_Assessment Conduct Risk Assessment PPE_Check Verify and Don PPE Risk_Assessment->PPE_Check Fume_Hood_Prep Prepare Chemical Fume Hood PPE_Check->Fume_Hood_Prep Weighing Weigh Compound Fume_Hood_Prep->Weighing Experiment Perform Experiment Weighing->Experiment Decontaminate_Glassware Decontaminate Glassware Experiment->Decontaminate_Glassware Segregate_Waste Segregate Waste Experiment->Segregate_Waste Clean_Work_Area Clean Work Area Decontaminate_Glassware->Clean_Work_Area Doff_PPE Doff PPE Correctly Clean_Work_Area->Doff_PPE Hand_Wash Wash Hands Thoroughly Doff_PPE->Hand_Wash Label_Waste Label Waste Container Segregate_Waste->Label_Waste Store_Waste Store in Designated Area Label_Waste->Store_Waste EHS_Pickup Arrange EHS Pickup Store_Waste->EHS_Pickup

Caption: Workflow for safe handling and disposal of this compound.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.